molecular formula C11H10N2O2 B075398 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1136-76-1

3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B075398
CAS No.: 1136-76-1
M. Wt: 202.21 g/mol
InChI Key: CLWQEWCCJFUHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a carboxylic acid functional group attached to a pyrazole core that is substituted with both a methyl group and a phenyl ring, making it a versatile scaffold for the synthesis of more complex molecules. Its primary research application is as a key synthetic intermediate in the development of potential pharmaceutical agents, particularly for the construction of enzyme inhibitors and receptor ligands. The carboxylic acid moiety allows for straightforward derivatization via amide coupling or esterification reactions, facilitating the creation of diverse compound libraries for structure-activity relationship (SAR) studies. Researchers utilize this compound in the exploration of novel therapeutics targeting a range of conditions, where its specific molecular architecture can be leveraged to interact with biological targets. This product is provided for laboratory research purposes and is strictly For Research Use Only, not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-2-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-7-10(11(14)15)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWQEWCCJFUHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377778
Record name 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136-76-1
Record name 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis and Characterization of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] The synthetic strategy is rooted in the robust Knorr pyrazole synthesis, followed by a classic saponification reaction. Each experimental choice is rationalized, providing a deep understanding of the underlying chemical principles. The protocols are complemented by detailed characterization workflows, including spectroscopic and physical analyses, to ensure the structural integrity and purity of the final compound. This document is designed to be a self-validating resource, empowering researchers to confidently replicate and adapt these methods for their specific applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern drug discovery.[4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Compounds incorporating the pyrazole moiety have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][5]

Specifically, pyrazole carboxylic acid derivatives are crucial building blocks in the synthesis of more complex bioactive molecules.[1][2] The target molecule of this guide, this compound (Molecular Formula: C₁₁H₁₀N₂O₂, Molecular Weight: 202.21 g/mol ), combines the stability of the N-phenyl pyrazole ring with the reactive handle of a carboxylic acid, making it a valuable intermediate for further chemical elaboration.

Strategic Approach to Synthesis

Retrosynthetic Rationale

Our synthetic strategy is devised from a two-step retrosynthetic analysis. The target carboxylic acid can be disconnected at the carboxyl C-O bond, pointing to an ester as its immediate precursor. This is a logical choice, as esters are generally more stable and easier to purify than the final acid. This precursor, an ethyl pyrazole-5-carboxylate, can be further disconnected via the Knorr pyrazole synthesis, a reliable and high-yielding cyclocondensation reaction.[4][6] The starting materials for this reaction are phenylhydrazine and ethyl acetoacetate, both of which are commercially available and cost-effective.

The Knorr Pyrazole Synthesis: A Mechanistic Overview

The Knorr synthesis is a classic method for forming pyrazole rings from the reaction of a hydrazine with a 1,3-dicarbonyl compound.[7][8] In our case, the reaction between phenylhydrazine and ethyl acetoacetate (a β-ketoester) proceeds via several key steps:

  • Condensation: The more nucleophilic nitrogen of phenylhydrazine attacks the highly electrophilic ketone carbonyl of ethyl acetoacetate. This is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen to increase its electrophilicity.[6]

  • Hydrazone Formation: Following the initial attack, a molecule of water is eliminated to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Aromatization: Elimination of an alcohol molecule (ethanol in this case) from the cyclic intermediate drives the formation of the stable, aromatic pyrazolone ring system.[6]

Synthesis and Characterization Workflow

The complete workflow, from starting materials to the fully characterized final product, is outlined below. This systematic process ensures both high yield and verifiable purity.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Phase Reactants Ethyl Acetoacetate + Phenylhydrazine Step1 Step 1: Knorr Cyclocondensation (Acetic Acid, Reflux) Reactants->Step1 Intermediate Ethyl 3-methyl-1-phenyl- 1H-pyrazole-5-carboxylate Step1->Intermediate Step2 Step 2: Saponification (NaOH, H₂O/EtOH) Then Acidification (HCl) Intermediate->Step2 CrudeProduct Crude 3-methyl-1-phenyl- 1H-pyrazole-5-carboxylic acid Step2->CrudeProduct Purification Purification by Recrystallization CrudeProduct->Purification PureProduct Pure Crystalline Product Purification->PureProduct Characterization Structural Characterization (NMR, IR, MS) PureProduct->Characterization Validation Purity & Identity Confirmation (Melting Point, HPLC) Characterization->Validation Final Validated Target Compound Validation->Final

Caption: Overall workflow from synthesis to final product validation.

Experimental Protocols: Synthesis

Step 1: Knorr Synthesis of Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate

This protocol is adapted from established Knorr reaction methodologies.[4][6]

Materials and Reagents

Reagent M.W. ( g/mol ) Amount Moles
Ethyl Acetoacetate 130.14 13.0 g (12.7 mL) 0.10
Phenylhydrazine 108.14 10.8 g (9.9 mL) 0.10
Glacial Acetic Acid 60.05 ~1 mL Catalyst

| Ethanol (95%) | 46.07 | 50 mL | Solvent |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (0.10 mol) and ethanol (50 mL).

  • Begin stirring and add phenylhydrazine (0.10 mol) dropwise to the solution. The addition should be controlled to manage any initial exotherm.

  • Add approximately 1 mL of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes.

  • Once the starting materials are consumed, remove the heat source and allow the mixture to cool to room temperature.

  • Cool the flask further in an ice bath to induce crystallization of the intermediate product, which often precipitates as a pyrazolone tautomer.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove residual impurities, and dry under vacuum. This intermediate is often used directly in the next step.

Step 2: Saponification to this compound

This procedure employs basic hydrolysis (saponification) to convert the synthesized ester into the desired carboxylic acid.[9]

Materials and Reagents

Reagent M.W. ( g/mol ) Amount Moles
Ethyl Pyrazole Intermediate ~232.26 ~0.10 mol 1.0 eq
Sodium Hydroxide (NaOH) 40.00 8.0 g 0.20 mol
Ethanol (95%) 46.07 100 mL Solvent
Water 18.02 100 mL Solvent

| Hydrochloric Acid (conc.) | 36.46 | As needed | For acidification |

Procedure:

  • Place the crude ethyl pyrazole intermediate from Step 1 into a 500 mL round-bottom flask.

  • Prepare a solution of sodium hydroxide (0.20 mol) in a mixture of water (100 mL) and ethanol (100 mL). Add this solution to the flask.

  • Heat the mixture to reflux with stirring for 1-2 hours. The reaction involves the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon.[9]

  • After reflux, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the ethanol.

  • Transfer the remaining aqueous solution to a beaker and cool it in an ice bath.

  • While stirring vigorously, slowly add concentrated hydrochloric acid dropwise. This crucial step protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution.[9] Monitor the pH with litmus or a pH meter, acidifying to a pH of ~2-3.

  • Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the crude product in a vacuum oven at 60-70°C.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. It leverages the principle that a compound's solubility in a given solvent increases with temperature.[10]

Protocol:

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective for organic acids. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude, dry carboxylic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Precipitation: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain the final, purified this compound.

Characterization and Structural Elucidation

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound.

G cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis Start Purified Solid Sample NMR ¹H & ¹³C NMR (Confirms C-H framework) Start->NMR IR FT-IR (Identifies functional groups) Start->IR MS Mass Spectrometry (Confirms molecular weight) Start->MS MP Melting Point (Assesses purity) Start->MP HPLC HPLC (Quantifies purity) Start->HPLC Final Structural Confirmation & Purity >95% NMR->Final IR->Final MS->Final MP->Final HPLC->Final

References

1H NMR and 13C NMR analysis of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic Acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in pharmaceutical and materials science research. This guide provides a comprehensive technical overview of the principles and methodologies for the complete ¹H and ¹³C NMR spectral analysis of this compound, a representative substituted heterocyclic compound. We will explore the causality behind experimental choices, from solvent selection to the application of advanced 2D NMR techniques, to provide a self-validating framework for its structural characterization. This document is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR strategies to the analysis of complex small molecules.

Introduction: The Structural Significance of a Substituted Pyrazole

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The specific substitution pattern on the pyrazole ring dictates its physicochemical properties and biological activity. This compound combines several key structural features: an aromatic N-phenyl group, a C-methyl group, and a C-carboxylic acid group. Accurate and unambiguous structural confirmation is the bedrock of any research and development program. NMR spectroscopy provides the most detailed information regarding the molecule's covalent structure and electronic environment in the solution state.

This guide will proceed from foundational principles to advanced application, establishing a robust workflow for the complete spectral assignment of this target molecule.

Foundational Principles and Experimental Design

The interpretation of an NMR spectrum relies on understanding how the chemical environment of each nucleus influences its magnetic resonance frequency (chemical shift), and how interactions between neighboring nuclei cause signal splitting (spin-spin coupling).[1] For this compound, the key is to systematically assign signals corresponding to the carboxylic acid proton, the five protons of the N-phenyl ring, the lone proton on the pyrazole ring (H-4), and the three protons of the C-methyl group.

The Critical Choice of Solvent: DMSO-d₆ vs. CDCl₃

The choice of deuterated solvent is the most critical initial step in the experimental design. While chloroform-d (CDCl₃) is a common choice for many organic molecules, its low polarity and weak hydrogen-bonding capability make it suboptimal for this analyte.[2]

  • Solubility: Carboxylic acids, particularly aromatic ones, often exhibit limited solubility in CDCl₃.

  • Exchangeable Protons: The carboxylic acid proton (-COOH) is an exchangeable proton. In protic solvents or in the presence of trace water, this proton can exchange rapidly, leading to signal broadening or complete disappearance.[2] In less polar solvents like CDCl₃, carboxylic acids tend to form hydrogen-bonded dimers, which can complicate the spectrum.

  • DMSO-d₆ as the Optimal Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly polar, aprotic solvent with a strong hydrogen bond accepting character.[2] This property disrupts the self-association of carboxylic acid dimers and forms a strong hydrogen bond with the -COOH proton. This slows down the exchange rate and typically results in a sharp, observable signal at a downfield chemical shift (often >12 ppm).[3] Therefore, DMSO-d₆ is the recommended solvent for this analysis.

Experimental Protocols

The following protocols represent a self-validating system for acquiring high-quality NMR data.

Sample Preparation

Methodical sample preparation is essential to prevent spectral artifacts.[4][5]

  • Material Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[5][6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect for any particulate matter. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer: Transfer the clear solution into a clean, high-precision 5 mm NMR tube.

  • Labeling: Label the NMR tube clearly with a unique identifier. Do not use paper labels or parafilm on the section of the tube that enters the spectrometer.[6]

NMR Data Acquisition Workflow

The following sequence of experiments provides a logical progression from basic 1D spectra to advanced 2D correlations for complete structural assignment.

cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis a ¹H NMR Acquisition c COSY (¹H-¹H Correlation) a->c f Assign ¹H Spectrum (Integration, Multiplicity) a->f b ¹³C NMR Acquisition g Assign ¹³C Spectrum b->g c->f d HSQC (¹H-¹³C One-Bond Correlation) h Confirm Connectivity & Finalize Structure d->h e HMBC (¹H-¹³C Long-Range Correlation) e->h f->d f->e g->d g->e

Caption: Workflow for NMR Data Acquisition and Analysis.

Spectral Interpretation and Structural Assignment

Based on established data for substituted pyrazoles and general principles of NMR, we can predict the ¹H and ¹³C spectra of the target molecule.[7][8][9]

¹H NMR Spectrum Analysis (Predicted, in DMSO-d₆)
  • δ ~13.0 ppm (1H, broad singlet, -COOH): The carboxylic acid proton is expected to be the most deshielded proton due to strong hydrogen bonding with the DMSO-d₆ solvent. Its broadness can vary depending on concentration and water content.

  • δ 7.6-7.8 ppm (2H, multiplet, Phenyl H-2', H-6'): The ortho protons of the N-phenyl ring are deshielded by the anisotropic effect of the pyrazole ring and their proximity to the electronegative nitrogen atom.

  • δ 7.5-7.6 ppm (2H, multiplet, Phenyl H-3', H-5'): The meta protons of the phenyl ring.

  • δ 7.4-7.5 ppm (1H, multiplet, Phenyl H-4'): The para proton of the phenyl ring.

  • δ ~6.8 ppm (1H, singlet, Pyrazole H-4): The lone proton on the pyrazole ring is expected in this region. For example, the H-4 proton in 3,5-dimethyl-1-phenyl-1H-pyrazole appears at 5.90 ppm in CDCl₃.[7] The presence of an electron-withdrawing carboxylic acid group at C-5 will deshield this proton, shifting it further downfield. It appears as a singlet as there are no adjacent protons to couple with.

  • δ ~2.3 ppm (3H, singlet, -CH₃): The methyl protons at C-3 are expected in the typical benzylic/allylic region. This signal will be a sharp singlet.

¹³C NMR Spectrum Analysis (Predicted, in DMSO-d₆)
  • δ ~162 ppm (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded.

  • δ ~150 ppm (Pyrazole C-3): The carbon bearing the methyl group.

  • δ ~142 ppm (Pyrazole C-5): The carbon bearing the carboxylic acid group.

  • δ ~138 ppm (Phenyl C-1'): The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen.

  • δ ~129 ppm (Phenyl C-3', C-5'): The meta-carbons of the phenyl ring.

  • δ ~128 ppm (Phenyl C-4'): The para-carbon of the phenyl ring.

  • δ ~125 ppm (Phenyl C-2', C-6'): The ortho-carbons of the phenyl ring.

  • δ ~110 ppm (Pyrazole C-4): The protonated carbon of the pyrazole ring. Its chemical shift is sensitive to the substituents at C-3 and C-5.[9]

  • δ ~13 ppm (-CH₃): The methyl carbon.

Confirmation via 2D NMR Spectroscopy

2D NMR experiments are crucial for unambiguously connecting the assigned signals and confirming the overall structure.[10]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[11] A COSY spectrum would show correlations between the adjacent protons on the phenyl ring (H-2'/H-6' with H-3'/H-5', and H-3'/H-5' with H-4'), confirming their assignment as a single spin system. No other cross-peaks would be expected, as H-4 and the methyl protons are isolated.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[10] It would definitively link the ¹H signals to their corresponding ¹³C signals: H-4 to C-4, methyl protons to the methyl carbon, and each phenyl proton to its respective phenyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the core structure, as it shows correlations between protons and carbons over two or three bonds.[12][13]

Caption: Molecular Structure and Key Predicted HMBC Correlations.

Key Expected HMBC Correlations:

  • From Pyrazole H-4: Correlations from the H-4 proton (δ ~6.8 ppm) to the quaternary carbons C-3 and C-5, as well as the carbonyl carbon (-COOH), would firmly establish the connectivity around the pyrazole ring.

  • From Methyl Protons: The methyl protons (δ ~2.3 ppm) would show correlations to C-3 (two-bond) and C-4 (three-bond), confirming the position of the methyl group.

  • From Phenyl Protons: The ortho-phenyl protons (H-2'/H-6') would show a crucial three-bond correlation to the pyrazole C-5, locking in the orientation of the phenyl ring relative to the carboxylic acid group.[14]

Data Summary

The predicted NMR data provides a clear spectral signature for the target molecule.

Assignment ¹H NMR (Predicted) δ (ppm), Multiplicity, Integration¹³C NMR (Predicted) δ (ppm)Key HMBC Correlations (from ¹H)
-COOH~13.0, br s, 1H~162C-5, C-4
Pyrazole H-4~6.8, s, 1H~110C-3, C-5, -COOH
-CH₃~2.3, s, 3H~13C-3, C-4
Phenyl C-1'-~138-
Phenyl H-2', H-6'7.6-7.8, m, 2H~125C-4', C-5
Phenyl H-3', H-5'7.5-7.6, m, 2H~129C-1', C-5' or C-3'
Phenyl H-4'7.4-7.5, m, 1H~128C-2', C-6'
Pyrazole C-3-~150-
Pyrazole C-5-~142-

Conclusion

The structural elucidation of this compound is readily achievable through a systematic and logical application of modern NMR spectroscopy. The foundational choice of DMSO-d₆ as the solvent is critical for observing all relevant protons, particularly the labile carboxylic acid proton. A combination of 1D ¹H and ¹³C NMR provides the initial assignment, which is then unambiguously confirmed through a suite of 2D experiments. The HMBC experiment, in particular, serves as the ultimate arbiter of the molecular framework by revealing the long-range connectivity between the substituent groups and the pyrazole core. This comprehensive approach ensures the highest level of scientific integrity and provides an authoritative structural assignment vital for drug development and chemical research.

References

physical and chemical properties of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic compound that has garnered significant interest in the fields of pharmaceutical and agricultural chemistry. Its unique molecular architecture, featuring a pyrazole core substituted with a methyl group, a phenyl ring, and a carboxylic acid moiety, makes it a valuable building block for the synthesis of a wide array of bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its behavior and potential applications for professionals in research and development. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][2][3][4] Consequently, a thorough understanding of the physicochemical characteristics of this compound is paramount for its effective utilization in the design and synthesis of novel therapeutic agents and agrochemicals.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various chemical and biological systems.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 1136-76-1[5][6][7]
Molecular Formula C₁₁H₁₀N₂O₂[5]
Molecular Weight 202.21 g/mol [5]
Appearance White to off-white crystalline solid
Purity ≥ 99% (HPLC)

Spectroscopic and Analytical Data

Table 2: Spectroscopic Data for Related Pyrazole Carboxylic Acids

TechniqueExpected/Observed Peaks for AnalogsInterpretation
¹H NMR Signals for aromatic protons (phenyl group), a singlet for the pyrazole ring proton, a singlet for the methyl protons, and a broad singlet for the carboxylic acid proton.Confirms the presence of the key functional groups and their chemical environments.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring, phenyl ring, methyl group, and the carbonyl carbon of the carboxylic acid.Provides a carbon framework of the molecule.
IR Spectroscopy A broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic peaks for the aromatic C-H and C=C bonds.Identifies the presence of the carboxylic acid and other functional groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.Confirms the molecular weight and provides information on fragmentation patterns.

Note: The exact peak positions can vary depending on the solvent and experimental conditions.

Solubility and Acidity

The solubility and acidity of this compound are critical parameters influencing its biological activity and formulation development.

  • Solubility : As a carboxylic acid, its solubility is expected to be pH-dependent. It is generally soluble in common organic solvents like ethanol and methanol and is expected to show good solubility in aqueous solutions at basic pH due to the formation of the carboxylate salt.

  • pKa : The carboxylic acid group imparts acidic properties to the molecule. While the exact pKa has not been reported, it is expected to be in the typical range for carboxylic acids, allowing it to act as a proton donor in chemical reactions and biological systems. The pyrazole ring itself has basic nitrogen atoms, but the overall character of the molecule is dominated by the acidic carboxylic acid group.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by the functional groups present: the carboxylic acid and the pyrazole ring.

  • Carboxylic Acid Group : This group can undergo typical reactions such as esterification, amide bond formation, and reduction. These transformations are crucial for creating derivatives with modified biological activities and physicochemical properties.

  • Pyrazole Ring : The pyrazole ring is an aromatic heterocycle. The electron-rich nature of the ring system, influenced by the two nitrogen atoms, can make it susceptible to electrophilic substitution, although the position of substitution will be directed by the existing substituents.[3]

Synthetic Approach

A common method for the synthesis of pyrazole carboxylic acids involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible synthetic route would involve the reaction of a derivative of acetoacetic acid with phenylhydrazine.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product Acetoacetic_Ester Ethyl Acetoacetate Derivative Cyclocondensation Cyclocondensation Acetoacetic_Ester->Cyclocondensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Cyclocondensation Pyrazole_Ester 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate ester Cyclocondensation->Pyrazole_Ester Hydrolysis Hydrolysis Pyrazole_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: Determination of Aqueous Solubility

The following protocol outlines a standard procedure for determining the aqueous solubility of this compound at a specific pH, a critical parameter for drug development.

Objective: To determine the equilibrium solubility of the target compound in a buffered aqueous solution.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to be used for HPLC analysis.

  • Solubility Measurement:

    • Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a glass vial.

    • Tightly cap the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the mixture for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample and the calibration standards into the HPLC system.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation: Calculate the solubility of the compound in the buffer by taking into account the dilution factor.

Solubility_Workflow A Add excess compound to buffer B Equilibrate in thermostatic shaker A->B C Centrifuge to separate solid B->C D Collect and dilute supernatant C->D E Analyze by HPLC D->E F Calculate solubility from calibration curve E->F

Caption: Experimental workflow for determining aqueous solubility.

Applications in Research and Development

The structural features of this compound make it a highly sought-after intermediate in several areas of chemical research.

  • Pharmaceutical Development: This compound serves as a crucial starting material for the synthesis of various pharmaceutical agents. The pyrazole nucleus is a key component of several approved drugs, and modifications of the carboxylic acid group can lead to the development of new drug candidates with improved efficacy and pharmacokinetic profiles.[4][8]

  • Agrochemical Chemistry: It is also utilized in the formulation of agrochemicals, including herbicides and fungicides. The ability to tune the biological activity through chemical modification makes it a valuable scaffold for developing new crop protection agents.

  • Material Science: The unique chemical properties of this compound also lend themselves to applications in material science, such as in the creation of advanced polymers and coatings.

Conclusion

This compound is a compound of significant scientific and commercial interest. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for chemists in both academic and industrial settings. A thorough understanding of its characteristics, as outlined in this guide, is essential for unlocking its full potential in the development of new medicines, agricultural products, and advanced materials.

References

The Diverse Biological Activities and Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid group, this scaffold gives rise to the pyrazole carboxylic acid derivatives, a class of compounds exhibiting an exceptionally broad and potent spectrum of biological activities.[1][2][3][4][5] These derivatives have been successfully developed into blockbuster drugs and continue to be a fertile ground for the discovery of novel therapeutic agents.[6] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key biological applications of pyrazole carboxylic acid derivatives, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into their roles as anti-inflammatory, anticancer, and antimicrobial agents, supported by detailed experimental protocols and mechanistic insights to empower further research and development in this dynamic field.

Introduction: The Pyrazole Carboxylic Acid Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and pyrazoles are among the most prominent.[1][7] The pyrazole ring system is characterized by its unique electronic properties and its ability to act as a versatile scaffold for building molecules that can interact with a wide array of biological targets.[8] The addition of a carboxylic acid moiety, or its corresponding esters and amides, introduces a critical functional group that can participate in hydrogen bonding, salt bridge formation, and other key interactions within enzyme active sites or receptor binding pockets. This combination of a stable aromatic core and a reactive/interactive acidic group underpins the diverse pharmacology of this compound class.[4]

From the renowned anti-inflammatory drug Celecoxib to numerous investigational compounds in oncology and infectious disease, pyrazole carboxylic acid derivatives have demonstrated significant therapeutic impact.[6][9] Their success stems from the high degree of "drug-likeness" and the synthetic tractability of the pyrazole core, which allows for systematic modification and optimization of pharmacological properties.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Perhaps the most well-documented application of pyrazole derivatives is in the management of pain and inflammation.[5][7][10] This activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: The COX Pathway

The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[11]

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 and COX-2. The inhibition of COX-1 is associated with common gastrointestinal side effects like ulcers and bleeding.[11] Pyrazole carboxylic acid derivatives, most notably the diaryl-substituted pyrazole Celecoxib, were designed for selective inhibition of COX-2.[9][10] This selectivity is achieved because the COX-2 active site has a larger, more flexible binding pocket compared to COX-1.[11] The bulky side groups on the pyrazole scaffold, such as Celecoxib's sulfonamide moiety, can fit into this side pocket in COX-2 but are sterically hindered from entering the narrower COX-1 active site.[10][12] By selectively blocking COX-2, these drugs reduce the synthesis of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1, thus offering a better safety profile.[11][13]

COX_Pathway cluster_membrane Cell Membrane AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_H Prostaglandins (PGH2) COX1->PGs_H COX2->PGs_H PGs_P Protective PGs (Gastric Mucosa, Platelet Function) PGs_H->PGs_P via various synthases PGs_I Inflammatory PGs (Pain, Fever, Inflammation) PGs_H->PGs_I via various synthases Inflammation Inflammation Response PGs_I->Inflammation Celecoxib Pyrazole Derivative (e.g., Celecoxib) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Pharmacokinetics of Celecoxib

Understanding the movement and metabolism of a drug is critical for its clinical application. Celecoxib serves as an excellent model for this class.

ParameterValue / DescriptionSource
Administration Oral, available in 50, 100, 200, and 400 mg capsules.[9]
Absorption Reaches peak plasma concentration in approximately 3 hours.[12][13]
Distribution Highly protein-bound (~97%).[12]
Metabolism Primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9.[10]
Half-life Approximately 11.2 hours.[9]
Excretion Primarily eliminated as metabolites in feces (~57%) and urine (~27%).[9][12]

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a "privileged structure" in oncology, with numerous derivatives demonstrating potent anticancer activity through diverse mechanisms.[14][15]

Mechanisms of Anticancer Action

Pyrazole carboxylic acid derivatives rarely act through a single pathway. Their efficacy often comes from their ability to interact with multiple key targets involved in cancer cell proliferation, survival, and metastasis.

  • Kinase Inhibition: Many kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), are overactive in cancer. Pyrazole derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase active site and blocking downstream signaling pathways that promote cell growth and division.[14] For example, certain derivatives have shown potent dual inhibition of EGFR and VEGFR-2.[14]

  • DNA Interaction: Some novel polysubstituted pyrazole derivatives have demonstrated the ability to bind to the minor groove of DNA.[14] This interaction can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: A common endpoint for many anticancer drugs is the induction of programmed cell death (apoptosis). Pyrazole derivatives can trigger apoptosis by activating pro-apoptotic molecules like caspases (CASP3, CASP9) and/or inhibiting anti-apoptotic proteins such as PDK1 and AKT1.[13]

  • Anti-Angiogenesis: By inhibiting targets like VEGFR, pyrazole compounds can decrease the expression of factors like VEGFA, which is crucial for the formation of new blood vessels (angiogenesis) that tumors need to grow and spread.[13]

Structure-Activity Relationship (SAR) Insights

SAR studies are vital for optimizing anticancer potency. Research has shown that appropriate substitutions at various positions on the pyrazole ring can dramatically enhance efficacy and tumor selectivity.[14][16]

  • Region 1 (Pyrazole Core): Modifications to the core pyrazole ring itself, such as adding substituents, often lead to a decrease in activity, suggesting the unsubstituted pyrazole is optimal for certain targets like the DNA demethylase ALKBH1.[16]

  • Region 2 & 3 (Substituents): The nature and position of aryl or other cyclic groups attached to the pyrazole are critical. For instance, in a series of ALKBH1 inhibitors, moving the carboxylic acid from the 4-position to the 3-position resulted in a 1200-fold decrease in activity.[16] Similarly, for other anticancer targets, specific substitutions on the phenyl rings can enhance binding affinity and selectivity.[14]

Antimicrobial Activity: A New Frontier

With the rise of antimicrobial resistance, there is an urgent need for novel antibiotics and antifungals. Pyrazole carboxylic acid derivatives have emerged as promising candidates in this area.[4][17][18][19]

Antibacterial and Antifungal Potential

A variety of pyrazole carboxylic and dicarboxylic acid derivatives have been synthesized and screened for antimicrobial activity.[6][20]

  • Antibacterial: Compounds have shown significant potential against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[17][18] Some pyrazolylthiazole carboxylic acids exhibited excellent activity, comparable to the reference drug ciprofloxacin.[21]

  • Antifungal: Strong inhibitory effects have been observed against pathogenic fungi, particularly Candida albicans.[17][20] SAR studies have revealed that the position of electronegative atoms (like fluorine and oxygen) and their associated charges are crucial for determining the strength of antifungal activity.[20] For instance, certain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown higher activity against several phytopathogenic fungi than the commercial fungicide boscalid.[22]

Experimental Protocols: From Synthesis to Biological Evaluation

To translate theoretical knowledge into practice, robust and reproducible experimental methods are essential. This section provides validated, step-by-step protocols for the synthesis and biological evaluation of pyrazole carboxylic acid derivatives.

General Synthesis of Pyrazole Carboxylic Acid Derivatives

A common and effective method for synthesizing the pyrazole core is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[23]

Synthesis_Workflow cluster_reactants Starting Materials Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Diethyl Oxalate Derivative) Reaction Reaction Vessel (Solvent: e.g., Glacial Acetic Acid) Dicarbonyl->Reaction Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Reaction Condensation Cyclocondensation Reaction (Heat/Reflux) Reaction->Condensation Workup Reaction Work-up (Cooling, Precipitation) Condensation->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Structure Confirmation (NMR, IR, Mass Spectrometry) Purification->Characterization Final Pure Pyrazole Carboxylic Acid Derivative Characterization->Final

Caption: General workflow for the synthesis of pyrazole derivatives.

Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate [4]

  • Preparation of Intermediate: In a round-bottom flask equipped with a magnetic stirrer, dissolve a substituted acetophenone derivative and diethyl oxalate in a suitable solvent like ethanol.

  • Base Addition: Slowly add a base, such as sodium ethoxide, to the solution while stirring. Allow the reaction to proceed at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting materials. This forms the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.

  • Cyclization: To the suspension of the intermediate dioxo-ester, add hydrazine hydrate in the presence of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol or another suitable solvent to remove impurities. For higher purity, recrystallize the product from an appropriate solvent system (e.g., ethanol/water) or purify using silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[4][21][24]

Protocol:

  • Animal Acclimatization: Use healthy adult Wistar rats or Swiss albino mice. Acclimatize the animals to laboratory conditions for at least one week before the experiment. House them with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib) at a known effective dose.

    • Group III, IV, etc. (Test): Receive the synthesized pyrazole derivatives at various doses.

  • Drug Administration: Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the left hind paw of each animal.

  • Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hrs) using a plethysmometer or digital calipers.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

In Vitro Anticancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is a standard initial screening method for potential anticancer agents.[14]

MTT_Workflow Start Cancer Cell Line Culture (e.g., MCF-7, HepG2) Seeding Seed Cells into 96-Well Plate Start->Seeding Incubation1 Incubate (24h) for Cell Adherence Seeding->Incubation1 Treatment Treat with Pyrazole Derivatives (Varying Concentrations) Incubation1->Treatment Incubation2 Incubate (48-72h) Treatment->Incubation2 MTT_Add Add MTT Reagent to Each Well Incubation2->MTT_Add Incubation3 Incubate (4h) (Formation of Formazan Crystals) MTT_Add->Incubation3 Solubilize Add Solubilizing Agent (e.g., DMSO, SDS) Incubation3->Solubilize Readout Measure Absorbance (Plate Reader, ~570 nm) Solubilize->Readout Analysis Data Analysis (Calculate % Viability, IC50) Readout->Analysis

Caption: Workflow for an in vitro MTT cell viability assay.

Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in the appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest the cells and seed them into a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle for control wells). Include a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

Pyrazole carboxylic acid derivatives stand as a testament to the power of scaffold-based drug design. Their journey from simple heterocyclic structures to clinically vital medicines like Celecoxib highlights their immense therapeutic versatility.[6][9] The continued exploration of this chemical space reveals potent activities against a triad of major global health threats: inflammatory disorders, cancer, and infectious diseases.[1][4][14]

The future of this field lies in leveraging modern drug discovery tools to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Key areas for future research include:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., dual COX-2/5-LOX inhibitors or combined kinase/DNA binding agents) for synergistic therapeutic effects.[7]

  • Targeted Delivery: Developing prodrugs or conjugation strategies to deliver these active agents specifically to diseased tissues, minimizing off-target side effects.[16]

  • Combating Resistance: Systematically exploring SAR to develop novel antimicrobial agents that can overcome existing resistance mechanisms.

The synthetic accessibility and rich pharmacological profile of pyrazole carboxylic acids ensure that they will remain a highly valuable and "privileged" scaffold in the ongoing quest for new and more effective medicines.

References

mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid and its Analogs

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the putative . Due to the limited direct research on this specific molecule, this guide leverages the extensive body of evidence for its close structural analog, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a clinically approved neuroprotective agent. The core mechanism is identified as potent antioxidant and free radical scavenging activity, which is crucial in mitigating cellular damage in pathologies associated with oxidative stress. This document will delve into the molecular interactions, relevant signaling pathways, and the experimental methodologies required to validate these mechanisms for pyrazole-based compounds.

Introduction to Pyrazole Derivatives and Oxidative Stress

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1][2][3]. A critical aspect of the therapeutic potential of certain pyrazole-based molecules lies in their ability to counteract oxidative stress, a deleterious process implicated in a wide range of diseases, including neurodegenerative disorders like amyotrophic lateral sclerosis (ALS) and ischemic stroke[4][5][6]. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. ROS, such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-), can inflict widespread damage to lipids, proteins, and nucleic acids, leading to cellular dysfunction and death[5].

This compound shares its core structure with Edaravone, a potent free radical scavenger approved for the treatment of ALS and acute ischemic stroke[4][7][8]. While the precise mechanism of Edaravone is still under investigation, its therapeutic effects are largely attributed to its antioxidant properties[4][8]. This guide will, therefore, use Edaravone as a foundational model to elucidate the probable .

Core Mechanism of Action: Free Radical Scavenging

The primary mechanism of action for pyrazole compounds like Edaravone, and by extension this compound, is their ability to act as potent free radical scavengers[5][9][10]. This action is critical in protecting cells, particularly neurons, from the damaging effects of oxidative stress.

Neutralization of Reactive Oxygen Species (ROS)

These pyrazole derivatives effectively intercept and neutralize highly reactive and damaging free radicals. The chemical structure of the pyrazole ring enables it to donate an electron to stabilize these radicals, thereby terminating the chain reactions of oxidative damage[7]. Key ROS targeted include:

  • Hydroxyl Radicals (•OH): These are among the most reactive and destructive ROS. Edaravone has been shown to be a potent scavenger of hydroxyl radicals[9].

  • Peroxynitrite (ONOO-): This is another powerful oxidant that can cause significant cellular damage. The ability to scavenge peroxynitrite is a key aspect of the neuroprotective effects observed with Edaravone[7].

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and the production of toxic byproducts. By scavenging peroxyl radicals, both water-soluble and lipid-soluble, these compounds can effectively inhibit the propagation of lipid peroxidation, thus preserving the integrity of cellular membranes[5][7][11].

Signaling Pathways and Cellular Effects

The antioxidant activity of pyrazole derivatives initiates a cascade of downstream cellular effects that contribute to their therapeutic potential.

Signaling_Pathway cluster_0 Extracellular cluster_1 Cellular Environment Oxidative_Stress Oxidative Stress (e.g., Ischemia, Neurotoxins) ROS ↑ Reactive Oxygen Species (ROS) (•OH, ONOO-) Oxidative_Stress->ROS Lipid_Peroxidation ↑ Lipid Peroxidation ROS->Lipid_Peroxidation Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Lipid_Peroxidation->Cellular_Damage Pyrazole_Compound 3-methyl-1-phenyl-1H- pyrazole-5-carboxylic acid / Edaravone Pyrazole_Compound->ROS Scavenges Pyrazole_Compound->Lipid_Peroxidation Inhibits Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Proposed mechanism of action of pyrazole compounds in mitigating oxidative stress.

Modulation of Apoptotic Pathways

By reducing the burden of oxidative stress, these compounds can influence apoptotic (programmed cell death) pathways. For instance, Edaravone has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax[12]. This shift in the Bcl-2/Bax ratio helps to protect cells from apoptosis induced by oxidative damage.

Anti-inflammatory Effects

Oxidative stress is closely linked to inflammation. By reducing ROS levels, pyrazole derivatives can also exert anti-inflammatory effects. This includes mitigating the activation of microglia, the primary immune cells of the central nervous system, and reducing the production of pro-inflammatory cytokines[5].

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism of action for this compound, a series of in vitro and cell-based assays are recommended.

In Vitro Antioxidant Capacity Assays

These assays provide a direct measure of the compound's ability to neutralize free radicals.

AssayPrincipleKey Parameters
DPPH Radical Scavenging Assay Measures the discoloration of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical upon reduction by an antioxidant.EC50 (Effective concentration to scavenge 50% of DPPH radicals)
ABTS Radical Cation Decolorization Assay Measures the reduction of the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.TEAC (Trolox Equivalent Antioxidant Capacity)
Oxygen Radical Absorbance Capacity (ORAC) Assay Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.ORAC Value (µmol Trolox equivalents/g)

Step-by-Step Protocol for DPPH Assay:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in ethanol (typically 0.1 mM).

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions to the wells.

  • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration of the test compound.

  • Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value.

DPPH_Assay_Workflow Start Start: Prepare Reagents Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Prepare_DPPH Prepare 0.1 mM DPPH Solution Start->Prepare_DPPH Mix_Reagents Mix Compound Dilutions with DPPH Solution in 96-well Plate Prepare_Compound->Mix_Reagents Prepare_DPPH->Mix_Reagents Incubate Incubate in Dark (30 min, RT) Mix_Reagents->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Scavenging Activity and Determine EC50 Measure_Absorbance->Calculate End End: Data Analysis Calculate->End

Caption: Workflow for the DPPH radical scavenging assay.

Cell-Based Assays for Oxidative Stress

These assays assess the compound's ability to protect cells from oxidative damage.

AssayPrincipleKey Parameters
Cellular Antioxidant Activity (CAA) Assay Measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) within cells.CAA Value
MTT Assay for Cell Viability Measures the metabolic activity of cells as an indicator of cell viability after exposure to an oxidant (e.g., H2O2) with and without the test compound.% Cell Viability
Lipid Peroxidation Assay (MDA Assay) Measures the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, in cells treated with an oxidant.MDA Concentration

Conclusion and Future Directions

The available evidence strongly suggests that the primary is its capacity to function as a potent antioxidant and free radical scavenger, analogous to the well-characterized compound Edaravone. This activity is central to its potential therapeutic applications in diseases where oxidative stress plays a key pathogenic role. The presence of the carboxylic acid group in place of the ketone in Edaravone may influence its pharmacokinetic and pharmacodynamic properties, such as solubility, distribution, and metabolism, which warrants further investigation.

Future research should focus on directly evaluating the antioxidant and neuroprotective properties of this compound using the experimental protocols outlined in this guide. Furthermore, comparative studies with Edaravone would be invaluable in elucidating the specific contributions of the different functional groups at the 5-position of the pyrazole ring to the overall biological activity.

References

An In-depth Technical Guide on the Tautomeric Forms of 3-Methyl-1-phenyl-pyrazol-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1-phenyl-pyrazol-5-one, also known as Edaravone, and its derivatives are a significant class of heterocyclic compounds.[1] They form the core structure of numerous pharmaceuticals, agrochemicals, and dyes.[2] A key chemical feature of these pyrazolone derivatives is their ability to exist in multiple tautomeric forms, which are constitutional isomers that readily interconvert. This dynamic equilibrium between tautomers is fundamental to their biological activity, chemical reactivity, and molecular recognition properties.[2][3] This guide provides a comprehensive technical overview of the tautomeric landscape of 3-methyl-1-phenyl-pyrazol-5-one derivatives, detailing their structural forms, the factors governing their equilibrium, and the analytical techniques for their characterization.

The Tautomeric Landscape

3-Methyl-1-phenyl-pyrazol-5-one derivatives primarily exist in three main tautomeric forms, arising from the migration of a proton. These are commonly referred to as the CH (keto), OH (enol), and NH (amine/imine) forms.[1][3] The equilibrium between these forms is a delicate balance influenced by various factors.[3]

  • CH form (Keto form): 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one

  • OH form (Enol form): 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

  • NH form (Amine/Imine form): 3-methyl-1-phenyl-1H-pyrazol-5-ol

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been crucial in understanding the relative stabilities of these tautomers.[3] Computational models consistently indicate that the CH (keto) tautomer is generally the most stable form with the lowest ground state energy.[2][3][4] However, the NH and OH tautomers are considered to be more potent antioxidants through single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms, respectively.[3][4]

Factors Influencing Tautomeric Equilibrium

The predominance of a specific tautomer is not fixed and is highly sensitive to its environment. The key factors influencing the tautomeric equilibrium include:

  • Solvent Polarity: The solvent plays a critical role in determining the tautomeric landscape. In non-polar solvents such as chloroform (CDCl3), dioxane, and acetonitrile, the CH (keto) form is the predominant species .[1][3] Conversely, in more polar solvents like dimethyl sulfoxide (DMSO), methanol, and water, a mixture of all three tautomers can exist.[3][5] Increasing solvent polarity has been shown to increase the stability of both keto and enol tautomers.[5]

  • pH: Under physiological conditions (pH 7.4), both neutral and anionic forms of Edaravone are present. The enol and anionic forms are more prevalent in aqueous environments.[3]

  • Substituents: The nature and position of substituents on the pyrazolone ring can significantly shift the equilibrium. Electron-donating groups on the C-3 position tend to favor the CH form.[2]

  • Temperature: While less extensively studied, temperature can also influence the tautomeric equilibrium.

  • Physical State: The tautomeric form present in the solid state can differ from that in solution. X-ray crystallography has been instrumental in determining the solid-state structures.[6][7] For instance, 1-phenyl-1H-pyrazol-3-ol has been shown to exist as dimers of the OH-form in the solid state.[8]

Visualization of Tautomeric Equilibrium

The dynamic interconversion between the three primary tautomeric forms of 3-methyl-1-phenyl-pyrazol-5-one is a cornerstone of its chemistry.

Tautomers CH CH (Keto) Form OH OH (Enol) Form CH->OH H+ shift NH NH (Amine) Form OH->NH H+ shift NH->CH H+ shift

Caption: Tautomeric forms of 3-methyl-1-phenyl-pyrazol-5-one.

Experimental Characterization of Tautomers

A multi-faceted analytical approach is essential for the unambiguous characterization of the tautomeric forms of pyrazolone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution. Both ¹H and ¹³C NMR provide distinct signatures for each tautomeric form.

¹H NMR Spectroscopy:
  • CH Form: Characterized by signals corresponding to the protons at the C-4 position.

  • OH Form: Exhibits a characteristic enolic hydroxyl proton signal, often broad and with a chemical shift dependent on solvent and concentration.

  • NH Form: Shows a signal for the NH proton, which can also be broad and variable in its chemical shift.[9]

¹³C NMR Spectroscopy:

The chemical shifts of the pyrazole ring carbons, particularly C-3, C-4, and C-5, are highly sensitive to the tautomeric form.[5] For example, the C-5 carbon will have a significantly different chemical shift in the keto form (C=O) compared to the enol form (C-OH).

¹⁵N NMR Spectroscopy:

¹⁵N NMR can provide valuable insights into the electronic environment of the nitrogen atoms, helping to distinguish between the different tautomers.[6]

TautomerKey ¹H NMR Signals (Typical δ, ppm in CDCl₃)Key ¹³C NMR Signals (Typical δ, ppm in CDCl₃)
CH (Keto) CH₂ at C4 (~3.4 ppm)C=O at C5 (~170 ppm), C4 (~40 ppm)
OH (Enol) OH proton (variable, broad), CH at C4 (~5.5 ppm)C-OH at C5 (~157 ppm), C4 (~90 ppm)
NH (Amine) NH proton (variable, broad)C5 (~160 ppm)

Note: Chemical shifts are approximate and can vary based on substituents and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups associated with each tautomer.

  • CH Form: A strong absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1700-1720 cm⁻¹.

  • OH Form: Characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a C=C stretching band. The absence of a strong C=O band is a key indicator.[9]

  • NH Form: A sharp N-H stretching band is expected around 3300-3500 cm⁻¹. The C=O group in this form typically appears at a lower frequency (around 1696 cm⁻¹) compared to the CH form.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor tautomeric equilibria, as each form often possesses a distinct chromophore and, consequently, a unique absorption spectrum. Changes in the absorption maxima and molar absorptivity with solvent polarity or pH can provide evidence for tautomeric shifts.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. It allows for the precise determination of bond lengths and angles, confirming the exact tautomeric form present in the crystal lattice.[10]

Experimental Workflow for Tautomeric Analysis

A systematic approach is crucial for a comprehensive understanding of the tautomeric behavior of a novel 3-methyl-1-phenyl-pyrazol-5-one derivative.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesize Derivative purification Purify Compound synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N in various solvents) purification->nmr ir IR Spectroscopy (Solid & Solution) purification->ir uv_vis UV-Vis Spectroscopy (Solvatochromism studies) purification->uv_vis xray X-ray Crystallography (If single crystals are obtained) purification->xray interpretation Correlate Spectroscopic Data nmr->interpretation ir->interpretation uv_vis->interpretation xray->interpretation equilibrium Determine Tautomeric Ratios interpretation->equilibrium dft DFT Calculations (Relative Stabilities) interpretation->dft

Caption: Experimental workflow for tautomeric analysis.

Standardized Experimental Protocols
Protocol 1: NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Prepare solutions of the pyrazolone derivative at a concentration of approximately 10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra for each solution. Pay close attention to the integration of signals corresponding to the different tautomeric forms.

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra to observe the chemical shifts of the pyrazole ring carbons, which are indicative of the tautomeric form.

  • Data Analysis: Calculate the relative percentage of each tautomer in the different solvents by comparing the integral values of characteristic proton signals.

Protocol 2: IR Spectroscopic Identification of Tautomers
  • Solid-State Analysis: Obtain an IR spectrum of the solid compound using an ATR accessory or as a KBr pellet.

  • Solution-State Analysis: Acquire IR spectra of the compound dissolved in solvents of different polarities (e.g., chloroform, methanol).

  • Spectral Comparison: Compare the spectra to identify the presence or absence of key vibrational bands (C=O, O-H, N-H) and their shifts between the solid state and different solutions.

Conclusion

The tautomerism of 3-methyl-1-phenyl-pyrazol-5-one derivatives is a complex yet crucial aspect of their chemistry that dictates their physical, chemical, and biological properties. A thorough understanding of the factors that influence the tautomeric equilibrium and the application of a comprehensive suite of analytical techniques are paramount for researchers and drug development professionals working with this important class of compounds. The interplay between the CH, OH, and NH forms offers opportunities for fine-tuning the properties of these molecules for various applications, from novel therapeutics to advanced materials.

References

An In-depth Technical Guide to Initial Studies on the Bioactivity of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the title of "privileged scaffolds." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a structure.[1][2][3][4] Its remarkable versatility stems from a combination of metabolic stability, synthetic accessibility, and the capacity for precise, multi-positional substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[5] The successful translation of pyrazole-based compounds into blockbuster drugs, from the anti-inflammatory agent Celecoxib to the now-withdrawn anti-obesity drug Rimonabant, underscores the profound therapeutic potential embedded within this simple heterocycle.[1][6]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, templated format in favor of a narrative that logically unfolds from synthesis to biological evaluation. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature to illuminate the foundational studies into the bioactivity of this remarkable class of compounds.

Strategic Synthesis of the Pyrazole Core: From Classic Reactions to Modern Innovations

The biological exploration of any scaffold begins with its synthesis. The choice of synthetic route is a strategic decision dictated by the desired substitution pattern, availability of starting materials, and scalability.

The Knorr Pyrazole Synthesis: A Cornerstone Reaction

First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains a robust and widely used method for constructing the pyrazole ring.[7][8] Its enduring popularity is a testament to its reliability and the commercial availability of a vast library of precursors.

The core mechanism involves the initial condensation of hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[7] A critical consideration, especially with unsymmetrical dicarbonyls, is regioselectivity. The initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[7][8] Reaction conditions, such as pH and the steric and electronic nature of the substituents, are therefore crucial control elements.

G cluster_0 Knorr Pyrazole Synthesis A 1,3-Dicarbonyl Compound C Hydrazone Intermediate A->C Condensation B Hydrazine Derivative B->C D Cyclic Intermediate C->D Intramolecular Cyclization E Substituted Pyrazole D->E Dehydration H2O - H₂O D->H2O

Caption: General workflow of the Knorr pyrazole synthesis.

1,3-Dipolar Cycloaddition: A Versatile Alternative

Another powerful method for pyrazole synthesis involves the [3+2] cycloaddition reaction between a 1,3-dipole (like a nitrilimine, generated in situ from a hydrazonoyl halide) and a dipolarophile (such as an alkyne or alkene).[1][9] This approach offers access to different substitution patterns that may be difficult to achieve via the Knorr synthesis and is often lauded for its high regioselectivity.

The Spectrum of Bioactivity: Key Therapeutic Targets and Mechanisms of Action

The true value of the pyrazole scaffold is realized in its diverse biological activities. Appropriate substitution transforms the core ring into a potent modulator of various physiological pathways.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Perhaps the most celebrated application of pyrazoles is in the treatment of inflammation. The diaryl-substituted pyrazole, Celecoxib (Celebrex) , revolutionized anti-inflammatory therapy.[10]

Mechanism of Action: Celecoxib's primary mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10][11][12] Both COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin precursors.[13][14] However, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and mediating platelet aggregation.[12] In contrast, COX-2 is an inducible enzyme, primarily expressed at sites of inflammation.[12][13]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen inhibit both isoforms, leading to common side effects like gastrointestinal ulcers.[15] Celecoxib's selectivity for COX-2 allows it to reduce the synthesis of inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering a better safety profile.[12][13][15] This selectivity is attributed to its sulfonamide side chain, which binds to a hydrophilic pocket present in the COX-2 active site but not in COX-1.[11][13]

G cluster_0 Prostaglandin Synthesis Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflam Pain & Inflammation PGs->Inflam Celecoxib Celecoxib (Substituted Pyrazole) Celecoxib->COX Selective Inhibition of COX-2

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Anticancer Activity: A Multi-Target Approach

The pyrazole scaffold has emerged as a promising framework for the development of novel anticancer agents, demonstrating the ability to interact with a wide range of oncology targets.[16][17][18]

  • Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase (CDK), and Bruton's Tyrosine Kinase (BTK).[16][18] Appropriate substitutions on the pyrazole ring can significantly enhance efficacy and selectivity for these targets.[16]

  • Tubulin Polymerization Inhibition: Some pyrazole-based compounds have been shown to interfere with microtubule dynamics, a validated anticancer strategy. They can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[19]

  • Induction of Apoptosis: Beyond specific enzyme inhibition, many pyrazole derivatives can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and the inhibition of anti-apoptotic proteins.[14][18]

Table 1: Representative Anticancer Activity of Substituted Pyrazoles

Compound Class Target(s) Cancer Cell Line IC₅₀ (µM) Reference
Indole-Pyrazole Hybrid CDK2 HCT116, MCF7 < 23.7 [16]
Pyrazolo[1,5-a]pyrimidine Proliferation MCF7, A549 Micro- to nano-molar [16]
Isolongifolanone-Pyrazole Proliferation MCF7 5.21 [16]

| Sulfonamide Derivative | EGFR, HER-2 | Various | 0.20 - 0.26 |[20] |

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown potent activity against a spectrum of microbes.[21][22][23]

  • Antibacterial: Substituted pyrazoles have demonstrated selective activity against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2][24] Some derivatives also show broad-spectrum activity.[25] The mechanism can involve the disruption of the bacterial cell wall or inhibition of essential enzymes like DNA gyrase.[25]

  • Antifungal: Certain pyrazoles exhibit significant antifungal properties, with activity reported against species like Aspergillus niger and Candida albicans.[6][22]

CNS Activity: The Case of Rimonabant

The pyrazole derivative Rimonabant was developed as an anti-obesity agent and represents a fascinating case study in drug development.

Mechanism of Action: Rimonabant acts as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[26][27] These receptors are predominantly located in the central nervous system and peripheral tissues and are involved in regulating appetite.[26][28] By blocking CB1 receptors, Rimonabant reduces appetite and can improve metabolic parameters.[26][28][29]

A Cautionary Tale: Despite its efficacy, Rimonabant was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety.[26][27] This highlights the critical importance of thorough safety profiling, especially for drugs targeting CNS pathways.

Elucidating Structure-Activity Relationships (SAR)

SAR studies are fundamental to medicinal chemistry, providing a rational basis for optimizing lead compounds. For pyrazoles, the N1, C3, C4, and C5 positions offer distinct points for modification.

Caption: Pyrazole scaffold with key positions for substitution.

  • N1-Substitution: The substituent at the N1 position significantly influences pharmacokinetic properties and can be crucial for orienting the molecule within a receptor's binding pocket. For example, in CB1 antagonists, a 2,4-dichlorophenyl group at this position was found to be critical for potent activity.[30]

  • C3 and C5-Substitutions: These positions are often occupied by aryl groups (diaryl pyrazoles) that are vital for target engagement. In COX-2 inhibitors like Celecoxib, the 3-(trifluoromethyl) and 5-(4-methylphenyl) groups are essential for binding.[10] For CB1 antagonists, a para-substituted phenyl ring at C5 is a key requirement.[30]

  • C4-Substitution: While sometimes left unsubstituted, modification at the C4 position can fine-tune activity and selectivity. For instance, a methyl group at C4 is present in the CB1 antagonist Rimonabant.[30]

Foundational Experimental Protocols

Trustworthy data is built upon robust and reproducible protocols. The following are detailed, self-validating methodologies for the initial synthesis and biological evaluation of substituted pyrazoles.

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Condensation

This protocol describes the synthesis of 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, a representative diaryl-substituted pyrazole.

Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1,3-dicarbonyl)

  • Phenylhydrazine (hydrazine derivative)

  • Glacial Acetic Acid (solvent and catalyst)

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser

  • Thin-Layer Chromatography (TLC) plates (silica gel), UV lamp

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (10 mmol) in 25 mL of glacial acetic acid.

  • Addition of Hydrazine: To the stirring solution, add phenylhydrazine (10 mmol, 1.0 eq.) dropwise at room temperature. Rationale: Dropwise addition controls the initial exothermic condensation reaction.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-4 hours. Rationale: Thermal energy is required to drive the intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate mobile phase). Spot the starting materials and the reaction mixture. The disappearance of starting materials and the appearance of a new, single spot indicates reaction completion. This step ensures the protocol is self-validating; the reaction is not stopped based on time alone, but on empirical evidence of completion.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure pyrazole derivative.

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity using analytical techniques such as Melting Point, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and Mass Spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Enzymatic)

This protocol provides a framework for assessing the anti-inflammatory potential and selectivity of a synthesized pyrazole derivative.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic Acid (substrate)

  • Test compound (substituted pyrazole) dissolved in DMSO

  • Celecoxib and Ibuprofen (positive controls for selective and non-selective inhibition, respectively)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. Also prepare dilutions of the control compounds.

  • Assay Setup: In separate sets of wells in a 96-well plate (one set for COX-1, one for COX-2), add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations (or a DMSO vehicle control).

  • Pre-incubation: Incubate the plates for 15 minutes at 37°C. Rationale: This allows the inhibitor to bind to the enzyme before the introduction of the substrate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C, allowing the enzyme to convert the substrate to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid like HCl).

  • Quantification of Prostaglandin: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions. The signal in the EIA is inversely proportional to the amount of PGE2 produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 by fitting the data to a suitable dose-response curve.

  • Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ (COX-1) by the IC₅₀ (COX-2). A high SI value indicates greater selectivity for COX-2. This is the critical self-validating output, directly quantifying the desired biological property.

Conclusion and Future Outlook

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological questions. Initial studies, grounded in robust synthesis and systematic biological screening, have unveiled its potential across a remarkable range of therapeutic areas, including inflammation, oncology, and infectious diseases.[20][21][31][32] The journey from a simple five-membered ring to a life-changing therapeutic is paved with a deep understanding of its chemical reactivity and biological interactions.

Future research will undoubtedly focus on the development of novel pyrazole hybrids, conjugating the pyrazole core with other pharmacophores to achieve dual-target activity or improved pharmacokinetic profiles.[32][33] As our understanding of disease biology deepens, the rational design of new substituted pyrazoles will continue to offer promising avenues for the development of the next generation of targeted therapies.

References

Methodological & Application

Application Note: A Streamlined One-Pot Synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the efficient one-pot synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol leverages a classic Knorr-type pyrazole synthesis followed by an in-situ saponification, offering a streamlined and high-yielding pathway from readily available starting materials. This application note is designed for researchers, chemists, and drug development professionals, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical process parameters.

Introduction and Significance

Pyrazole derivatives are a cornerstone of modern heterocyclic chemistry, renowned for their broad spectrum of biological activities.[1][2] The pyrazole nucleus is a key pharmacophore found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3] Specifically, pyrazole-5-carboxylic acids serve as versatile intermediates, enabling further molecular elaboration and conjugation, making them highly sought-after building blocks in drug discovery programs.[4]

The classical approach to pyrazole synthesis, the Knorr reaction, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][6] While effective, traditional multi-step procedures to achieve the target this compound often involve the isolation of intermediates, leading to increased operational time and potential yield loss. This application note presents a refined, one-pot methodology that combines the pyrazole ring formation and subsequent ester hydrolysis into a single, continuous process, enhancing overall efficiency.

Principle of the Synthesis

The synthesis proceeds via a two-stage, one-pot sequence based on the Knorr pyrazole synthesis.[7][8]

  • Cyclocondensation: The process begins with the acid-catalyzed condensation of phenylhydrazine with a suitable 1,3-dicarbonyl synthon, ethyl 2,4-dioxovalerate (also known as ethyl acetopyruvate). This reaction regioselectively forms the pyrazole ring, yielding ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate. The reaction is driven by the formation of a stable aromatic ring system following an intramolecular cyclization and dehydration sequence.[9]

  • In-Situ Saponification: Upon completion of the cyclization, a strong base (e.g., sodium hydroxide) is introduced directly into the reaction mixture. This initiates the saponification (hydrolysis) of the ethyl ester at the C5 position. The reaction is then subjected to an acidic workup, which protonates the resulting carboxylate salt, precipitating the desired this compound as a solid product.[10]

This one-pot approach obviates the need for intermediate isolation and purification, thereby saving time, reducing solvent usage, and often improving the overall yield.

Reaction Mechanism

The detailed mechanism involves the initial formation of a hydrazone, followed by cyclization and dehydration to form the aromatic pyrazole core, and concludes with the hydrolysis of the ester.

Reaction_Mechanism Figure 1: Reaction Mechanism for One-Pot Pyrazole Acid Synthesis R1 Phenylhydrazine I1 Hydrazone Intermediate R1->I1 + R2 (Acid cat., EtOH, Δ) R2 Ethyl 2,4-dioxovalerate (1,3-Dicarbonyl) I2 Cyclized Hemiaminal I1->I2 Intramolecular Cyclization I3 Ethyl 3-methyl-1-phenyl- 1H-pyrazole-5-carboxylate I2->I3 - H₂O (Dehydration) I4 Carboxylate Salt I3->I4 + NaOH (aq) (Saponification, Δ) P 3-methyl-1-phenyl- 1H-pyrazole-5-carboxylic acid I4->P + HCl (aq) (Acidification)

Caption: Figure 1: Reaction Mechanism for One-Pot Pyrazole Acid Synthesis

Experimental Protocol

This protocol is a self-validating system. Successful formation of the intermediate ester can be monitored by TLC, and the final precipitation of the product upon acidification confirms the completion of the hydrolysis step.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molarity/PurityAmount (10 mmol scale)EquivalentsNotes
PhenylhydrazineC₆H₈N₂108.14≥97%1.08 g (1.0 mL)1.0Toxic. Handle with care in a fume hood.
Ethyl 2,4-dioxovalerateC₇H₁₀O₄158.15≥95%1.58 g (1.4 mL)1.0Can be sourced commercially.
Ethanol (Absolute)C₂H₅OH46.07200 Proof40 mL-Reaction Solvent
Glacial Acetic AcidCH₃COOH60.05≥99.7%~0.3 mL (5 drops)CatalyticAcid Catalyst
Sodium Hydroxide (NaOH)NaOH40.00Pellets, ≥98%1.2 g3.0For Saponification
Hydrochloric Acid (HCl)HCl36.4637% (conc.)~5 mL-For Acidification (prepare 2M solution)
Deionized WaterH₂O18.02-~150 mL-For workup and solutions
Ethyl AcetateC₄H₈O₂88.11ACS GradeAs needed-For TLC
HexanesC₆H₁₄-ACS GradeAs needed-For TLC
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel (optional)

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • TLC plates (Silica gel 60 F₂₅₄)

  • pH paper or pH meter

Step-by-Step Procedure

Part A: Cyclocondensation

  • Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the apparatus in a heating mantle on a stirrer.

  • Reagent Addition: To the flask, add ethanol (40 mL), ethyl 2,4-dioxovalerate (1.58 g, 10 mmol), and phenylhydrazine (1.08 g, 10 mmol).

  • Catalyst Addition: Add 5 drops of glacial acetic acid to the mixture. The acetic acid catalyzes the initial hydrazone formation.[9]

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The starting materials should be consumed to form a new, higher Rf product (the pyrazole ester) within 2-4 hours.

Part B: In-Situ Saponification and Work-up

  • Base Addition: Once the cyclocondensation is complete (as indicated by TLC), cool the reaction mixture to about 40-50 °C. Prepare a solution of sodium hydroxide (1.2 g, 30 mmol) in 10 mL of water and add it slowly to the reaction flask.

  • Hydrolysis: Heat the now basic mixture back to reflux and maintain for an additional 2-3 hours to ensure complete hydrolysis of the ester.

  • Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Aqueous Work-up: Dissolve the remaining residue in approximately 50 mL of water. The solution will be basic. Wash the aqueous solution with a small amount of ethyl acetate (2x 20 mL) to remove any non-polar impurities. Discard the organic layers.

  • Product Precipitation: Cool the aqueous solution in an ice bath. Slowly add 2M HCl dropwise with stirring to acidify the solution to a pH of 2-3.[11] A precipitate of the carboxylic acid product should form.

  • Isolation: Stir the cold suspension for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3x 20 mL) to remove any inorganic salts.

  • Drying: Dry the product under high vacuum or in a vacuum oven at 50-60 °C to a constant weight. The expected product is a white to off-white solid.

Workflow and Data

Experimental Workflow Diagram

Experimental_Workflow Figure 2: One-Pot Synthesis Workflow A 1. Setup Flask (Flask, Stirrer, Condenser) B 2. Add Reagents (Ethanol, Phenylhydrazine, Ethyl 2,4-dioxovalerate, Acetic Acid) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D E 5. Cool and Add NaOH(aq) D->E Reaction Complete F 6. Heat to Reflux (2-3 hours) E->F G 7. Cool & Remove Ethanol F->G H 8. Aqueous Work-up (Add H₂O, Wash with EtOAc) G->H I 9. Acidify with HCl to pH 2-3 (Precipitation) H->I J 10. Filter & Wash Solid (Cold Water) I->J K 11. Dry Product (High Vacuum) J->K L 12. Characterize Product (NMR, MS, IR, MP) K->L

Caption: Figure 2: One-Pot Synthesis Workflow

Expected Results
ParameterExpected Value
Product This compound
Appearance White to off-white crystalline solid
Yield 75-85%
Purity >95% after precipitation and washing
¹H NMR Expected signals for methyl, phenyl, and pyrazole protons, plus a broad singlet for the carboxylic acid proton.
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z ≈ 201.06

Safety and Troubleshooting

  • Safety: Phenylhydrazine is toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[9] Concentrated acids and bases are corrosive.

  • Troubleshooting:

    • Low Yield: May result from incomplete cyclization or hydrolysis. Ensure sufficient reaction times for both steps. Confirm starting material purity.

    • Oily Product: If the product oils out instead of precipitating, try scratching the inside of the flask, adding a seed crystal, or cooling for a longer period. Ensure all ethanol has been removed before acidification.

    • Reaction Stalls: If the initial condensation does not proceed, ensure the ethanol is absolute and the catalyst was added.

Conclusion

This application note outlines an optimized, one-pot procedure for synthesizing this compound. By combining the cyclocondensation and saponification steps, this protocol offers a significant improvement in efficiency and atom economy over traditional multi-step methods. The methodology is robust, high-yielding, and utilizes readily available reagents, making it a valuable and practical tool for synthetic and medicinal chemists.

References

Application Notes and Protocols for the Synthesis of Pyrazoles from Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrazoles in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of medicinal chemistry. First synthesized by Ludwig Knorr in 1883, this scaffold is a privileged structure found in a remarkable number of blockbuster pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into drugs spanning a wide therapeutic spectrum, including anti-inflammatory agents like celecoxib, kinase inhibitors for cancer therapy such as crizotinib, and agents for erectile dysfunction like sildenafil.[3] The continued prevalence of pyrazole-containing molecules in drug development pipelines underscores the critical need for robust, efficient, and adaptable synthetic protocols.[1][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of pyrazoles, with a primary focus on the classical and still highly relevant condensation reaction between 1,3-dicarbonyl compounds and hydrazines. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested experimental protocols, and explore modern variations that align with the principles of green chemistry.

Core Principles and Mechanistic Insights: The Knorr Pyrazole Synthesis

The most fundamental and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][5][6][7][8][9] This reaction is typically acid-catalyzed and proceeds through a well-established mechanism.[7][8][10][11]

The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the more sterically accessible or electronically favorable carbonyl group. This initial condensation, followed by dehydration, forms a hydrazone intermediate. The second, and rate-determining, step involves an intramolecular cyclization where the remaining nitrogen atom of the hydrazine attacks the second carbonyl group. A final dehydration step then leads to the formation of the stable, aromatic pyrazole ring.[6][10]

A critical consideration in the synthesis of unsymmetrical pyrazoles is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed.[2][5] The regiochemical outcome is influenced by factors such as the nature of the substituents on both the dicarbonyl and the hydrazine, the reaction conditions (e.g., pH, solvent), and the catalyst employed.[2][9]

Visualizing the Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation (-H₂O) hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclic_intermediate->pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazole derivatives. These should be considered as robust starting points that can be optimized for specific substrates and scales.

Protocol 1: Classical Knorr Synthesis of 3,5-Dimethylpyrazole

This protocol describes the synthesis of a simple, symmetrical pyrazole from acetylacetone and hydrazine hydrate.

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Hydrazine hydrate (64-65% solution)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Distilled water

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone (0.1 mol, 9.7 mL) and ethanol (20 mL).

  • Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (0.1 mol, 3.1 mL) to the solution. A mild exothermic reaction may be observed.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly add cold distilled water (40 mL) to the reaction mixture with stirring. The product will precipitate as a white solid.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold water and allow it to air dry or dry in a desiccator.

  • Purification (Optional): The crude product is often of high purity. If necessary, recrystallize from a suitable solvent such as ethanol/water.

Protocol 2: Microwave-Assisted Synthesis of Substituted Pyrazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, aligning with the principles of green chemistry.[12][13][14][15]

Materials:

  • Substituted 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or another suitable microwave-transparent solvent

  • Glacial Acetic Acid (catalyst)

  • Microwave reactor with sealed vessels

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (10 mmol), the substituted hydrazine (10 mmol), and ethanol (5 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature will depend on the specific substrates.

  • Cooling and Work-up: After irradiation, cool the vessel to room temperature. The product may precipitate directly from the reaction mixture upon cooling.

  • Isolation and Purification: If precipitation occurs, isolate the product by filtration. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Experimental Workflow Visualization

Experimental_Workflow start Start reactants Combine 1,3-Dicarbonyl, Hydrazine, Solvent, Catalyst start->reactants reaction_choice Select Reaction Method reactants->reaction_choice conventional Conventional Heating (Reflux) reaction_choice->conventional Classical microwave Microwave Irradiation reaction_choice->microwave Green monitoring Monitor Reaction (e.g., TLC) conventional->monitoring microwave->monitoring workup Work-up (Cooling, Precipitation) monitoring->workup isolation Isolate Crude Product (Filtration) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized workflow for pyrazole synthesis.

Data Presentation: Comparative Analysis of Synthesis Protocols

The choice of synthetic protocol can significantly impact reaction time, yield, and environmental footprint. The following table provides a comparative summary of the classical and microwave-assisted methods.

ParameterClassical Knorr SynthesisMicrowave-Assisted Synthesis
Reaction Time 1 - 24 hours5 - 20 minutes
Typical Yields Good to Excellent (70-95%)Often higher than classical methods (80-99%)[14]
Energy Consumption High (prolonged heating)Low (short reaction times)
Solvent Usage Moderate to HighMinimal
Scalability Well-established for large scaleCan be challenging for very large scales
Key Advantage Simplicity and reliabilitySpeed and efficiency

Advanced and Green Synthetic Strategies

While the Knorr synthesis remains a workhorse, modern synthetic chemistry has driven the development of more sustainable and efficient alternatives.

  • Catalysis: The use of various catalysts, including Lewis acids (e.g., nano-ZnO, lithium perchlorate) and solid-supported acid catalysts, can enhance reaction rates, improve yields, and facilitate easier purification.[2][5]

  • Solvent-Free Reactions: Performing the condensation under solvent-free conditions, often with microwave irradiation or grinding, minimizes waste and aligns with the principles of green chemistry.[12]

  • Alternative Substrates: To circumvent issues with the stability of some 1,3-dicarbonyls, alternative substrates like 1,3-diols can be used in conjunction with hydrogen transfer catalysis.[3][16] This approach avoids the need to handle potentially unstable dicarbonyl compounds directly.[3][16]

Conclusion and Future Outlook

The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a classic and highly valuable transformation in organic and medicinal chemistry. The Knorr pyrazole synthesis, with its operational simplicity and broad substrate scope, continues to be a go-to method for accessing this important heterocyclic scaffold. The advent of modern techniques, particularly microwave-assisted synthesis and novel catalytic systems, has further enhanced the efficiency and environmental friendliness of these protocols. As the demand for novel pyrazole-based therapeutics continues to grow, the development of even more sustainable and versatile synthetic methodologies will remain a key focus for researchers in both academia and industry.

References

Application Notes and Protocols for 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Element in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs, targeting a wide array of pathologies from cancer and inflammation to cardiovascular diseases and viral infections.[1][2][3] Its synthetic tractability and the ability of its derivatives to engage in diverse non-covalent interactions with biological macromolecules make it an invaluable starting point for the design of novel therapeutic agents.[4]

This guide focuses on a particularly versatile building block: 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid . The presence of a carboxylic acid functional group at the 5-position provides a convenient handle for chemical modification, allowing for the systematic exploration of the chemical space around the pyrazole core. This is most commonly achieved through the formation of amide or ester linkages, generating large libraries of compounds for biological screening. This document provides detailed protocols for the synthesis of this key building block and its subsequent elaboration into a diverse chemical library, as well as methodologies for high-throughput screening against relevant biological targets.

Synthesis of the Building Block: this compound

The synthesis of this compound is a well-established, two-step process that begins with the construction of the pyrazole ring system, followed by the hydrolysis of an ester intermediate.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Ester Hydrolysis A Ethyl Acetoacetate + Phenylhydrazine B Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate A->B  Cyclocondensation (e.g., in Ethanol, reflux) C Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate D This compound C->D  Base-mediated hydrolysis (e.g., LiOH or NaOH in THF/water)

Caption: Synthetic route to the target pyrazole carboxylic acid.

Protocol 1: Synthesis of Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate

This protocol is adapted from established procedures for the synthesis of pyrazole derivatives from β-ketoesters and hydrazines.[5][6]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 equivalent) in absolute ethanol.

  • Slowly add phenylhydrazine (1.0 equivalent) to the stirred solution at room temperature. The addition may be exothermic, so an ice bath can be used to maintain the temperature below 30°C.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Outcome:

The product, ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate, should be obtained as a crystalline solid. The yield and purity should be assessed by standard analytical techniques (e.g., NMR, LC-MS).

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ethyl ester to the desired carboxylic acid.[7][8]

Materials:

  • Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Dissolve the ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5-2.0 equivalents) or NaOH (1.5-2.0 equivalents) to the solution and stir at room temperature or with gentle heating (e.g., 40-50°C) for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Expected Outcome:

This compound is obtained as a solid, which can be used in the next step without further purification if the purity is deemed sufficient by analytical methods.

Application in Library Synthesis: Parallel Amide Formation

The carboxylic acid group of the building block is a prime site for diversification. Parallel synthesis techniques allow for the rapid generation of a library of amides by reacting the carboxylic acid with a diverse set of amines.

Workflow for Parallel Amide Library Synthesis

Amide_Library_Synthesis A 3-methyl-1-phenyl-1H- pyrazole-5-carboxylic acid B Activation with Coupling Reagent (e.g., HATU, HOBt/EDC) A->B C Activated Pyrazole Intermediate B->C E Parallel Reaction and Purification C->E D Amine Library (R1-NH2, R2-NH2, ... Rn-NH2) in 96-well plate D->E F Pyrazole Carboxamide Library E->F

Caption: High-throughput amide library synthesis workflow.

Protocol 3: Parallel Synthesis of a Pyrazole Carboxamide Library

This protocol outlines a general procedure for the parallel synthesis of amides in a 96-well plate format using a common coupling reagent.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

  • Multichannel pipette or liquid handling robot

  • Parallel purification system (e.g., preparative HPLC-MS)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF.

    • Prepare stock solutions of the amine library in anhydrous DMF in a 96-well plate format.

    • Prepare stock solutions of HATU and DIPEA in anhydrous DMF.

  • Reaction Setup (in each well of the 96-well block):

    • To each well, add the stock solution of this compound (1.0 equivalent).

    • Add the stock solution of HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to each well.

    • Allow the activation to proceed for 15-30 minutes at room temperature.

    • Add the corresponding amine stock solution (1.2 equivalents) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-24 hours.

    • After the reaction is complete, quench the reactions by adding water to each well.

    • The crude products can be purified using a parallel purification system, such as mass-directed preparative HPLC.

  • Analysis and Storage:

    • Analyze the purity and confirm the identity of each compound in the library using LC-MS.

    • Store the purified compounds in a suitable format (e.g., dissolved in DMSO) for biological screening.

Quantitative Data Summary:

ParameterValue
Carboxylic Acid1.0 eq
Amine1.2 eq
Coupling Reagent (HATU)1.1 eq
Base (DIPEA)2.0 eq
SolventAnhydrous DMF
Reaction Time12-24 hours
TemperatureRoom Temperature

High-Throughput Screening (HTS) Applications

Derivatives of this compound have shown promise as inhibitors of several enzyme classes, including kinases and carbonic anhydrases. The following are example HTS protocols for these two important target classes.

Protocol 4: HTS for Kinase Inhibitors (Cell-Based Assay)

This protocol describes a general cell-based assay to screen the synthesized library for inhibitors of a specific kinase.[9][10][11]

Principle:

Many cell-based kinase assays rely on measuring the phosphorylation of a downstream substrate. This can be achieved using various detection methods, such as antibody-based detection (e.g., ELISA, HTRF) or reporter gene assays.

Materials:

  • A cell line that expresses the target kinase and a detectable phosphorylated substrate.

  • The synthesized pyrazole carboxamide library (in DMSO).

  • A positive control inhibitor for the target kinase.

  • Cell culture medium and supplements.

  • Assay plates (e.g., 384-well plates).

  • A detection reagent specific for the phosphorylated substrate (e.g., a labeled antibody).

  • A plate reader capable of detecting the signal (e.g., luminescence, fluorescence).

Procedure:

  • Cell Plating: Seed the cells into the wells of a 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add the compounds from the synthesized library to the wells at a final concentration typically in the range of 1-10 µM. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Incubation: Incubate the plate for a specific period to allow for compound uptake and target engagement.

  • Cell Lysis and Detection: Lyse the cells and add the detection reagents according to the manufacturer's protocol for the specific assay kit being used.

  • Signal Measurement: Read the plate on a suitable plate reader.

Data Analysis:

Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds that show inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further characterization.

Protocol 5: HTS for Carbonic Anhydrase Inhibitors (Biochemical Assay)

This protocol describes a colorimetric assay to screen for inhibitors of carbonic anhydrase II (CA II), a common off-target but also a therapeutic target in its own right.[1][12][13]

Principle:

The esterase activity of CA II is monitored using the substrate 4-nitrophenyl acetate (NPA), which is hydrolyzed to the yellow-colored product, 4-nitrophenol, detectable at 400 nm.[1]

Materials:

  • Purified human carbonic anhydrase II (hCA II).

  • The synthesized pyrazole carboxamide library (in DMSO).

  • Acetazolamide (a known CA inhibitor) as a positive control.

  • 4-Nitrophenyl acetate (NPA) substrate.

  • Assay buffer (e.g., Tris-HCl).

  • 384-well assay plates.

  • A spectrophotometric plate reader.

Procedure:

  • Assay Setup: In a 384-well plate, add the assay buffer.

  • Compound Addition: Add the library compounds, DMSO (negative control), and acetazolamide (positive control) to the wells.

  • Enzyme Addition: Add hCA II to all wells except for the blank controls.

  • Pre-incubation: Incubate the plate for a short period to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the NPA substrate to all wells to start the reaction.

  • Signal Measurement: Immediately measure the absorbance at 400 nm over time (kinetic read) or at a fixed time point (endpoint read).

Data Analysis:

Determine the rate of NPA hydrolysis for each well. Calculate the percent inhibition for each compound. Hits are identified as compounds that significantly reduce the rate of the enzymatic reaction.

Expert Insights: Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold allows for the elucidation of structure-activity relationships (SAR), which is crucial for optimizing lead compounds.

  • The Amide Moiety (R-group): The nature of the amine coupled to the carboxylic acid is a key determinant of activity and selectivity. Introducing different substituents on the amine allows for probing interactions with specific pockets of the target protein. For example, in cannabinoid receptor antagonists, a piperidinyl carboxamide at this position was found to be important for potent activity.[14]

  • The Phenyl Ring at N1: The electronic and steric properties of the phenyl ring at the 1-position of the pyrazole can significantly influence activity. For instance, in some kinase inhibitors, substitutions on this ring can orient the molecule within the ATP-binding pocket and form crucial interactions.[15]

  • The Methyl Group at C3: While seemingly a minor feature, the methyl group at the 3-position can also play a role in activity. In some cases, replacing it with other small alkyl groups or hydrogen can modulate potency and selectivity.

  • Bioisosteric Replacements: The pyrazole ring itself can act as a bioisostere for other aromatic or heteroaromatic systems, and the carboxylic acid can be replaced with other acidic functional groups like tetrazoles to improve metabolic stability or other pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its straightforward synthesis and the ease of derivatization at the carboxylic acid position make it an ideal starting point for the generation of diverse chemical libraries. The protocols and insights provided in this guide offer a comprehensive framework for researchers to utilize this scaffold in the quest for novel and effective therapeutic agents. The combination of efficient parallel synthesis and targeted high-throughput screening campaigns will undoubtedly continue to yield promising drug candidates based on this privileged pyrazole core.

References

Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Agriculture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Pyrazole Derivatives in Agrochemical Synthesis

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the discovery and development of modern agrochemicals.[1][2][3][4] Its remarkable structural versatility and capacity to interact with diverse biological targets have led to the creation of market-leading products across all major agrochemical sectors: insecticides, fungicides, and herbicides.[2][5][6] This wide spectrum of activity stems from the pyrazole core's ability to be readily functionalized, allowing chemists to fine-tune steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[7][8]

This guide serves as a technical resource for researchers and development professionals, offering an in-depth exploration of the synthesis and application of key pyrazole-based agrochemicals. We will move beyond simple procedural lists to explain the causality behind synthetic choices and mechanisms of action, providing field-proven insights grounded in authoritative research.

Section 1: Pyrazole-Based Insecticides - Targeting the Nervous System

The introduction of the phenylpyrazole class of insecticides marked a significant advancement in pest control. These compounds offer a unique mode of action, providing effective control against a wide range of pests, including those resistant to older classes of insecticides.

Mechanism of Action: GABA Receptor Antagonism

Phenylpyrazole insecticides, exemplified by Fipronil, function as potent non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[9][10] In insects, GABA is the primary inhibitory neurotransmitter. Its binding to the GABA receptor opens an integral chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Fipronil binds within this channel, physically blocking the influx of chloride ions.[10] This disruption of the inhibitory signal results in uncontrolled neuronal excitation, convulsions, paralysis, and ultimately, the death of the insect.[10]

cluster_0 Normal Neuronal Inhibition GABA GABA Neurotransmitter Receptor GABA Receptor (Chloride Channel) GABA->Receptor Binds Cl_in Cl⁻ Influx Receptor->Cl_in Opens Channel Cl_blocked Cl⁻ Influx Blocked Receptor->Cl_blocked Neuron Neuron Membrane Signal_Normal Inhibitory Signal (Hyperpolarization) Neuron->Signal_Normal Leads to Fipronil Fipronil Fipronil->Receptor Binds & Blocks Signal_Blocked Continuous Excitation Paralysis & Death Cl_in->Neuron Enters Cl_blocked->Signal_Blocked Leads to

Caption: Mechanism of Fipronil as a GABA receptor antagonist.

Synthetic Protocol: Fipronil

Fipronil was the first phenylpyrazole insecticide to be commercialized and remains a benchmark compound. Its synthesis is a multi-step process, culminating in the crucial formation of the trifluoromethylsulfinyl group on the pyrazole ring. The following protocol is a representative synthesis based on established literature.[11][12]

Key Intermediate: 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole (Py-NH2)

Final Step Reaction: Py-NH2 + CF₃SCl → Fipronil

Materials and Reagents:

  • 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

  • Trifluoromethanesulfinyl chloride (CF₃SCl)

  • Dichloroethane (solvent)

  • Amine hydrochloride (catalyst, optional)[12]

  • Toluene (recrystallization solvent)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

Protocol:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and a system for trapping tail gas (HCl), add 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole (1.0 eq) and dichloroethane (approx. 2 mL per gram of starting material).[11] The use of dichloroethane as a solvent is advantageous for both solubility and environmental considerations compared to other chlorinated solvents.[11]

  • Heating: Heat the mixture to 60 °C with stirring to ensure complete dissolution of the starting material.

  • Reagent Addition: Slowly drip trifluoromethanesulfinyl chloride (CF₃SCl) (approx. 1.5 eq) into the reaction mixture. The causality for slow addition is to control the exothermic reaction and maintain the temperature below 70 °C, which prevents the formation of unwanted side products.[11]

  • Reaction: Maintain the reaction temperature at 70 °C for 10-12 hours.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of Fipronil may form.

  • Neutralization & Extraction: Add water and a halogenated organic fluid medium, then neutralize the mixture with a suitable agent like sodium bicarbonate solution to quench any remaining acidic components. Separate the organic phase.[12]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude Fipronil.

  • Purification: Recrystallize the crude product from toluene to obtain pure Fipronil as a white solid.[11] This step is critical for removing impurities, including the sulfone impurity that can form from over-oxidation in alternative synthetic routes.[12]

Expected Outcome: This process can yield Fipronil with a purity of 95-97% and a yield in the range of 70-90%.[11][12]

SM 5-Amino-3-cyano-1-(2,6-dichloro- 4-trifluoromethylphenyl)pyrazole Product Fipronil SM->Product Dichloroethane, 70°C, 10-12h Reagent Trifluoromethanesulfinyl chloride (CF3SCl) Reagent->Product

Caption: Final step in the synthesis of the insecticide Fipronil.

Section 2: Pyrazole-Based Fungicides - Disrupting Fungal Respiration

Pyrazole derivatives, particularly pyrazole-4-carboxamides, are a dominant class of modern fungicides. Their primary mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

SDHIs act on Complex II of the mitochondrial electron transport chain.[13][14] This enzyme complex is responsible for the oxidation of succinate to fumarate, a key step in the citric acid cycle. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the electron transport process.[15] This inhibition halts cellular respiration, depriving the fungal cells of ATP (energy), which leads to the cessation of growth and eventual cell death. The pyrazole carboxamide scaffold is essential for this activity, fitting precisely into the enzyme's active site.[16]

Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidized by Fumarate Fumarate SDH->Fumarate Produces ETC Electron Transport Chain SDH->ETC Donates e⁻ to NoATP No ATP Production Fungal Cell Death SDH->NoATP ATP ATP Production (Energy) ETC->ATP SDHI Penthiopyrad (SDHI Fungicide) SDHI->SDH Binds & Inhibits Acid 1-Methyl-3-(trifluoromethyl)-1H- pyrazole-4-carboxylic acid AcidChloride Pyrazole-4-carbonyl chloride Acid->AcidChloride SOCl2, Reflux Product Penthiopyrad AcidChloride->Product Amide Coupling (Base, DCM, 0°C to RT) Amine 2-(1,3-dimethylbutyl) thiophen-3-amine Amine->Product Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate for HGA Homogentisate (HGA) HPPD->HGA Catalyzes formation of Bleaching Chlorophyll Destruction (Bleaching) & Death HPPD->Bleaching Products Plastoquinone & Tocopherols HGA->Products Carotenoids Carotenoid Biosynthesis Products->Carotenoids Essential for HPPD_Inhibitor Pyrazole Herbicide HPPD_Inhibitor->HPPD Inhibits Dione 1,3-Diphenylpropane-1,3-dione Enaminone Enaminone Intermediate Dione->Enaminone DMF-DMA Pyrazole 3,5-Diphenyl-1H-pyrazole Enaminone->Pyrazole Hydrazine, EtOH, Reflux Product Pyrazole Benzophenone (HPPD Inhibitor) Pyrazole->Product Acylation (Base, DCM) AcylChloride Benzoyl Chloride AcylChloride->Product

References

synthesis of novel carboxamide derivatives from pyrazole carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Carboxamide Derivatives from Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Among its many functionalized forms, pyrazole carboxamides represent a particularly privileged scaffold, exhibiting a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroregulatory properties.[3][4][5] This application note provides a detailed, experience-driven guide to the synthesis of novel pyrazole carboxamide derivatives, focusing on the robust and versatile method of amide coupling between pyrazole carboxylic acids and primary or secondary amines. We delve into the critical step of carboxylic acid activation, presenting detailed protocols for both classical acyl chloride formation and modern in situ coupling reagent methodologies. This guide is designed to be a self-validating system, equipping researchers with the knowledge to not only execute these syntheses but also to troubleshoot common issues and rationally select conditions for their specific target molecules.

Introduction: The Significance of Pyrazole Carboxamides

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is prevalent in a multitude of pharmacologically active compounds.[2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptional scaffold for engaging with biological targets.[1] When functionalized with a carboxamide group (-C(O)NR₂), the resulting derivatives gain an additional, highly versatile interaction point. This amide bond is a key structural feature in many blockbuster drugs, prized for its metabolic stability and capacity to form strong hydrogen bonds within protein binding pockets.

The fusion of these two moieties has yielded compounds with profound therapeutic potential. For instance, pyrazole carboxamide derivatives have been investigated as potent DNA-binding anticancer agents, Gi-biased μ-opioid receptor agonists for pain management, and inhibitors of carbonic anhydrase.[4][6][7] The synthetic accessibility and modularity of this scaffold—allowing for diverse substitutions on both the pyrazole ring and the amide nitrogen—make it an invaluable platform for generating compound libraries in drug discovery campaigns.

This guide focuses on the most direct and widely employed synthetic route: the formation of an amide bond between a pyrazole carboxylic acid and an amine.

Core Synthetic Strategy: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically very slow, requiring high temperatures that are incompatible with complex molecules. The core principle of modern amide synthesis, therefore, relies on the in situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activation" of the carboxyl group transforms it into an electrophilic species that is readily attacked by the nucleophilic amine.

The overall workflow can be visualized as a three-stage process: activation, amine coupling, and final product purification.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Start Pyrazole Carboxylic Acid + Amine Activation Carboxylic Acid Activation (e.g., Coupling Reagents or Acyl Chloride Formation) Start->Activation Add Reagents Coupling Nucleophilic Attack by Amine Activation->Coupling Activated Intermediate Workup Aqueous Work-up & Extraction Coupling->Workup Crude Product Purify Purification (Chromatography/Recrystallization) Workup->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze End Pure Pyrazole Carboxamide Analyze->End

Fig. 1: General workflow for pyrazole carboxamide synthesis.

Methodologies for Carboxylic Acid Activation

The choice of activation method is critical and depends on the stability of the starting materials, their steric hindrance, and the desired reaction scale. We present two authoritative approaches.

Method A: Conversion to Pyrazole Acyl Chloride

This classical method involves converting the pyrazole carboxylic acid into a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][8] The resulting acyl chloride reacts rapidly with the amine, often without the need for a coupling catalyst.

  • Causality & Expertise: This is a cost-effective and high-yielding method for robust substrates. The high electrophilicity of the acyl chloride drives the reaction to completion. However, its high reactivity and the harsh conditions required for its formation can be incompatible with sensitive functional groups on either the pyrazole or the amine. The generation of HCl as a byproduct necessitates the use of a non-nucleophilic base (e.g., triethylamine, DIPEA) in the subsequent coupling step to neutralize the acid and liberate the free amine.

Protocol 1: Synthesis of Pyrazole-4-carbonyl Chloride

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the pyrazole carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous dichloromethane (DCM) or toluene as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Chlorination: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise.

    • Self-Validation Insight: Effervescence (evolution of CO₂/CO or SO₂) should be observed. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid and the formation of the methyl ester.

  • Completion: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete.

  • Isolation: Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is typically a solid or oil and is often used immediately in the next step without further purification.

Method B: In Situ Activation with Coupling Reagents

Modern amide synthesis largely relies on coupling reagents that generate an activated intermediate in situ under milder conditions. This approach offers superior functional group tolerance and is ideal for complex, high-value substrates common in drug development.

  • Causality & Expertise: These reagents react with the carboxylic acid to form a highly reactive activated ester or a related species. This intermediate is more stable and selective than an acyl chloride, reducing side reactions. The choice of reagent is key.

    • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[9] The urea byproduct is water-soluble, simplifying purification. Co-additives like hydroxybenzotriazole (HOBt) are crucial; they act as acyl transfer catalysts, forming a more stable HOBt-ester intermediate that minimizes a key side reaction (N-acylurea formation) and suppresses racemization if chiral centers are present.[9]

    • Uronium/Onium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents.[9] They are particularly effective for coupling sterically hindered acids or poorly nucleophilic amines (e.g., anilines). HATU's mechanism involves the formation of a highly reactive activated ester.

G PzCOOH Pyrazole-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) PzCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea Amide Pyrazole-CONR₂ O_Acylisourea->Amide + R₂NH (Direct Path) Urea Urea Byproduct O_Acylisourea->Urea Side Reaction (N-acylurea) HOBt_Ester HOBt-Ester (More Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt (Suppresses Side Reactions) Amine R₂NH Amine->Amide HOBt HOBt HOBt_Ester->Amide + R₂NH

Fig. 2: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol: Synthesis using HATU

This protocol describes the synthesis of a representative compound, N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount
1-Methyl-1H-pyrazole-4-carboxylic acid126.111.0252 mg
4-Fluorobenzylamine125.151.1275 mg
HATU380.231.2912 mg
N,N-Diisopropylethylamine (DIPEA)129.243.0775 mg (1.04 mL)
N,N-Dimethylformamide (DMF), anhydrous--10 mL
Ethyl Acetate (EtOAc)--~100 mL
Saturated aq. NaHCO₃--~50 mL
Brine--~50 mL

Step-by-Step Procedure

  • Initial Setup: To a clean, dry 50 mL round-bottom flask, add 1-methyl-1H-pyrazole-4-carboxylic acid (252 mg, 2.0 mmol) and HATU (912 mg, 2.4 mmol).

  • Dissolution: Add anhydrous DMF (10 mL) and stir the mixture under a nitrogen atmosphere until all solids dissolve.

  • Base Addition: Add DIPEA (1.04 mL, 6.0 mmol) to the solution. Stir for 5 minutes at room temperature.

    • Causality Insight: The base is crucial for neutralizing the acidic proton of the carboxylic acid and any acidic species generated during the reaction, ensuring the amine remains nucleophilic.

  • Amine Addition: Add 4-fluorobenzylamine (275 mg, 2.2 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Self-Validation Protocol: For TLC, use a solvent system like 50% Ethyl Acetate in Hexanes. Spot the starting carboxylic acid, the amine, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (the carboxylic acid) and the appearance of a new, typically less polar, product spot.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (50 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted acid and DMF, followed by brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 60%) to afford the pure pyrazole carboxamide.[10]

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.[5][11]

  • ¹H NMR: Expect to see characteristic signals for the pyrazole ring protons, the amide N-H proton (often a broad triplet), the CH₂ group (a doublet coupled to the N-H), and the aromatic protons from the benzyl group.[4][12]

  • ¹³C NMR: Key signals include the amide carbonyl carbon (~160-165 ppm), and the various carbons of the pyrazole and aromatic rings.[4]

  • FT-IR: Look for a strong C=O stretch for the amide carbonyl around 1640-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.[4]

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the molecule.[4][13]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base.1. Use fresh, high-quality coupling reagents.2. Switch to a more powerful coupling agent like HATU. Increase reaction temperature (e.g., to 50 °C).3. Ensure at least 2-3 equivalents of a non-nucleophilic base are used.
Starting Acid Remains Incomplete activation or insufficient coupling time.Allow the reaction to stir longer. Check the activity of the coupling reagent. Add a slight excess (1.1-1.2 eq) of the coupling reagent.
Multiple Products on TLC 1. Side reactions (e.g., N-acylurea formation with EDC).2. Epimerization at a chiral center.1. If using EDC, ensure HOBt or an equivalent additive is included.2. Use a base like DIPEA instead of TEA and run the reaction at a lower temperature (0 °C) to minimize racemization.

Conclusion

The synthesis of pyrazole carboxamides via amide coupling is a foundational strategy in modern drug discovery. By understanding the principles of carboxylic acid activation and carefully selecting the appropriate reagents and conditions, researchers can efficiently generate diverse libraries of these high-value compounds. The protocols and insights provided herein serve as a robust starting point for developing novel molecular entities with the potential to address a wide range of therapeutic needs. This methodical approach, combining established protocols with a deep understanding of reaction mechanisms, empowers scientists to accelerate their research and development programs.[5]

References

Application Notes and Protocols for In Vitro Antimicrobial Screening of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and sustained effort in the discovery and development of new therapeutic agents.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial potential.[2][3] Their structural versatility allows for diverse chemical modifications, making them attractive scaffolds for medicinal chemists aiming to design novel drugs that can circumvent existing resistance mechanisms. This guide provides a comprehensive overview and detailed protocols for the in vitro antimicrobial screening of pyrazole compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the foundational principles of antimicrobial susceptibility testing, offer step-by-step methodologies for key assays, and provide insights into the rationale behind experimental choices, ensuring a robust and reliable screening cascade.

The Antimicrobial Potential of Pyrazole Scaffolds

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in several clinically approved drugs, highlighting its pharmacological relevance.[3] The antimicrobial activity of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Documented mechanisms of action include the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, and the disruption of bacterial cell wall synthesis.[4] Some pyrazole-containing compounds have also been reported to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[4] The diverse mechanisms by which pyrazole derivatives can exert their antimicrobial effects make them a rich area of investigation in the search for new antibiotics.

Core Screening Assays: A Two-Tiered Approach

A typical in vitro screening cascade for novel antimicrobial compounds involves a primary screening assay to identify "hits" with antimicrobial activity, followed by secondary assays to quantify this activity and gain further insights into their spectrum and potency. Here, we will focus on two widely adopted and complementary methods: the Agar Well Diffusion assay for initial qualitative screening and the Broth Microdilution assay for the quantitative determination of the Minimum Inhibitory Concentration (MIC).

Primary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a versatile and cost-effective technique for the preliminary assessment of the antimicrobial activity of test compounds.[1][5][6] This method relies on the diffusion of the pyrazole compound from a well through a solidified agar medium that has been seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates that the compound is effective in inhibiting the growth of the microbe.[1]

The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the test compound. This assay is particularly useful for screening a large number of compounds simultaneously and for assessing activity against a panel of different microorganisms.[5] It provides a qualitative or semi-quantitative measure of antimicrobial activity.

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation & Analysis prep_media Prepare and sterilize Mueller-Hinton Agar (MHA) prep_plates Pour MHA plates and allow to solidify prep_media->prep_plates prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) seed_plates Seed MHA plates with microbial inoculum prep_inoculum->seed_plates prep_plates->seed_plates prep_compounds Prepare stock solutions of pyrazole compounds add_compounds Add pyrazole solutions and controls to wells prep_compounds->add_compounds create_wells Create wells in the seeded agar seed_plates->create_wells create_wells->add_compounds incubate Incubate plates under optimal conditions add_compounds->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones interpret Interpret results measure_zones->interpret

Caption: Workflow for the Agar Well Diffusion Assay.

Materials and Reagents:

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes (90 mm)

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Pyrazole compounds

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Positive control (e.g., a standard antibiotic like Ciprofloxacin)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

  • Ruler or calipers

Step-by-Step Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C in a water bath.

  • Inoculum Preparation: From a fresh overnight culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.[7][8] This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Well Creation: After the inoculum has dried for a few minutes, use a sterile cork borer to create wells of 6-8 mm in diameter in the agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrazole compound solution (dissolved in a suitable solvent like DMSO) into each well.[1]

  • Controls: In separate wells on the same plate, add the positive control (standard antibiotic) and the negative control (solvent alone).

  • Prediffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at the appropriate temperature and duration for the test microorganism (typically 35-37°C for 18-24 hours for most bacteria).[9]

  • Data Collection and Interpretation: After incubation, measure the diameter of the zone of complete inhibition (in mm) around each well using a ruler or calipers.[9] The absence of a zone of inhibition indicates that the compound is inactive against the test organism. The size of the inhibition zone provides a qualitative measure of the compound's activity.

Secondary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Following the identification of active compounds from the primary screen, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] This quantitative assay is considered a gold standard for susceptibility testing and is essential for comparing the potency of different compounds.[5][10]

The broth microdilution method involves preparing a series of two-fold dilutions of the pyrazole compound in a liquid growth medium in a 96-well microtiter plate.[11][12] Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (an indicator of microbial growth). The MIC value provides a quantitative measure of the compound's potency, which is a critical parameter in drug development. This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation & Analysis prep_media Prepare and sterilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) add_broth Dispense CAMHB into 96-well plate prep_media->add_broth prep_inoculum Prepare standardized microbial inoculum inoculate_plate Inoculate wells with standardized inoculum prep_inoculum->inoculate_plate prep_compounds Prepare stock solutions of pyrazole compounds serial_dilution Perform serial two-fold dilutions of pyrazole compounds prep_compounds->serial_dilution add_broth->serial_dilution serial_dilution->inoculate_plate incubate Incubate plate under optimal conditions inoculate_plate->incubate read_mic Visually determine the MIC incubate->read_mic interpret Record and interpret MIC values read_mic->interpret

Caption: Workflow for the Broth Microdilution Assay.

Materials and Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Test microbial strains

  • Sterile tubes and saline

  • Micropipettes (single and multichannel) and sterile tips

  • Pyrazole compounds

  • DMSO (or other appropriate solvent)

  • Positive control (standard antibiotic)

  • Negative (growth) control (no compound)

  • Sterility control (no inoculum)

  • Incubator

  • Plate reader (optional, for quantitative growth assessment)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 10 times the highest concentration to be tested.

  • Plate Preparation: Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilution: Add 100 µL of the pyrazole compound stock solution (at 2x the final desired highest concentration) to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 50 µL from the tenth well. This will result in a range of concentrations of the pyrazole compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in CAMHB, adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control well) with 50 µL of the standardized inoculum. The final volume in each well will be 100 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the inoculum.

    • Sterility Control: A well containing only CAMHB to check for contamination.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (i.e., the well is clear).[11] A plate reader can be used to measure the optical density at 600 nm for a more quantitative assessment of growth inhibition.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in a structured table.

Table 1: Example of MIC Data for Pyrazole Compounds

Compound IDTest OrganismMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
PYR-001S. aureus ATCC 29213160.5
PYR-001E. coli ATCC 25922>1281
PYR-002S. aureus ATCC 2921340.5
PYR-002E. coli ATCC 25922321

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the screening results, every protocol must incorporate a self-validating system. This is achieved through the diligent use of controls:

  • Positive Controls: A known antibiotic with established activity against the test organisms is crucial to validate the assay's ability to detect antimicrobial effects.

  • Negative Controls: A solvent control ensures that the solvent used to dissolve the pyrazole compounds does not have any intrinsic antimicrobial activity. A growth control (no compound) confirms the viability and proper growth of the microorganism under the assay conditions.

  • Sterility Controls: These controls ensure that the media and reagents are not contaminated.

  • Reference Strains: The use of well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) ensures the reproducibility and comparability of results across different laboratories.

Adherence to established guidelines from bodies like CLSI and EUCAST further enhances the reliability and credibility of the data generated.[13][15][16][17]

Conclusion and Future Directions

The in vitro antimicrobial screening protocols detailed in this guide provide a robust framework for the initial evaluation of pyrazole compounds. By systematically employing both qualitative and quantitative assays, researchers can efficiently identify and characterize promising new antimicrobial agents. The insights gained from these foundational studies are critical for guiding further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy testing. The continued exploration of the vast chemical space of pyrazole derivatives holds significant promise in the ongoing battle against antimicrobial resistance.

References

Application Notes and Protocols for Evaluating the Anti-Inflammatory Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Pyrazole Scaffolds in Anti-Inflammatory Drug Discovery

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is mediated by a complex network of signaling molecules, with enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) playing pivotal roles in the production of pro-inflammatory prostaglandins and leukotrienes.[1]

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of potent anti-inflammatory agents.[1] The diaryl-substituted pyrazole derivative, Celecoxib, is a well-known selective COX-2 inhibitor, highlighting the therapeutic potential of this chemical class.[2][3][4] Celecoxib's mechanism of action involves the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that are integral to pain and inflammation pathways.[2][3] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is thought to reduce the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]

This comprehensive guide provides detailed protocols and expert insights for the systematic evaluation of novel pyrazole derivatives for their anti-inflammatory properties, encompassing both in vitro and in vivo methodologies.

Part 1: In Vitro Evaluation of Anti-Inflammatory Activity

A tiered in vitro screening approach is essential for the initial characterization of pyrazole derivatives, allowing for the efficient identification of promising candidates and elucidation of their mechanism of action.

Primary Screening: Enzyme Inhibition Assays

The initial assessment focuses on the direct inhibitory effects of the pyrazole derivatives on key enzymes in the inflammatory pathway.

Rationale: The COX enzymes are the primary targets for many NSAIDs.[5] Differentiating between COX-1 and COX-2 inhibition is crucial for predicting both efficacy and potential side effects. Selective COX-2 inhibitors are generally associated with a better gastrointestinal safety profile.[4][5]

Protocol: A fluorometric or liquid chromatography-tandem mass spectrometry (LC-MS-MS) based assay can be employed for determining COX-1 and COX-2 inhibition.[6][7]

Step-by-Step Protocol (Fluorometric): [6][8]

  • Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit manufacturer's instructions. Reconstitute human recombinant COX-1 and COX-2 enzymes.

  • Compound Preparation: Dissolve test pyrazole derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to determine the IC50 value.

  • Assay Plate Setup: In a 96-well opaque plate, add the test compounds, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and a vehicle control.[6]

  • Enzyme Addition: Add the reconstituted COX-1 or COX-2 enzyme to the respective wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Measure the fluorescence kinetically at an excitation/emission of 535/587 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Rationale: The 5-LOX pathway is responsible for the production of leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic reactions. Compounds that inhibit both COX and 5-LOX may offer a broader spectrum of anti-inflammatory activity.

Protocol: A fluorometric inhibitor screening kit provides a rapid and reliable method for assessing 5-LOX inhibition.

Step-by-Step Protocol: [9]

  • Reagent Preparation: Prepare LOX assay buffer, LOX probe, and LOX substrate. Reconstitute the 5-LOX enzyme.

  • Compound Preparation: Prepare stock solutions and serial dilutions of the pyrazole derivatives in a suitable solvent.

  • Assay Plate Setup: In a 96-well white plate, add the test compounds, a known 5-LOX inhibitor (e.g., Zileuton) as a positive control, and a vehicle control.

  • Reaction Mix: Prepare a reaction mix containing LOX assay buffer, LOX probe, and 5-LOX enzyme and add it to the wells.

  • Reaction Initiation: Add the LOX substrate to initiate the reaction.

  • Measurement: Measure the fluorescence at an excitation/emission of 500/536 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Secondary Screening: Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the anti-inflammatory potential of the compounds.

Rationale: Macrophages play a central role in inflammation, and upon activation by stimuli like lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[10] Measuring the inhibition of NO production is a common method to assess the anti-inflammatory activity of a compound.[11]

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[11][12]

Protocol: [10][12][13]

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[11]

  • Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a predefined period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[12][13]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Rationale: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are key mediators of the inflammatory response.[14][15] Evaluating the ability of pyrazole derivatives to suppress the production of these cytokines provides further evidence of their anti-inflammatory potential.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants.[14][16][17][18]

Step-by-Step Protocol (Sandwich ELISA): [18]

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Addition: Add the cell culture supernatants (from the NO production assay or a parallel experiment) and a standard curve of the recombinant cytokine to the plate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Add an enzyme-linked avidin or streptavidin conjugate.

  • Substrate Addition: Add a chromogenic substrate and stop the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.

Mechanistic Studies: Signaling Pathway Analysis

To understand how the pyrazole derivatives exert their anti-inflammatory effects, it is important to investigate their impact on key inflammatory signaling pathways.

Rationale: The Nuclear Factor kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and iNOS.[19][20][21][22] Inhibition of the NF-κB pathway is a major mechanism of action for many anti-inflammatory drugs.[19]

Protocol: Western blotting can be used to assess the activation of the NF-κB pathway by measuring the phosphorylation of key proteins and the degradation of the inhibitory protein IκBα.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the pyrazole derivatives and LPS as described previously. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65 (a subunit of NF-κB), and total p65.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the effect of the compounds on NF-κB activation.

Data Presentation: In Vitro Screening Results

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)5-LOX IC50 (µM)NO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)
Pyrazole-A15.20.819.05.52.13.4
Pyrazole-B>502.5>2012.88.710.2
Celecoxib10.50.05210>501.52.8

Visualization of In Vitro Screening Workflow

in_vitro_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_mechanistic Mechanistic Studies COX COX-1/COX-2 Inhibition Assay Active_Primary Active Compounds COX->Active_Primary LOX 5-LOX Inhibition Assay LOX->Active_Primary NO Nitric Oxide Production Assay (RAW 264.7 cells) Active_Secondary Lead Candidates NO->Active_Secondary Cytokine Cytokine Production Assay (ELISA) Cytokine->Active_Secondary NfKB NF-κB Pathway Analysis (Western Blot) Mechanism Mechanism of Action NfKB->Mechanism Start Pyrazole Derivatives Start->COX Start->LOX Active_Primary->NO Active_Primary->Cytokine Active_Secondary->NfKB

Caption: Workflow for the in vitro evaluation of pyrazole derivatives.

Part 2: In Vivo Evaluation of Anti-Inflammatory Activity

Promising candidates identified from in vitro screening should be further evaluated in animal models of inflammation to assess their efficacy and safety in a whole-organism context.

Acute Inflammation Model: Carrageenan-Induced Paw Edema

Rationale: The carrageenan-induced paw edema model is a widely used and reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[23] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase primarily mediated by prostaglandins.[24]

Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g) are commonly used.[23]

Protocol: [23][25][26][27]

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the pyrazole derivative.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[23][25]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[23]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Chronic Inflammation Model: Adjuvant-Induced Arthritis (AIA)

Rationale: The AIA model in rats is a well-established model of chronic inflammation that shares some pathological features with human rheumatoid arthritis, including polyarticular inflammation, bone resorption, and periosteal bone proliferation.[28] This model is useful for evaluating the therapeutic potential of compounds in a chronic inflammatory setting.

Animal Model: Susceptible rat strains such as Lewis or Sprague-Dawley rats are used.[29]

Protocol: [28][29][30][31][32]

  • Induction of Arthritis: Induce arthritis by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw.[29][31]

  • Treatment Regimen:

    • Prophylactic: Start treatment on the day of adjuvant injection (Day 0) and continue for a specified period (e.g., 14-21 days).

    • Therapeutic: Start treatment after the onset of clinical signs of arthritis (typically around day 9-10).[28]

  • Clinical Assessment: Monitor the animals regularly for:

    • Arthritis Score: Score each paw based on the severity of erythema and swelling.[30]

    • Paw Volume/Thickness: Measure the volume or thickness of the paws.[30]

    • Body Weight: Monitor for changes in body weight as an indicator of systemic inflammation.

  • Endpoint Analysis: At the end of the study, collect blood for hematological and biochemical analysis (e.g., inflammatory markers). Perform histological analysis of the joints to assess cartilage and bone destruction.

Data Presentation: In Vivo Efficacy

Table 2: Effect of Pyrazole-A on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose, mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control1.25 ± 0.11-
Pyrazole-A (10)0.68 ± 0.0745.6
Pyrazole-A (30)0.45 ± 0.05 64.0
Celecoxib (10)0.52 ± 0.0658.4
p < 0.05, **p < 0.01 vs. Vehicle Control

Table 3: Effect of Pyrazole-A on Adjuvant-Induced Arthritis in Rats (Therapeutic Model)

Treatment Group (Dose, mg/kg/day)Mean Arthritis Score (Day 21)Paw Volume (mL) (Day 21)
Vehicle Control3.5 ± 0.32.8 ± 0.2
Pyrazole-A (20)1.8 ± 0.2 1.9 ± 0.1
Methotrexate (0.5)1.5 ± 0.2 1.7 ± 0.1
*p < 0.05, **p < 0.01 vs. Vehicle Control

Visualization of In Vivo Experimental Timeline (AIA Model)

in_vivo_timeline Day0 Day 0 Day9 Day 9 Induction Induce Arthritis (CFA Injection) Day0->Induction Day21 Day 21 Onset Onset of Arthritis Day9->Onset Treatment_Start Start Therapeutic Treatment Day9->Treatment_Start Endpoint Endpoint Analysis Day21->Endpoint

Caption: Timeline for a therapeutic adjuvant-induced arthritis study.

Part 3: Core Signaling Pathway in Inflammation

NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response.[20] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of a wide array of pro-inflammatory genes.[21][33]

NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α/LPS Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive inhibits Degradation Degradation IkB->Degradation Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates to nucleus and binds to Transcription Gene Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA Cytokines_iNOS Pro-inflammatory Proteins (Cytokines, iNOS, COX-2) mRNA->Cytokines_iNOS translates to Stimulus Inflammatory Stimulus (TNF-α, LPS) Stimulus->Receptor Pyrazole Pyrazole Derivative Pyrazole->IKK inhibits

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Conclusion

The systematic evaluation of pyrazole derivatives using the detailed protocols outlined in this guide will enable researchers to effectively identify and characterize novel anti-inflammatory agents. This integrated approach, from initial enzyme inhibition assays to chronic in vivo models and mechanistic studies, provides a robust framework for advancing promising compounds through the drug discovery pipeline. The inherent versatility of the pyrazole scaffold, combined with a thorough understanding of its structure-activity relationships, continues to make it a highly attractive starting point for the development of next-generation anti-inflammatory therapeutics.

References

Application Notes and Protocols for the Synthesis of Pyrazole-Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold of Pyrazole-Fused Heterocycles

Pyrazole-fused heterocyclic compounds represent a cornerstone in medicinal chemistry and materials science.[1] The fusion of a pyrazole ring with other heterocyclic systems, such as pyridine, pyrimidine, and quinoline, generates rigid scaffolds with unique three-dimensional structures that are ideal for interacting with biological targets.[2][3] This structural motif is found in numerous clinically approved drugs and a vast array of biologically active molecules, exhibiting anticancer, anti-inflammatory, antiviral, and antimicrobial properties, among others.[4][5] The significance of these compounds has spurred the development of a diverse arsenal of synthetic methodologies, each with its own set of advantages and limitations.[1][6]

This comprehensive guide provides an in-depth exploration of the principal synthetic strategies for accessing pyrazole-fused heterocycles. More than a mere collection of protocols, this document aims to equip researchers with the fundamental understanding of the underlying reaction mechanisms, the rationale behind experimental choices, and practical insights for troubleshooting and optimization.

I. Cyclocondensation Reactions: The Classical Approach

Cyclocondensation reactions are a foundational and widely employed strategy for the synthesis of pyrazole-fused systems.[4][7] These reactions typically involve the condensation of a pyrazole derivative bearing a nucleophilic group (commonly an aminopyrazole) with a biselectrophilic partner, leading to the formation of the fused ring.

A. Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles and β-Dicarbonyl Compounds

The reaction between 5-aminopyrazoles and β-dicarbonyl compounds or their equivalents is a robust and versatile method for the synthesis of pyrazolo[1,5-a]pyrimidines.[7][8] The reaction proceeds via a nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration.

Mechanism Insight: The regioselectivity of this reaction is a critical consideration when using unsymmetrical β-dicarbonyl compounds. The initial nucleophilic attack will preferentially occur at the more electrophilic carbonyl carbon. Subsequent cyclization involves the endocyclic nitrogen of the pyrazole, leading to the thermodynamically stable aromatic pyrazolo[1,5-a]pyrimidine system.

Experimental Protocol: Synthesis of 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine

This protocol is adapted from a general procedure for the synthesis of substituted pyrazolo[1,5-a]pyrimidines.[8]

Materials:

  • 3-Methyl-5-aminopyrazole

  • Benzoylacetone (1-phenyl-1,3-butanedione)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-5-aminopyrazole (1.0 g, 10.3 mmol) in glacial acetic acid (20 mL).

  • To this solution, add benzoylacetone (1.67 g, 10.3 mmol).

  • Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford pure 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine.

Characterization Data (Representative):

  • Appearance: White to off-white solid.

  • Yield: 85-95%.

  • Melting Point: Varies depending on purity.

II. Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot fashion to form a single product, have emerged as a powerful tool in modern organic synthesis.[9][10] This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.[11]

A. Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

The synthesis of pyrano[2,3-c]pyrazoles via a four-component reaction of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate is a classic example of the power of MCRs.[10][11] This reaction proceeds through a cascade of transformations, including Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps.

Workflow for Pyrano[2,3-c]pyrazole Synthesis

MCR_Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product A Aldehyde K Knoevenagel Adduct A->K B Malononitrile B->K C Ethyl Acetoacetate P Pyrazolone C->P D Hydrazine Hydrate D->P M Michael Adduct K->M P->M FP Pyrano[2,3-c]pyrazole M->FP Cyclization & Dehydration

Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Experimental Protocol: One-Pot Synthesis of 6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is a representative example of a multicomponent synthesis of a pyranopyrazole derivative.[11]

Materials:

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask, combine 4-chlorobenzaldehyde (1.40 g, 10 mmol), malononitrile (0.66 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and phenylhydrazine (1.08 g, 10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of piperidine (0.1 mL).

  • Stir the reaction mixture at room temperature for 8-12 hours. The product will precipitate out of the solution.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to obtain the pure pyranopyrazole derivative.

Characterization Data (Representative):

  • Appearance: Crystalline solid.

  • Yield: Typically high (80-95%).

III. Transition-Metal-Catalyzed C-H Functionalization

Transition-metal-catalyzed C-H functionalization has revolutionized the synthesis of complex organic molecules by allowing for the direct conversion of ubiquitous C-H bonds into C-C or C-heteroatom bonds.[12][13] This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and improving overall efficiency.[14]

A. Palladium-Catalyzed Direct Arylation of Pyrazoles

The direct arylation of pyrazoles at the C5 position is a powerful method for introducing aryl substituents. The reaction is typically directed by the N1-substituent of the pyrazole ring.

Mechanism Insight: The catalytic cycle generally involves C-H activation at the pyrazole ring by the palladium catalyst, followed by oxidative addition of an aryl halide, and reductive elimination to furnish the arylated pyrazole and regenerate the active catalyst.[5]

Reaction Scheme for Pd-Catalyzed C-H Arylation

PD_Catalysis Pd(0) Pd(0) Intermediate_1 C-H Activation Intermediate Pd(0)->Intermediate_1 + Pyrazole Pyrazole Pyrazole Aryl-Halide Aryl-Halide Arylated_Pyrazole Arylated_Pyrazole Arylated_Pyrazole->Pd(0) Catalyst Regeneration Intermediate_2 Oxidative Addition Intermediate Intermediate_1->Intermediate_2 + Aryl-Halide Intermediate_2->Arylated_Pyrazole Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation of pyrazoles.

Experimental Protocol: Palladium-Catalyzed C5-Arylation of 1-Phenylpyrazole

This is a general protocol adapted from the literature on direct C-H functionalization.[13]

Materials:

  • 1-Phenylpyrazole

  • 4-Iodotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 1-phenylpyrazole (144 mg, 1.0 mmol), 4-iodotoluene (218 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-(4-methylphenyl)-1-phenylpyrazole.

IV. Green Synthetic Approaches

In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to reduce the environmental impact of chemical processes.[11] For the synthesis of pyrazole-fused heterocycles, this has led to the development of methods that utilize environmentally benign solvents (like water), solvent-free conditions, and energy-efficient techniques such as microwave irradiation.[11][15]

A. Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating.[15]

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine

This protocol is based on the green synthesis of pyrazole-fused heterocycles.[11]

Materials:

  • 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

  • Malononitrile

  • Piperidine (catalyst)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, place a mixture of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile (2.74 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Add a few drops of piperidine as a catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 150 W, 120 °C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, allow the vessel to cool.

  • Add ethanol to the reaction mixture and triturate to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

V. Comparative Analysis of Synthetic Methods

MethodKey FeaturesAdvantagesDisadvantagesTypical Fused Systems
Cyclocondensation Reaction of a nucleophilic pyrazole with a biselectrophile.Well-established, versatile, good yields.May require harsh conditions (acid/base, high temp.); regioselectivity can be an issue with unsymmetrical precursors.Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines.[3][7]
Multicomponent Reactions One-pot combination of three or more reactants.High atom and step economy, rapid access to molecular diversity, operational simplicity.Optimization can be complex; mechanism can be intricate.Pyrano[2,3-c]pyrazoles, Pyrazolo[3,4-b]pyridines.[10][11]
Transition-Metal Catalysis Direct C-H functionalization of the pyrazole core.High step economy, avoids pre-functionalization, access to novel derivatives.Cost of catalyst, potential for metal contamination, may require inert atmosphere and specific ligands.Arylated/alkenylated pyrazole-fused systems.[12][14]
Green Synthesis Use of eco-friendly conditions (e.g., water, microwave).Reduced environmental impact, faster reaction times (microwave), enhanced safety.May not be applicable to all substrates; specialized equipment needed for microwave synthesis.Wide variety of pyrazole-fused heterocycles.[11][15]

VI. Troubleshooting and Optimization

Problem: Low yield in cyclocondensation reactions.

  • Possible Causes: Incomplete reaction, side reactions, or product degradation.

  • Solutions:

    • Increase reaction time or temperature.

    • Use a more effective catalyst or a different solvent.

    • Ensure anhydrous conditions if reagents are moisture-sensitive.

    • Monitor the reaction closely by TLC to avoid over-heating or prolonged reaction times that could lead to decomposition.[16]

Problem: Poor regioselectivity with unsymmetrical precursors.

  • Possible Causes: Similar reactivity of the two electrophilic sites.

  • Solutions:

    • Modify the electronic properties of the precursor to differentiate the reactivity of the electrophilic centers.

    • Change the reaction conditions (temperature, catalyst) which may influence the kinetic vs. thermodynamic product distribution.[16]

Problem: Difficulty in purifying the final product.

  • Possible Causes: Formation of closely related byproducts, insolubility of the product.

  • Solutions:

    • Optimize the reaction to minimize byproduct formation.

    • Employ different purification techniques such as recrystallization from various solvents, or column chromatography with a deactivated silica gel (e.g., by adding triethylamine to the eluent) to prevent degradation of sensitive compounds.[17] Acid-base extraction can also be effective for compounds with basic or acidic functionalities.[17]

VII. Conclusion

The synthesis of pyrazole-fused heterocyclic compounds is a dynamic and evolving field of research. While classical methods like cyclocondensation remain highly relevant, modern approaches such as multicomponent reactions and transition-metal-catalyzed C-H functionalization offer powerful and efficient alternatives for the construction of these valuable molecular scaffolds. The choice of synthetic strategy should be guided by the specific target molecule, the availability of starting materials, and the desired efficiency and environmental impact of the process. By understanding the underlying principles and practical considerations outlined in this guide, researchers can be better equipped to design and execute successful syntheses of novel pyrazole-fused heterocycles for a wide range of applications in drug discovery and materials science.

References

Application Notes & Protocols: Synthesis of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth overview of the strategic synthesis, purification, and characterization of selective cyclooxygenase-2 (COX-2) inhibitors. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale, offering field-proven insights for robust and reproducible outcomes.

Introduction: The Rationale for Selective COX-2 Inhibition

The enzyme cyclooxygenase (COX) is central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of anti-inflammatory therapy. However, their clinical utility is often limited by significant gastrointestinal side effects.[2]

The discovery of two distinct COX isoforms revolutionized the field.[3]

  • COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain platelet function.[3][4]

  • COX-2: An inducible enzyme, typically undetectable in most tissues, whose expression is dramatically upregulated at sites of inflammation.[3][4]

This dichotomy established a clear therapeutic goal: selectively inhibiting COX-2 would deliver potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing gastrointestinal toxicity.[3][5] This principle led to the development of "coxibs," a class of drugs designed for this specific purpose.

The COX-2 Signaling Pathway and Point of Inhibition

The diagram below illustrates the biochemical cascade leading to prostaglandin synthesis and highlights the specific point of intervention for selective COX-2 inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Biological Effects PL Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid (AA) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prosta_Phys Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Prosta_Phys Isomerases Prosta_Inflam Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Prosta_Inflam Isomerases Inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Inhibits PLA2->AA Liberates AA Stimuli Inflammatory Stimuli (Cytokines, Growth Factors) Stimuli->COX2 Induces Expression

Caption: COX-2 signaling pathway and the inhibitory action of selective inhibitors.

Core Structural Features & Synthetic Strategy

Most selective COX-2 inhibitors are diarylheterocycles.[6][7] This structural class typically features:

  • A Central Heterocyclic Ring: Pyrazole, furanone, or isoxazole rings are common.[8]

  • Vicinal Diaryl Substitution: Two aryl (phenyl) rings are attached to adjacent atoms on the central ring.

  • A Selectivity-Conferring Moiety: A key structural feature is a SO2NH2 (sulfonamide) or SO2Me (methylsulfonyl) group on one of the phenyl rings.[9] This group is crucial for binding to a specific side pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.[5]

Our general workflow reflects a convergent synthesis strategy, culminating in biological validation.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_bio Biological Evaluation start Starting Materials (e.g., Acetophenones, Hydrazines) inter Key Intermediate Synthesis (e.g., 1,3-Diketone Formation) start->inter cyclo Cyclocondensation (Heterocycle Formation) inter->cyclo crude Crude Product cyclo->crude purify Purification (Recrystallization / Chromatography) crude->purify charac Structural Characterization (NMR, MS, HPLC) purify->charac pure Pure, Characterized Inhibitor charac->pure assay In Vitro COX-1/COX-2 Inhibition Assay pure->assay data IC50 & Selectivity Data assay->data

Caption: General workflow from synthesis to biological evaluation of COX-2 inhibitors.

Detailed Application Protocol: Synthesis of Celecoxib

Celecoxib is a foundational selective COX-2 inhibitor characterized by a 1,5-diarylpyrazole core. The most common and robust synthesis involves a two-step process: a Claisen condensation to form a key diketone intermediate, followed by a cyclocondensation reaction.[10][11]

Celecoxib_Synthesis A 4-Methylacetophenone step1 Step 1: Claisen Condensation B Ethyl Trifluoroacetate C 1-(4-methylphenyl)-4,4,4-trifluoro- butane-1,3-dione (Diketone Intermediate) step2 Step 2: Cyclocondensation C->step2 D 4-Hydrazinobenzenesulfonamide Hydrochloride D->step2 E Celecoxib step1->C reagent1 1. Sodium Methoxide 2. Toluene, 40-45°C 3. HCl (aq) step2->E reagent2 Ethanol, Reflux

Caption: Synthetic pathway for Celecoxib.

Protocol 3.1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate)

This step utilizes a Claisen condensation, where an ester and a ketone react in the presence of a strong base to form a β-diketone. Sodium methoxide acts as the base to deprotonate the α-carbon of the 4-methylacetophenone.

  • Materials:

    • 4-Methylacetophenone (1.0 eq)

    • Ethyl trifluoroacetate (1.1 eq)

    • Sodium methoxide (1.1 eq) or Sodium Hydride (NaH)[12]

    • Toluene

    • 15% Hydrochloric acid (HCl)

    • Petroleum ether or Heptane

  • Procedure:

    • To a dry, nitrogen-purged reaction vessel, add toluene and sodium methoxide.

    • Stir the suspension and control the temperature at 20-25°C.

    • In a separate funnel, prepare a mixture of 4-methylacetophenone and ethyl trifluoroacetate.

    • Add the mixture dropwise to the reaction vessel, maintaining the temperature below 30°C.

    • After the addition is complete, warm the reaction mixture to 40-45°C and maintain for 4-5 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).[3]

    • Cool the mixture to 30°C and slowly add 15% HCl to quench the reaction and neutralize the base.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • To the resulting residue, add petroleum ether or heptane and stir to induce crystallization.

    • Filter the solid product, wash with cold petroleum ether, and dry under vacuum to yield the diketone intermediate as a crystalline solid.[12]

Protocol 3.2: Synthesis of Celecoxib from Diketone Intermediate

This is a classic cyclocondensation (specifically, a Knorr pyrazole synthesis) where the diketone reacts with a hydrazine derivative to form the pyrazole ring. The reaction is typically acid-catalyzed or performed under reflux in a protic solvent like ethanol.[10][13]

  • Materials:

    • 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

    • 4-Hydrazinobenzenesulfonamide hydrochloride (1.05 eq)

    • Ethanol

  • Procedure:

    • Combine the diketone intermediate and 4-hydrazinobenzenesulfonamide hydrochloride in a round-bottom flask.

    • Add ethanol as the solvent.

    • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

    • Filter the crude Celecoxib product and wash the solid with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[3]

Detailed Application Protocol: Synthesis of Rofecoxib

Rofecoxib features a 2(5H)-furanone central ring. One common synthetic approach involves the condensation of sodium phenylacetate with a bromoketone, followed by an acid-catalyzed intramolecular cyclization.

Rofecoxib_Synthesis A Phenylacetic Acid step1 Step 1: Condensation & Cyclization B 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone C 4-[4-(methylsulfonyl)phenyl]-3-phenylfuran-2(5H)-one (Rofecoxib) step1->C reagent1 1. NaOH, DMF 2. Diisopropylamine (DIA) 3. 45°C 4. HCl (aq)

Caption: A synthetic pathway for Rofecoxib.

Protocol 4.1: One-Pot Synthesis of Rofecoxib

This protocol demonstrates a streamlined synthesis where the initial condensation and subsequent cyclization occur in a single pot.[14]

  • Materials:

    • Phenylacetic acid (1.0 eq)

    • Dimethylformamide (DMF)

    • 50 wt% Sodium hydroxide (NaOH) (aq)

    • 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone (1.0 eq)

    • Diisopropylamine (DIA)

    • 2N Hydrochloric acid (HCl)

    • Isopropyl alcohol (IPA)

  • Procedure:

    • In a nitrogen-flushed, three-neck flask equipped with a mechanical stirrer, dissolve phenylacetic acid in DMF.

    • Add 50 wt% NaOH solution and stir vigorously at room temperature for one hour to form sodium phenylacetate in situ.

    • Add the bromoketone reagent to the solution. Note: Protect the reaction flask from light, as the bromoketone can be light-sensitive.[14]

    • Add diisopropylamine via syringe and heat the mixture to 45°C for approximately 3.5 hours.

    • Cool the reaction to 20-25°C. Slowly add 2N HCl to neutralize the mixture and catalyze the cyclization, maintaining the temperature below 30°C.

    • Add water to precipitate the product fully. Age the resulting slurry for 1-2 hours at room temperature.

    • Filter the solid product. Wash the wet cake sequentially with a 1:3 DMF:IPA solution and then with pure IPA.

    • Dry the product by suction to yield Rofecoxib.[14] Further purification can be achieved by recrystallization from methanol or a DMF/methanol mixture.[15]

Purification and Characterization

Rigorous purification and characterization are essential to validate the synthesis of the target compound and ensure its suitability for biological testing.

Purification
  • Recrystallization: This is the most common method for purifying the final solid products. The choice of solvent is critical; an ideal system (e.g., ethyl acetate/heptane for Celecoxib) is one where the compound is soluble at high temperatures but sparingly soluble at room or lower temperatures.[3]

  • Column Chromatography: For compounds that are difficult to crystallize or for removing closely related impurities, silica gel column chromatography can be employed using an appropriate solvent system (e.g., hexane/ethyl acetate).

Characterization Techniques

The identity and purity of the synthesized inhibitors must be confirmed using a suite of analytical techniques.[3][16][17]

TechniquePurposeExpected Outcome for Celecoxib
¹H NMR Confirms the proton framework of the molecule.Signals corresponding to aromatic protons, the pyrazole proton, the methyl group, and the sulfonamide protons with correct chemical shifts and integration.
¹³C NMR Confirms the carbon skeleton of the molecule.Signals for all unique carbon atoms, including the CF₃ carbon, aromatic carbons, and the pyrazole ring carbons.
Mass Spec (MS) Determines the molecular weight of the compound.A molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of the synthesized inhibitor (e.g., ~382.37 m/z for Celecoxib).
HPLC Assesses the purity of the final compound.A single major peak, indicating high purity (typically >95%). The retention time is characteristic of the compound under specific column and mobile phase conditions.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To confirm the biological activity and selectivity of the synthesized compounds, an in vitro enzyme inhibition assay is performed. This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) for each COX isoform.[18]

  • Principle: The assay measures the amount of Prostaglandin E₂ (PGE₂) produced by recombinant human COX-1 or COX-2 enzymes from the substrate, arachidonic acid. The inhibitory effect of the test compound is quantified by measuring the reduction in PGE₂ production.

  • Materials:

    • Recombinant human COX-1 and COX-2 enzymes.[19][20]

    • Arachidonic acid (substrate)

    • Test compound (synthesized inhibitor) and reference inhibitor (e.g., Celecoxib)

    • Reaction buffer (e.g., Tris-HCl) with necessary cofactors (e.g., hematin, glutathione)

    • PGE₂ ELISA kit or LC-MS/MS for quantification[18][21]

  • Procedure:

    • Prepare a series of dilutions of the synthesized inhibitor and the reference compound in DMSO.

    • In a 96-well plate, add the reaction buffer.

    • Add the COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the diluted test compounds to the wells and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., 1N HCl).

    • Quantify the amount of PGE₂ produced in each well using an ELISA kit or by LC-MS/MS.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Data Interpretation

The results are used to calculate the IC₅₀ for each enzyme and the COX-2 Selectivity Index (SI).

Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2)

A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Celecoxib (Reference) 15.00.04375
Rofecoxib (Reference) >500.018>2700
Synthesized Compound X Experimental ValueExperimental ValueCalculated Value
Ibuprofen (Non-selective) 1.53.50.43

Note: IC₅₀ values are literature-based for illustrative purposes and can vary based on assay conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues leading to low yields in this multi-step synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to optimize your reaction outcomes.

The synthesis is typically a two-stage process:

  • Stage 1: Knorr Pyrazole Synthesis. A cyclocondensation reaction between ethyl acetoacetate and phenylhydrazine to form the intermediate, ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate.

  • Stage 2: Saponification. Hydrolysis of the ethyl ester intermediate to yield the final carboxylic acid product.

This guide is structured in a question-and-answer format to directly address specific problems you may encounter.

Overall Synthesis Workflow & Troubleshooting Checkpoints

G cluster_0 Stage 1: Knorr Pyrazole Synthesis cluster_1 Stage 2: Saponification A Reactants: Ethyl Acetoacetate + Phenylhydrazine B Cyclocondensation (Solvent, Acid Catalyst, Heat) A->B C Intermediate: Ethyl 3-methyl-1-phenyl- 1H-pyrazole-5-carboxylate B->C T1 Problem: Dark Reaction Color, Impure Product B->T1 Check Hydrazine Quality T2 Problem: Incomplete Reaction (TLC Check) B->T2 Optimize Temp/Time D Hydrolysis (Base: NaOH/KOH, EtOH/H2O, Heat) C->D T3 Problem: Low Yield After Work-up/Purification C->T3 Review Crystallization Technique E Acidification & Precipitation (HCl to pH < 3) D->E T4 Problem: Incomplete Hydrolysis (HPLC/TLC Check) D->T4 Adjust Base Conc./Temp F Final Product: 3-methyl-1-phenyl-1H- pyrazole-5-carboxylic acid E->F T5 Problem: Poor Precipitation After Acidification E->T5 Verify pH & Consider Extraction

Caption: Troubleshooting checkpoints in the two-stage synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Stage 1: Low Yield in Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate Synthesis (Knorr Condensation)

Q1: My reaction mixture turned dark yellow, red, or brown, and the final product is impure. What is happening?

A1: This is a classic sign of phenylhydrazine decomposition or side reactions. Phenylhydrazine is sensitive to air and light and can oxidize, leading to colored impurities that are difficult to remove.[1]

  • Causality: The Knorr synthesis relies on the nucleophilicity of the hydrazine.[2] Oxidation of hydrazine reduces its effective concentration and introduces contaminants. Using phenylhydrazine hydrochloride is an alternative, but it requires the addition of a base (e.g., potassium acetate) to liberate the free hydrazine nucleophile.[1]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened or purified phenylhydrazine. If the liquid is dark, it should be distilled under vacuum before use.

    • Inert Atmosphere: While not always required for high-yielding reactions, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, resulting in a cleaner reaction profile and a purer product.[1]

    • Temperature Control: The initial addition of phenylhydrazine to the β-ketoester can be exothermic.[3] Consider adding the hydrazine dropwise at a lower temperature (e.g., 0-5 °C) before gently heating the mixture to the desired reaction temperature. This minimizes initial decomposition from localized heating.

Q2: My reaction seems to have stalled. TLC analysis shows significant unreacted ethyl acetoacetate. How can I drive the reaction to completion?

A2: An incomplete reaction is typically due to suboptimal reaction conditions or insufficient reaction time.

  • Causality: The cyclocondensation requires sufficient thermal energy to overcome the activation barrier for both the initial hydrazone formation and the subsequent intramolecular cyclization and dehydration steps.[2][4]

  • Troubleshooting Steps:

    • Increase Temperature: If you are running the reaction at a lower temperature, gradually increase the heat. Most protocols recommend heating to around 100°C or refluxing in a solvent like ethanol.[4][5]

    • Extend Reaction Time: Monitor the reaction by TLC every hour.[6] Some substrates may require longer heating periods (e.g., 3-5 hours) for full conversion.[5]

    • Use an Acid Catalyst: The reaction is often catalyzed by a few drops of a weak acid like glacial acetic acid. The acid protonates the carbonyl oxygen of the ketone, making it more electrophilic and accelerating the initial nucleophilic attack by hydrazine.[2][4] If you omitted a catalyst, its addition can significantly improve the reaction rate.

Q3: The yield after recrystallization is very low. How can I improve product recovery?

A3: Significant product loss during purification often points to issues with solvent selection or technique during crystallization.

  • Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the product is too soluble in the chosen solvent even when cold, recovery will be poor. Using an excessive volume of solvent is a common error.[3]

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved upon cooling, reducing the yield.[3]

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous batch.

    • Cooling Protocol: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath for at least 30 minutes to maximize precipitation before filtration.[2]

    • Consider a Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be used. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water) until the solution becomes cloudy. Gently heat until it is clear again, then allow it to cool slowly.

Stage 2: Low Yield in this compound Synthesis (Hydrolysis)

Q4: The hydrolysis is incomplete. My work-up reveals a mixture of the starting ester and the final acid product.

A4: Incomplete saponification is usually due to insufficient base, time, or temperature, or the presence of water-immiscible solvents hindering the reaction.

  • Causality: Saponification is a bimolecular reaction. Its rate depends on the concentration of both the ester and the hydroxide ions. The reaction requires enough energy to overcome the activation barrier for nucleophilic acyl substitution.

  • Troubleshooting Steps:

    • Increase Base Equivalents: Ensure you are using a sufficient excess of the base. Typically, 2 to 2.5 equivalents of NaOH or KOH are used to ensure the reaction goes to completion and neutralizes any acidic impurities.[7]

    • Optimize Solvent System: The reaction is often performed in a mixture of alcohol (methanol or ethanol) and water.[7] The alcohol helps to solubilize the organic ester, while the water dissolves the inorganic base, creating a homogenous environment for the reaction to proceed efficiently. If the reaction is slow, increasing the proportion of alcohol may improve solubility.

    • Increase Temperature: Gently refluxing the reaction mixture (e.g., at 80-85°C) is common and will significantly increase the reaction rate.[8] Monitor progress by TLC or HPLC until all the starting ester has been consumed.[7]

Q5: I don't get a precipitate after acidifying the reaction mixture, or the yield of the precipitated acid is very poor.

A5: This is a very common issue in the final work-up step and usually relates to incorrect pH or product solubility.

  • Causality: The product exists as a water-soluble carboxylate salt (e.g., sodium or potassium salt) in the basic reaction mixture. To precipitate the neutral carboxylic acid, the solution must be acidified to a pH below the pKa of the carboxylic acid, typically to a pH of 2-3.[7] If the pH is not low enough, a significant portion of the product will remain in solution as the carboxylate salt.

  • Troubleshooting Steps:

    • Verify Final pH: After adding acid (e.g., 1M HCl), use pH paper or a pH meter to confirm the pH is robustly acidic (pH < 3).[7] Add the acid slowly while stirring vigorously in an ice bath to control the exotherm.

    • Perform Organic Extraction: If the precipitate is very fine or the yield is still low, your product may have some solubility in the acidic aqueous mixture. After acidification, extract the entire aqueous solution multiple times with an organic solvent like ethyl acetate or dichloromethane.[7] Combine the organic layers, dry with anhydrous sodium sulfate, filter, and evaporate the solvent to recover the remaining product.

    • Ensure Complete Hydrolysis: Before acidification, ensure the hydrolysis was complete. If unreacted ester remains, it will not precipitate upon acidification and will be lost or contaminate the product.

Frequently Asked Questions (FAQs)

FAQ 1: What are the typical yields I should expect for each step? Yields for the Knorr condensation to form the pyrazole ester are often high, frequently reported in the 80-95% range after purification.[5] The subsequent hydrolysis to the carboxylic acid is also typically very efficient, with yields often exceeding 90-95%.[7] Overall yields can be excellent if both steps are optimized.

FAQ 2: How should I properly handle and store phenylhydrazine? Phenylhydrazine is toxic and a suspected carcinogen; always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[6] It is sensitive to air and light. Store it in a tightly sealed, amber-colored bottle, preferably under an inert atmosphere, and in a cool, dark place.

FAQ 3: Can I use a different base for the hydrolysis step? Yes. Sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH) are all commonly used.[7] They are all strong bases and function similarly. The choice often depends on availability and cost. Ensure you adjust the mass used based on the molar mass of the chosen hydroxide.

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate
  • In a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq).

  • In a separate beaker, dissolve phenylhydrazine (1.0 - 1.1 eq) in ethanol (approx. 3-4 mL per gram of ethyl acetoacetate).

  • Add the phenylhydrazine solution dropwise to the ethyl acetoacetate with stirring. Note that the reaction can be slightly exothermic.[3]

  • Add 3-5 drops of glacial acetic acid as a catalyst.[4]

  • Heat the reaction mixture to reflux (approx. 80-100°C) for 1-3 hours.[2][5]

  • Monitor the reaction's completion using TLC (e.g., with 30% ethyl acetate/70% hexanes) to confirm the disappearance of the ethyl acetoacetate spot.[4]

  • Once complete, cool the mixture to room temperature and then pour it into a beaker containing cold water (approx. 10 mL per gram of starting material).[2]

  • Stir the mixture. The product should precipitate as a solid. If it oils out, try scratching the flask or adding a seed crystal.

  • Collect the solid product by vacuum filtration using a Büchner funnel, washing it with a small amount of cold water.[2]

  • Recrystallize the crude solid from a minimal amount of hot ethanol to obtain the pure ester.

Protocol 2: Synthesis of this compound
  • Dissolve the ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).[7]

  • Add sodium hydroxide or potassium hydroxide (2.0-2.5 eq) to the solution.[7]

  • Heat the mixture to reflux (approx. 80-85°C) for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting ester.[7][8]

  • Cool the reaction mixture to room temperature, then place it in an ice bath.

  • Slowly add 1M HCl with vigorous stirring until the pH of the solution is between 2 and 3.[7] A precipitate should form.

  • Keep the mixture in the ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid product by vacuum filtration, washing with a small amount of cold water.

  • If the yield is low, extract the aqueous filtrate with ethyl acetate (3x volumes), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to recover additional product.[7]

  • Dry the solid product under vacuum.

Data Summary Table

ParameterStage 1: Knorr SynthesisStage 2: Saponification
Key Reagents Ethyl acetoacetate, PhenylhydrazinePyrazole ester, NaOH/KOH
Solvent Ethanol, Propanol, or neatEthanol/Water, Methanol/Water
Catalyst Glacial Acetic AcidNone (Base is a reagent)
Temperature 80 - 100 °C (Reflux)80 - 85 °C (Reflux)
Reaction Time 1 - 3 hours2 - 4 hours
Key Work-up Step Precipitation in waterAcidification to pH < 3
Typical Yield 80 - 95%90 - 95%

References

Technical Support Center: Purification of 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1136-76-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing step-by-step solutions grounded in chemical principles.

Issue 1: Low Purity After Initial Synthesis and Work-up

Question: My crude this compound shows multiple spots on TLC and a broad melting point range after initial synthesis. What are the likely impurities and how can I remove them?

Answer:

Low purity in the crude product is a common issue stemming from side reactions and unreacted starting materials. The primary impurities often include unreacted phenylhydrazine and ethyl acetoacetate (or other ketoesters), as well as potential regioisomers depending on the synthetic route.

Probable Causes & Solutions:

  • Unreacted Starting Materials: Phenylhydrazine is a common impurity that can be challenging to remove due to its basic nature and similar polarity to the product.

    • Acid Wash: An effective method to remove residual phenylhydrazine is to dissolve the crude product in an organic solvent like ethyl acetate and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The acidic wash will protonate the basic phenylhydrazine, forming a water-soluble salt that partitions into the aqueous layer. The desired carboxylic acid, being a weaker acid, will remain in the organic phase.

    • Caution: Ensure the pH of the aqueous layer does not become too acidic, as this could protonate the pyrazole ring, potentially increasing its aqueous solubility.

  • Formation of Regioisomers: The condensation reaction between phenylhydrazine and a β-ketoester can sometimes yield the undesired 3-carboxy-5-methyl isomer.

    • Fractional Recrystallization: If regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective separation method.[1] This involves a series of recrystallization steps to progressively enrich the desired isomer.

    • Chromatography: For more challenging separations, column chromatography is the preferred method.

  • Byproducts from Side Reactions: Various side reactions can lead to a range of impurities.

    • Recrystallization: This is the most common and effective technique for purifying pyrazole derivatives.[1] The choice of solvent is critical and depends on the specific impurities present.

Step-by-Step Recrystallization Protocol:
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator or vacuum oven.

Issue 2: Product "Oiling Out" During Recrystallization

Question: During recrystallization, my compound separates as an oil instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[1] This is a common problem when the solution is too concentrated or cools too quickly.

Troubleshooting Strategies:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point.[1]

  • Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can promote gradual cooling and prevent rapid precipitation as an oil.[1]

  • Change the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[1]

  • Seed Crystals: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

Issue 3: Low Yield After Purification

Question: My recrystallization yield is consistently low. How can I improve the recovery of my product?

Answer:

Low yields can be attributed to several factors, primarily related to the amount of solvent used and the cooling process.

Tips for Improving Yield:

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of the compound in the mother liquor upon cooling.[1]

  • Thorough Cooling: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize precipitation of the product.

  • Mother Liquor Recovery: The filtrate (mother liquor) after the first crystallization often contains a significant amount of dissolved product. Concentrating the mother liquor and performing a second crystallization can recover more of the compound.

Issue 4: Persistent Impurities Detected by HPLC

Question: Even after recrystallization, HPLC analysis shows the presence of persistent impurities. What advanced purification techniques can I use?

Answer:

When recrystallization is insufficient, chromatographic methods are necessary for achieving high purity.

Advanced Purification Techniques:

  • Column Chromatography: This is a highly effective method for separating compounds with similar polarities.

    • Stationary Phase: Silica gel is commonly used for pyrazole derivatives.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically employed. The polarity of the mobile phase is gradually increased to elute the compounds from the column.

  • High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, preparative HPLC is the method of choice.[2]

    • Column: A C18 reversed-phase column is commonly used.[2]

    • Mobile Phase: A mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound is typically a white to off-white crystalline solid. Its molecular formula is C₁₁H₁₀N₂O₂, and its molecular weight is approximately 202.21 g/mol .[3]

Q2: What is the solubility profile of this compound?

A2: It generally exhibits good solubility in common organic solvents like ethanol, methanol, and ethyl acetate, especially when heated. Its solubility in water is limited but increases with pH due to the deprotonation of the carboxylic acid group.

Solubility Summary Table:

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterLowModerate (pH dependent)
MethanolModerateHigh
EthanolModerateHigh
Ethyl AcetateModerateHigh
HexaneLowLow

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The final product should show a single spot.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, standard laboratory safety practices should be followed. It is classified as a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

III. Experimental Workflows and Diagrams

General Purification Workflow

The following diagram illustrates a typical purification workflow for this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC, MP) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 98% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 98% Purity_Check2 Purity Check (HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product

Caption: A typical purification workflow for this compound.

Troubleshooting "Oiling Out"

This decision tree provides a logical approach to resolving the issue of a compound oiling out during recrystallization.

OilingOutTroubleshooting Start Compound 'Oils Out' Add_Solvent Add more hot solvent Start->Add_Solvent Slow_Cool Cool solution slowly Add_Solvent->Slow_Cool Still oils out Success Crystals Form Add_Solvent->Success Resolved Change_Solvent Change solvent system Slow_Cool->Change_Solvent Still oils out Slow_Cool->Success Resolved Seed_Crystal Add a seed crystal Change_Solvent->Seed_Crystal Still oils out Change_Solvent->Success Resolved Seed_Crystal->Success Resolved

Caption: Troubleshooting decision tree for when a compound "oils out".

IV. References

  • Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem. Available from: 2

  • 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride; CAS No. - ChemShuttle. Available from: --INVALID-LINK--

  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem. Available from: 1

  • This compound | CAS 1136-76-1 | SCBT. Available from: 3

References

Technical Support Center: Improving the Solubility of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and critical challenge in medicinal chemistry and pharmaceutical development: the poor aqueous solubility of pyrazole carboxylic acid derivatives. As a class of compounds rich in biological activity, overcoming solubility hurdles is often paramount to advancing promising candidates from the bench to clinical evaluation.[1][2][3]

This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the solubility of pyrazole carboxylic acid derivatives.

Q1: Why are my pyrazole carboxylic acid derivatives poorly soluble in aqueous solutions?

A1: The solubility of these compounds is a delicate balance between two opposing structural features: the polar, ionizable carboxylic acid group and the often hydrophobic pyrazole ring and its substituents. While the carboxylic acid group can contribute to water solubility, especially at higher pH, the pyrazole core and any lipophilic R-groups appended to it can significantly increase the molecule's overall hydrophobicity, leading to poor aqueous solubility.[4] The crystal lattice energy of the solid-state compound also plays a crucial role; strong intermolecular interactions in the crystal must be overcome by the solvent for dissolution to occur.

Q2: I've noticed my compound's solubility changes dramatically with pH. Why is this?

A2: This is expected behavior for a carboxylic acid derivative. The carboxylic acid group (-COOH) is a weak acid. At low pH (acidic conditions), it exists predominantly in its neutral, protonated form, which is less polar and thus less water-soluble.[5][6] As the pH increases (becomes more alkaline), the carboxylic acid is deprotonated to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and interacts more favorably with water molecules, leading to a substantial increase in solubility.[5][7] This pH-dependent solubility is a key principle to exploit for improving solubility.[6][8]

Q3: What is the quickest method to try and improve the solubility of my compound for a preliminary biological assay?

A3: For a rapid initial assessment, pH adjustment is often the most straightforward approach.[9] Prepare your stock solution in a solvent like DMSO, and then dilute it into an aqueous buffer with a pH at least 1-2 units above the pKa of your carboxylic acid. This will favor the more soluble ionized form. However, be mindful of the final DMSO concentration, as it can affect assay performance. Another quick method is the use of co-solvents like ethanol or polyethylene glycol (PEG) in the aqueous buffer to increase the solvent's capacity to dissolve hydrophobic compounds.[10]

Q4: Can changing the counter-ion in a salt form really make a difference in solubility?

A4: Absolutely. While forming a salt is a common strategy, not all salts are created equal. The choice of counter-ion can dramatically influence the resulting salt's physicochemical properties, including its crystal lattice energy, hygroscopicity, and ultimately, its solubility.[11][12] For instance, the lactate salt of one drug was found to be approximately 200 times more soluble than its hydrochloride salt.[11] Therefore, screening a variety of pharmaceutically acceptable counter-ions is a critical step in salt formation strategies.[11]

Troubleshooting Guides: From Common Problems to Advanced Solutions

This section provides structured guidance for overcoming specific experimental hurdles.

Problem 1: Compound Crashes Out of Solution When Diluting a DMSO Stock into Aqueous Buffer

This is a classic sign of a compound with poor aqueous solubility. The high concentration in the DMSO stock is not maintained upon dilution into a predominantly aqueous environment.

start Precipitation Observed Upon Dilution ph_adjust Is pH Adjustment Feasible for Your Assay? start->ph_adjust ph_yes Adjust Buffer pH (pH > pKa + 1) ph_adjust->ph_yes Yes ph_no pH Adjustment Not Possible ph_adjust->ph_no No success Solubility Improved ph_yes->success cosolvent Try Co-solvent System (e.g., PEG, Propylene Glycol) ph_no->cosolvent surfactant Use Surfactants (e.g., Tween 80, Polysorbates) cosolvent->surfactant cyclodextrin Employ Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin cyclodextrin->success fail Still Insoluble? Consider Advanced Methods cyclodextrin->fail

Caption: Decision workflow for immediate solubility issues in assays.

  • pH Adjustment:

    • Principle: As established, increasing the pH deprotonates the carboxylic acid, forming a more soluble salt in situ.[5][6]

    • Protocol:

      • If the pKa of your compound is unknown, a typical starting point is to buffer your aqueous solution to a pH of 7.4 or higher.

      • Prepare a concentrated stock of your compound in 100% DMSO.

      • Serially dilute the stock solution in the pH-adjusted aqueous buffer.

      • Visually inspect for precipitation at each dilution step.

    • Causality: The basic buffer provides an environment with low proton concentration, shifting the equilibrium R-COOH <=> R-COO⁻ + H⁺ to the right, favoring the charged, more soluble carboxylate species.[6]

  • Co-solvents:

    • Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[10]

    • Protocol:

      • Prepare assay buffers containing varying percentages (e.g., 1%, 5%, 10%) of a biocompatible co-solvent like propylene glycol, ethanol, or PEG 400.

      • Test the solubility of your compound in each co-solvent mixture.

    • Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a "less polar" microenvironment that can better accommodate the nonpolar regions of the pyrazole derivative.

  • Surfactants:

    • Principle: Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.[13][14][15][16]

    • Protocol:

      • Select a non-ionic surfactant like Tween 80 or Polysorbate 20, which are generally less harsh on biological assays.

      • Prepare the aqueous buffer with a surfactant concentration above its CMC.

      • Add the DMSO stock of your compound to this surfactant-containing buffer.

    • Causality: The hydrophobic pyrazole portion of the molecule partitions into the nonpolar core of the micelle, while the hydrophilic carboxylate group can orient towards the aqueous phase, stabilizing the entire complex in solution.[15][16]

Problem 2: Poor Solubility is Limiting Bioavailability in Preclinical Models

When moving from in vitro assays to in vivo studies, solubility becomes a critical determinant of oral bioavailability.[17][18] More robust formulation strategies are required.

start Low In Vivo Exposure Due to Poor Solubility ionizable Is the Carboxylic Acid Group Accessible for Salt Formation? start->ionizable salt Salt Formation Screening ionizable->salt Yes cocrystal Cocrystallization ionizable->cocrystal No/ Salt Fails optimize Characterize and Select Lead Formulation salt->optimize solid_disp Amorphous Solid Dispersions cocrystal->solid_disp prodrug Prodrug Approach solid_disp->prodrug prodrug->optimize

Caption: Strategies for enhancing bioavailability for in vivo studies.

  • Salt Formation:

    • Principle: This is the most common and effective method for increasing the dissolution rate of acidic drugs.[19][20] By reacting the carboxylic acid with a base, a stable, solid salt form with improved solubility characteristics is isolated.[11][19]

    • Experimental Workflow:

      • Counter-ion Selection: Choose a range of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, various amino acids).

      • Stoichiometric Reaction: React the pyrazole carboxylic acid with a stoichiometric equivalent of the selected base in a suitable solvent system.

      • Isolation & Characterization: Isolate the resulting salt by precipitation or evaporation. Characterize the new solid form using techniques like XRPD, DSC, and TGA to confirm salt formation and assess its properties.

      • Solubility & Dissolution Testing: Compare the aqueous solubility and dissolution rate of each salt form to the original free acid.

    • Causality: The salt form readily dissociates in water into the ionized drug and the counter-ion, bypassing the energy-intensive step of breaking down the original crystal lattice of the free acid.[7]

  • Cocrystallization:

    • Principle: A cocrystal is a multi-component crystal where the drug and a co-former (a benign molecule) are held together by non-covalent bonds, typically hydrogen bonds.[21][22] This creates a new crystal lattice with unique physicochemical properties, often including enhanced solubility.[21][23]

    • Experimental Workflow:

      • Co-former Screening: Select co-formers from the GRAS (Generally Regarded As Safe) list that have functional groups capable of hydrogen bonding with the pyrazole or carboxylic acid moieties (e.g., other carboxylic acids, amides, alcohols).

      • Formation Methods: Screen for cocrystal formation using methods like liquid-assisted grinding, slurry crystallization, or solvent evaporation.[21]

      • Characterization & Testing: As with salts, confirm cocrystal formation and measure the improvement in solubility and dissolution.

    • Causality: By incorporating a hydrophilic co-former into the crystal lattice, the overall hydrophilicity of the solid is increased, and the strong, often less soluble, packing of the pure drug is disrupted.

  • Amorphous Solid Dispersions (ASDs):

    • Principle: In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[17][18][24][25][26] The amorphous form has a higher free energy than the crystalline form, leading to significantly enhanced apparent solubility and dissolution rates.[26]

    • Experimental Workflow:

      • Polymer Selection: Choose a suitable water-soluble polymer (e.g., PVP, HPMC, Soluplus®).

      • Preparation: Prepare the ASD using methods like spray drying or hot-melt extrusion, where the drug and polymer are dissolved/melted together and then rapidly solidified.[18][25]

      • Characterization: Confirm the amorphous nature of the drug within the polymer using XRPD and DSC.

      • Dissolution Testing: Perform dissolution tests, which often show a "spring and parachute" effect—a rapid increase in concentration to a supersaturated state (spring) followed by a sustained, elevated concentration as the polymer inhibits precipitation (parachute).

    • Causality: The drug is prevented from crystallizing by the polymer matrix. Upon contact with water, the polymer dissolves quickly, releasing the drug in a high-energy, amorphous state that is more readily soluble.[18]

  • Prodrug Approach:

    • Principle: A prodrug is a bioreversible derivative of a drug that is designed to overcome a specific barrier, such as poor solubility.[27][28][29][30] For a carboxylic acid, a common strategy is to create an ester prodrug with a highly water-soluble promoiety.[27]

    • Design & Synthesis:

      • Promoiety Selection: Choose a promoiety that will significantly increase water solubility, such as one containing a phosphate group, an amino group, or a polyethylene glycol chain.[31]

      • Synthesis: Synthesize the ester by coupling the selected promoiety to the carboxylic acid group of the pyrazole derivative.

      • In Vitro/In Vivo Conversion: Confirm that the prodrug is stable in formulation but is rapidly cleaved by enzymes (e.g., esterases) in the body to release the active parent drug.[27]

    • Causality: The prodrug itself is highly water-soluble, allowing for effective administration and absorption. Once in the systemic circulation or target tissue, endogenous enzymes hydrolyze the ester bond, releasing the active pyrazole carboxylic acid where it is needed.[31]

Quantitative Data Summary

The choice of solubility enhancement technique can have a dramatic impact on the final aqueous solubility. The following table provides a comparative overview based on typical fold-increases seen in pharmaceutical development.

TechniqueTypical Fold-Increase in SolubilityKey Considerations
pH Adjustment 10 - 1,000xDependent on pKa and pH; may not be suitable for all biological environments.
Salt Formation 10 - 10,000xRequires an ionizable group; success is highly dependent on the counter-ion.[19]
Co-solvents 2 - 50xPotential for toxicity or assay interference at high concentrations.[10]
Surfactants 5 - 500xPotential for membrane disruption or protein denaturation in biological assays.
Cocrystallization 2 - 200xApplicable to non-ionizable compounds; requires screening of co-formers.[21][23]
Solid Dispersions 10 - 20,000xCan generate and maintain supersaturated solutions; requires specialized manufacturing.[17][24]
Prodrugs 100 - >100,000xRequires chemical modification and validation of in vivo cleavage.[27][30]

References

Technical Support Center: Strategies to Avoid Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis, with a specific focus on controlling regioselectivity. The formation of regioisomeric mixtures is a common and often frustrating challenge in the synthesis of unsymmetrically substituted pyrazoles, leading to difficult separations and reduced yields of the desired product.[1][2]

This resource provides in-depth, troubleshooting-oriented guidance in a question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Core Problem

A1: Regioisomers are structural isomers that have the same molecular formula but differ in the connectivity of their atoms. In the context of pyrazole synthesis, particularly the widely used Knorr synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[2][3][4]

The substituted hydrazine has two non-equivalent nitrogen atoms (the substituted N-1 and the unsubstituted N-2), and the 1,3-dicarbonyl has two chemically distinct carbonyl groups. The initial nucleophilic attack by one of the hydrazine's nitrogen atoms can occur at either of the two carbonyl carbons. This leads to two different reaction pathways, ultimately resulting in the formation of two distinct pyrazole regioisomers.[2] The challenge then becomes separating these structurally similar compounds.[1][5]

Section 2: Strategic Approaches to Control Regioselectivity

A2: This is a very common issue. While ethanol is a conventional solvent for the Knorr condensation, it often provides poor regioselectivity.[1][6] The most impactful and often simplest modification you can make is to change the solvent.

The Fluorinated Alcohol Effect:

The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , has been shown to dramatically increase regioselectivity, often favoring a single isomer by ratios exceeding 99:1.[1][6]

Why it works: Standard alcohols like ethanol can act as nucleophiles and compete with the hydrazine in attacking the more reactive carbonyl group, which can scramble the selectivity. TFE and HFIP, due to the electron-withdrawing nature of the fluorine atoms, are significantly less nucleophilic.[6] They are, however, excellent hydrogen bond donors. This allows them to activate the carbonyl groups towards nucleophilic attack by the hydrazine without competing in the reaction, leading to a more controlled and selective initial condensation step.[6][7]

Troubleshooting Workflow: Solvent Screening

Caption: A decision-making workflow for improving regioselectivity through solvent screening.

General Experimental Protocol: Knorr Condensation in HFIP [7]

  • In a clean, dry round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in HFIP (approx. 0.3 M concentration).

  • To this solution, add the substituted hydrazine (1.1 eq) dropwise at room temperature while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions in HFIP are often significantly faster than in conventional solvents.

  • Upon completion, remove the HFIP under reduced pressure (note: HFIP is volatile).

  • The crude residue can then be purified, typically by column chromatography, though the high selectivity often simplifies this process.

A3: The regioselectivity is a delicate balance of several factors. Understanding these can help you rationalize your results and design more selective reactions.[2][7]

  • Electronic Effects: The initial attack of the hydrazine generally occurs at the more electrophilic (electron-poor) carbonyl carbon.[7] For instance, in a dicarbonyl like 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon next to the strongly electron-withdrawing trifluoromethyl (-CF₃) group is significantly more electrophilic and will be the preferred site of initial attack.[7][8]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can block one of the reaction sites, directing the nucleophilic attack to the less sterically hindered carbonyl group.[7] This is a classic strategy for directing the outcome.

  • Reaction pH: The acidity or basicity of the reaction medium is crucial.[7][9]

    • Acidic Conditions: Can protonate the substituted hydrazine, altering the relative nucleophilicity of the two nitrogen atoms. This can sometimes reverse the selectivity compared to neutral conditions.[2][7]

    • Basic Conditions: May favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[7]

FactorInfluence on RegioselectivityExample
Electronic Effects Hydrazine attacks the more electrophilic carbonyl.In R¹-CO-CH₂-CO-CF₃, attack occurs at the carbonyl adjacent to the CF₃ group.[8]
Steric Hindrance Hydrazine attacks the less hindered carbonyl.If R¹ is a bulky group (e.g., tert-butyl) and R³ is small (e.g., methyl), attack will favor the methyl-substituted carbonyl.[7]
Solvent Non-nucleophilic, H-bond donating solvents (HFIP, TFE) dramatically enhance selectivity.[1][6]Switching from EtOH to HFIP can change a 1:1 ratio to >99:1.[6]
pH Alters the nucleophilicity of the hydrazine nitrogens.Acid catalysis can protonate the hydrazine, changing which nitrogen atom initiates the attack.[7][9]

A4: Absolutely. When direct condensation fails to provide the desired isomer, it's often more efficient to switch to a strategy that offers inherent regiocontrol.

  • Synthesis from α,β-Unsaturated Carbonyls (Chalcones): Reacting an α,β-unsaturated ketone or aldehyde with a hydrazine derivative often provides excellent and complementary regioselectivity to the Knorr synthesis.[4][7] The reaction proceeds through a Michael addition followed by cyclization and elimination/oxidation.

  • Using 1,3-Dicarbonyl Surrogates: Instead of a symmetrical dicarbonyl, you can use precursors that "lock in" the regiochemistry before cyclization.

    • β-Enaminones: These compounds are prepared from a 1,3-dicarbonyl and an amine. The subsequent reaction with hydrazine is highly regioselective as one of the carbonyls is masked as a less reactive enamine.[2][10]

    • Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones is another powerful method that proceeds with high regioselectivity to yield 1,3,5-trisubstituted pyrazoles.[4][11]

  • [3+2] Cycloaddition Reactions: This is a fundamentally different approach that involves the reaction of a 1,3-dipole (like a nitrile imine or diazomethane) with a dipolarophile (like an alkyne).[12][13] These reactions are often highly regioselective, governed by the electronics of the reacting partners.

Alternative Synthesis Workflow

Caption: Decision workflow for choosing an alternative, regiocontrolled pyrazole synthesis.

Section 3: Advanced & Modern Techniques

A5: Yes, both microwave-assisted synthesis and flow chemistry can offer significant advantages, including improved regioselectivity, reaction speed, and safety.[14][15][16]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by efficiently heating the solvent and reactants.[15][17][18] This rapid heating can sometimes favor the formation of the thermodynamically more stable product, which may differ from the product favored under kinetic control at lower temperatures.[7] This can lead to improved selectivity in some cases. The reduced reaction times (often minutes instead of hours) also allow for rapid screening of conditions.[15][19][20]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time.[14][16] This enhanced control can be leveraged to fine-tune reaction conditions to maximize the yield of the desired regioisomer.[14] Flow chemistry is also particularly advantageous for handling hazardous reagents like hydrazine and for scaling up reactions safely and efficiently.[14][21] A recent study demonstrated a two-step flow strategy to synthesize 3,5-disubstituted pyrazoles with very good yields by reacting terminal alkynes with hydrazine monohydrate.[22]

Section 4: Purification and Characterization

A6: Separating pyrazole regioisomers is notoriously difficult due to their similar physical properties (polarity, boiling point, etc.).[5] However, several techniques can be employed:

  • Column Chromatography: This is the most common approach.

    • Pro Tip: If separation on standard silica gel is poor, try deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). This can prevent peak tailing for basic pyrazole compounds. Alternatively, using neutral alumina or reversed-phase (C18) silica can be effective.[5]

    • Careful selection of the eluent system and using a long column with a shallow gradient is often necessary.

  • Crystallization: Fractional crystallization can be a powerful tool if a suitable solvent system can be found. Experiment with a variety of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to try and induce selective crystallization of one isomer.[5]

  • Salt Formation: The two nitrogen atoms in the pyrazole ring have different basicities. This difference can be exploited by treating the isomeric mixture with a specific amount of an acid (e.g., HCl, oxalic acid). The resulting salts may have significantly different solubilities, allowing for separation by crystallization.[5]

  • Characterization: Once separated, confirming the identity of each regioisomer is critical. 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) , are invaluable. A NOESY experiment can show through-space correlations between protons on the N-substituent and protons on the C3 or C5 substituent of the pyrazole ring, allowing for unambiguous structural assignment.[23]

References

Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis from Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering common challenges in the synthesis of pyrazoles via the condensation of hydrazines with 1,3-dicarbonyl compounds and related precursors. As specialists in synthetic organic chemistry, we understand that seemingly straightforward reactions can often present unexpected hurdles. This resource provides in-depth, mechanistically-driven troubleshooting advice to help you navigate these challenges, optimize your reaction conditions, and achieve your desired synthetic outcomes.

Our approach is rooted in a deep understanding of reaction mechanisms. Instead of merely providing generic solutions, we aim to explain the underlying chemical principles that govern the formation of side products. By understanding the "why," you will be better equipped to make informed decisions in the lab.

Section 1: Regioselectivity Issues in Unsymmetrical Systems

One of the most prevalent challenges in pyrazole synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, which can lead to the formation of a mixture of regioisomers.[1][2][3] Controlling the regiochemical outcome is paramount, as different isomers often exhibit vastly different biological and physical properties.[4]

FAQ 1: My reaction is producing a mixture of two regioisomers. What factors control this, and how can I favor the formation of my desired product?

Answer: The formation of regioisomers is a classic problem in Knorr pyrazole synthesis and is governed by a delicate balance of electronic, steric, and reaction conditions.[3][5] The initial, and often rate-determining, step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbonyl carbons.[6] The selectivity of this initial attack dictates the final regiochemical outcome.

Underlying Causes & Mechanistic Insight:

  • Electronic Effects: The hydrazine will preferentially attack the more electrophilic (electron-deficient) carbonyl carbon.[4] Electron-withdrawing groups (e.g., -CF₃) near a carbonyl group increase its electrophilicity, making it a more likely site for initial attack.[4]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach to one of the carbonyl carbons, directing the attack to the less sterically hindered site.[3][4]

  • Reaction pH and Solvent Effects: The reaction medium plays a crucial role.[3][4]

    • Acidic Conditions: Under acidic conditions, the substituted hydrazine can be protonated. The position of protonation influences the relative nucleophilicity of the two nitrogen atoms, which can alter the course of the reaction.[4][5]

    • Solvent Polarity and Hydrogen Bonding: Solvents can influence the stability of intermediates and transition states. Highly polar or hydrogen-bond-donating solvents can dramatically alter the regioselectivity.[7]

Troubleshooting Strategies:

  • Solvent Optimization: This is often the most effective and straightforward parameter to adjust. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[7] These solvents can modulate the relative reactivity of the carbonyl groups and influence the reaction pathway.[7]

    • Protocol 1: Solvent Screening for Improved Regioselectivity

      • Set up parallel reactions in a multi-well plate or in separate vials.

      • Dissolve the unsymmetrical 1,3-dicarbonyl (1.0 equiv) in the test solvent (e.g., Ethanol, TFE, HFIP, Acetic Acid).

      • Add the substituted hydrazine (1.1 equiv).

      • Stir at room temperature or a predetermined optimal temperature.

      • Monitor the reaction progress and regioisomeric ratio by LC-MS or ¹H NMR analysis of the crude reaction mixture.

  • pH Control: Carefully controlling the pH can reverse or enhance selectivity.

    • For reactions where the undesired isomer is formed under neutral or basic conditions, adding a catalytic amount of a weak acid (e.g., acetic acid) can favor the desired pathway.[8]

    • Conversely, if acidic conditions yield the wrong isomer, running the reaction under neutral conditions or with a non-nucleophilic base may be beneficial.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes favor one kinetic pathway over another, leading to improved regioselectivity and significantly reduced reaction times.[4]

Data-Driven Insights: The Power of Solvent Choice

The effect of solvent on regioselectivity can be profound. The following table summarizes data from a study on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, where the desired product is the 5-furyl-3-CF₃ pyrazole.[7]

EntrySolventDesired Isomer (%)Undesired Isomer (%)Total Yield (%)
1Ethanol (EtOH)653585
2TFE881290
3HFIP>99<192

As the data clearly indicates, switching from ethanol to HFIP completely reverses the selectivity, providing the desired isomer almost exclusively.[7]

Section 2: Formation of Pyrazoline and Other Partially Reduced Byproducts

In some cases, the reaction may stall after the initial cyclization but before the final dehydration/aromatization step, leading to the formation of pyrazoline or hydroxylpyrazolidine intermediates.[6] Further side reactions can also occur if α,β-unsaturated carbonyl compounds are used as precursors.[9]

FAQ 2: My main product appears to be a pyrazoline, not the fully aromatic pyrazole. How can I promote the final aromatization step?

Answer: The formation of a stable pyrazoline intermediate indicates that the final elimination of water to form the aromatic pyrazole ring is slow or disfavored under your current reaction conditions.[1] This is more common when starting from α,β-unsaturated ketones and hydrazines.[1]

Underlying Causes & Mechanistic Insight:

The conversion of the pyrazoline to the pyrazole is an oxidation process.[1] In the classic Knorr synthesis from 1,3-dicarbonyls, the elimination of water from a hydroxyl intermediate is the final step.[6] If this dehydration is slow, the intermediate can be isolated. When starting from α,β-unsaturated systems, an explicit oxidation step is required.[10]

Troubleshooting Workflow:

G start Pyrazoline Byproduct Identified cond1 Was the starting material a 1,3-dicarbonyl compound? start->cond1 cond2 Was the starting material an α,β-unsaturated carbonyl? cond1->cond2 No action1 Increase reaction temperature or add a catalytic amount of acid (e.g., acetic acid, p-TsOH) to promote dehydration. cond1->action1 Yes action2 Introduce an oxidant post-cyclization. Options: O₂/DMSO, Br₂, NBS, or a mild chemical oxidant. cond2->action2 Yes end Desired Aromatic Pyrazole action1->end action3 Consider a one-pot cyclization-oxidation protocol. This is often more efficient. action2->action3 action3->end

Caption: Troubleshooting workflow for pyrazoline byproducts.

Troubleshooting Strategies:

  • Promote Dehydration (from 1,3-Dicarbonyls):

    • Increase Temperature: Often, simply increasing the reaction temperature or prolonging the reaction time is sufficient to drive the dehydration.

    • Acid Catalysis: Add a catalytic amount of a Brønsted acid like acetic acid or p-toluenesulfonic acid. The acid protonates the hydroxyl group of the intermediate, turning it into a better leaving group (water).[5]

  • Introduce an Oxidant (from α,β-Unsaturated Systems):

    • In-situ Oxidation: After the initial cyclization to form the pyrazoline, introduce an oxidizing agent. A simple and green method is to heat the reaction mixture in DMSO under an oxygen atmosphere.[11]

    • Chemical Oxidants: Mild oxidants like N-bromosuccinimide (NBS) or even elemental bromine or chlorine can be used, though care must be taken to avoid over-reaction or halogenation of the pyrazole ring.[10]

Section 3: N-Alkylation and Other Post-Synthesis Side Reactions

Even after the successful formation of the pyrazole ring, side reactions can occur, particularly if alkylating agents or strong bases are present in subsequent steps or work-up procedures.

FAQ 3: I am observing the formation of a second product that appears to be an N-alkylated regioisomer of my target pyrazole. How can this be avoided?

Answer: Unsymmetric NH-pyrazoles have two non-equivalent ring nitrogen atoms, and alkylation can occur at either position, leading to a mixture of N-alkylated regioisomers.[12][13][14] The regioselectivity of this alkylation is highly dependent on the steric and electronic properties of the pyrazole, the nature of the alkylating agent, and the base used.[12]

Underlying Causes & Mechanistic Insight:

The deprotonation of the NH-pyrazole with a base generates a pyrazolate anion. This anion has nucleophilic character at both nitrogen atoms. The subsequent alkylation (an Sₙ2 reaction) will occur at the nitrogen atom that is either more nucleophilic or less sterically hindered, or a combination of both.[13]

  • Steric Control: Bulky substituents on the pyrazole ring will often direct the incoming alkyl group to the less hindered nitrogen atom.[13][14]

  • Electronic Control: The distribution of negative charge in the pyrazolate anion is influenced by the substituents on the ring. Electron-withdrawing groups can pull electron density away from the adjacent nitrogen, making the other nitrogen more nucleophilic.[12]

Troubleshooting Strategies:

  • Choice of Base and Counter-ion: The nature of the base and its corresponding cation can influence the site of alkylation.[12] Using different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) can alter the ion-pairing of the pyrazolate anion, thereby changing the accessibility of the two nitrogen atoms.

  • Protecting Group Strategies: For complex syntheses where regiocontrol is critical, a protecting group strategy may be necessary. One of the nitrogen atoms can be selectively protected, the desired alkylation performed on the other, and the protecting group subsequently removed.

  • Directed Synthesis: In some cases, it is more efficient to synthesize the desired N-alkylated regioisomer directly by starting with the appropriately N-alkylated hydrazine (e.g., methylhydrazine, benzylhydrazine) rather than attempting a post-synthesis alkylation.[15]

G start Unsymmetrical NH-Pyrazole deprotonation Deprotonation (Base) start->deprotonation anion Pyrazolate Anion (Resonance Hybrid) deprotonation->anion alkylation Alkylation (R-X) anion->alkylation product1 N1-Alkylated Regioisomer alkylation->product1 Steric/ Electronic Control product2 N2-Alkylated Regioisomer alkylation->product2 Steric/ Electronic Control

Caption: General pathway for N-alkylation of pyrazoles.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of scaling this synthesis from the lab bench to pilot and production scales. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure a robust, safe, and efficient scale-up process.

Introduction: A Tale of Two Reactions

The synthesis of this compound is a multi-step process, fundamentally relying on two cornerstone reactions: the Knorr pyrazole synthesis to construct the heterocyclic core, followed by a functional group transformation to yield the final carboxylic acid. While seemingly straightforward on a gram scale, scaling up introduces significant challenges related to reaction control, impurity profiles, and product isolation. This guide will dissect these challenges and provide actionable, scientifically-backed solutions.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Esterification (e.g., via Vilsmeier-Haack type reaction) cluster_2 Step 3: Saponification (Hydrolysis) EAA Ethyl Acetoacetate Pyrazolone 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Intermediate A) EAA->Pyrazolone PH Phenylhydrazine PH->Pyrazolone Ester Ethyl 3-methyl-1-phenyl-1H- pyrazole-5-carboxylate (Intermediate B) Pyrazolone->Ester POCl3, DMF, EtOH Acid 3-Methyl-1-phenyl-1H- pyrazole-5-carboxylic Acid (Final Product) Ester->Acid NaOH, H2O/EtOH then HCl workup

Caption: Overall synthetic route for this compound.

Part 1: Troubleshooting Guide for Synthesis Scale-Up

This section addresses specific issues that may arise during the scale-up of each synthetic step.

Step 1: Knorr Pyrazole Synthesis (Formation of Intermediate A)

The condensation of ethyl acetoacetate with phenylhydrazine is a classic Knorr pyrazole synthesis.[1][2] While typically high-yielding, scale-up can present challenges.

Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?

A1: A drop in yield during scale-up of the Knorr synthesis is a common issue often related to physical parameters that do not scale linearly.[3] Key areas to investigate are:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products. The mechanism involves the initial formation of a hydrazone, which then cyclizes.[2] Poor mixing can hinder the cyclization step and favor degradation or side reactions.

  • Poor Temperature Control: This reaction is exothermic. A small lab flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, making it harder to remove heat.[3] Uncontrolled temperature increases can lead to the formation of impurities.

  • Reagent Addition Rate: Slow, controlled addition of phenylhydrazine to ethyl acetoacetate is crucial on a large scale to manage the exotherm. A rapid addition can cause a dangerous temperature spike.

Solution Workflow:

Troubleshoot_Yield_Drop start Low Yield in Knorr Synthesis Scale-Up q1 Review Mixing Efficiency. Is agitation sufficient for the vessel volume? start->q1 sol1 Increase agitator speed. Consider impeller design (e.g., pitched blade turbine). q1->sol1 No q2 Analyze Temperature Profile. Are there temperature spikes during addition? q1->q2 Yes sol2 Decrease reagent addition rate. Improve cooling capacity of the reactor jacket. q2->sol2 Yes q3 Check Raw Material Quality. Are starting materials pure? q2->q3 No sol3 Re-test starting materials for purity and water content. q3->sol3 No

Caption: Decision tree for troubleshooting low yield in Knorr synthesis.

Q2: I am observing a significant amount of a colored impurity in my crude product that was not present on the lab scale. What could it be?

A2: Colored impurities often arise from side reactions that become more prevalent at higher temperatures or with longer reaction times. A likely culprit is the formation of a bis-pyrazole derivative, arising from the reaction of the product with unreacted starting materials or intermediates. Additionally, oxidation of phenylhydrazine can lead to colored byproducts. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen) to minimize oxidative side reactions.

Step 2: Esterification (Formation of Intermediate B)

While various methods exist, a common route to the pyrazole-5-carboxylate involves activating the pyrazolone at the 5-position. A Vilsmeier-Haack type reaction on the tautomeric pyrazol-5-ol form is a plausible industrial method to generate a reactive intermediate that can be converted to the ester.

Q1: My esterification reaction is incomplete, and I am recovering the pyrazolone starting material. How can I drive the reaction to completion?

A1: Incomplete conversion in this step often points to issues with the activation of the pyrazolone.

  • Moisture: The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is highly sensitive to moisture.[4] Ensure all reagents and solvents are anhydrous. Water will quench the reagent and halt the reaction.

  • Stoichiometry: Ensure at least a stoichiometric amount of the activating reagent (e.g., POCl₃) is used. On a large scale, losses due to handling or reaction with trace moisture can be more significant. A slight excess may be required.

  • Temperature: While initial formation of the Vilsmeier reagent is often done at low temperatures, the subsequent reaction with the pyrazolone may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or HPLC to determine the optimal temperature profile.

Q2: I am seeing the formation of a chlorinated byproduct. What is the cause and how can it be minimized?

A2: The Vilsmeier-Haack reagent can act as a chlorinating agent. Over-activation or prolonged reaction times at elevated temperatures can lead to chlorination of the pyrazole ring. To mitigate this, use the minimum effective amount of the reagent and carefully control the reaction temperature and time.

Step 3: Saponification (Formation of the Final Carboxylic Acid)

The hydrolysis of the ethyl ester to the carboxylic acid is typically achieved through saponification with a base like sodium hydroxide.[5]

Q1: The hydrolysis of my ester is slow and does not go to completion, even with excess base. Why is this happening?

A1: Slow saponification at scale can be due to several factors:

  • Phase Separation: The ethyl pyrazole-carboxylate may have limited solubility in the aqueous base, creating a two-phase system. This dramatically slows the reaction rate as the reaction can only occur at the interface of the two liquids.

  • Insufficient Temperature: Saponification rates are highly temperature-dependent. If the reaction is too slow at room temperature, heating is necessary.

  • Base Strength: While NaOH or KOH are commonly used, ensure the concentration is sufficient.

Solution: The use of a co-solvent is the most effective solution for phase separation issues. Adding ethanol or methanol to the reaction mixture will create a single phase, allowing the hydroxide ions and the ester to mix freely, which will significantly accelerate the reaction.[6]

Q2: During the acidic workup to precipitate the carboxylic acid, I am getting a low yield and the product is sticky and difficult to filter. What's going on?

A2: This is a classic issue in the isolation of carboxylic acids from saponification reactions.

  • Incomplete Protonation: You must add enough strong acid (like HCl) to lower the pH to around 2-3. This ensures that the carboxylate salt is fully protonated to the less soluble carboxylic acid. Use a pH meter to verify.

  • "Oiling Out": If the product has a relatively low melting point or is impure, it may separate as an oil rather than a crystalline solid upon acidification, especially if the acidification is done too quickly or at too high a temperature. This oil can trap impurities and make filtration difficult.

  • Excessive Solvent: If too much co-solvent (like ethanol) is present during the precipitation, the final product may remain partially dissolved, leading to lower isolated yields.

Recommended Workup Procedure at Scale:

  • After the saponification is complete, consider distilling off the alcohol co-solvent under reduced pressure.

  • Cool the remaining aqueous solution of the sodium pyrazole-carboxylate salt in an ice bath.

  • Slowly add cold, dilute hydrochloric acid with vigorous stirring, monitoring the pH throughout.

  • Once the desired pH is reached and precipitation is complete, allow the slurry to stir in the cold for a period to maximize crystallization.

  • Filter the solid and wash with cold water to remove inorganic salts.

Problem Potential Cause Recommended Action
Low Yield Incomplete saponificationUse a co-solvent (EtOH/MeOH), increase temperature, ensure excess base.
Product loss during workupDistill off co-solvent before acidification, ensure pH is low enough for full precipitation.
Product "Oils Out" Rapid acidification / high tempCool the solution before and during acidification; add acid slowly with good mixing.
Impurities presentConsider a re-slurry or recrystallization of the crude product.
Difficult Filtration Very fine particles or sticky solidAllow for a longer aging time in the cold to improve crystal size; check for "oiling out".

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The main safety concerns are:

  • Exothermic Reactions: Both the Knorr synthesis and the saponification (if run at elevated temperatures) can be exothermic. Proper cooling and controlled reagent addition are critical to prevent thermal runaway.[3]

  • Phenylhydrazine: This reagent is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It must be handled with extreme care in a fume hood.

Q2: Can I use a different base for the saponification? A2: Yes, potassium hydroxide (KOH) and lithium hydroxide (LiOH) are also effective.[6] LiOH is sometimes used when the ester is particularly sterically hindered, but for this substrate, NaOH or KOH are generally sufficient and more cost-effective for large-scale operations.

Q3: How do I best monitor the progress of these reactions at a large scale? A3: While TLC is useful in the lab, for a pilot plant or manufacturing setting, High-Performance Liquid Chromatography (HPLC) is the preferred method. It is more quantitative and can provide a clearer picture of the conversion of starting material to product, as well as the formation and disappearance of any intermediates or impurities.

Q4: What is the most critical parameter to control during the final product precipitation? A4: The rate of pH change and the temperature are the most critical parameters. A slow, controlled addition of acid at a low temperature will promote the formation of larger, more easily filterable crystals and prevent the product from oiling out.

Part 3: Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Intermediate A)
  • Reactor Setup: Charge a clean, dry, jacketed glass-lined reactor with ethyl acetoacetate (1.0 eq) and a suitable solvent like ethanol or acetic acid. Begin agitation.

  • Inerting: Purge the reactor with nitrogen to establish an inert atmosphere.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacket.

  • Phenylhydrazine Addition: Slowly add phenylhydrazine (1.0 eq) subsurface over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by HPLC.

  • Crystallization & Isolation: Cool the reaction mixture to 0-5 °C and hold for 2-4 hours to allow the product to crystallize.

  • Filtration: Filter the resulting slurry using a centrifuge or filter press.

  • Washing: Wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Protocol 2: Scale-Up Synthesis of this compound
  • Saponification:

    • Charge the reactor from the previous step (or a new one) with the ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate (1.0 eq), ethanol, and water.

    • Add a 50% aqueous solution of sodium hydroxide (2.0-2.5 eq).

    • Heat the mixture to reflux (approx. 80-85 °C) and hold for 2-4 hours, monitoring by HPLC until the ester is consumed.

  • Solvent Removal: Cool the reaction mixture slightly and distill off the ethanol under vacuum. This step is crucial for efficient product precipitation.

  • Precipitation:

    • Cool the remaining aqueous solution to 0-5 °C.

    • Slowly add 6M hydrochloric acid, keeping the temperature below 15 °C, until the pH of the slurry is 2-3.

    • Stir the slurry at 0-5 °C for at least 1 hour.

  • Isolation and Drying:

    • Filter the product and wash the cake thoroughly with cold deionized water until the washings are neutral.

    • Dry the purified product under vacuum at 60-70 °C.

References

Technical Support Center: Isolating Pure Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the work-up and purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the isolation of these important heterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental work-up and purification of pyrazole carboxylic acids, offering probable causes and actionable solutions.

Issue 1: Low or No Precipitation of the Carboxylic Acid Upon Acidification

Q: I've completed my reaction and neutralized the excess base, but upon acidifying the aqueous layer to precipitate my pyrazole carboxylic acid, I'm getting very little or no solid product. What could be the problem?

A: This is a common issue that can stem from several factors related to the solubility and concentration of your product.

Probable Causes & Solutions:

  • Insufficient Concentration: Your pyrazole carboxylic acid may be too dilute in the aqueous phase to precipitate effectively.

    • Solution: Before acidification, concentrate the aqueous layer under reduced pressure to about one-third of its original volume. This increases the saturation of your product, favoring precipitation upon acidification.

  • High Solubility in Water: Some pyrazole carboxylic acids, especially those with polar substituents, exhibit significant water solubility even in their protonated form.

    • Solution 1: Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer before or after acidification. The increased ionic strength of the solution will decrease the solubility of your organic compound, promoting precipitation.

    • Solution 2: Back-Extraction: If precipitation is still minimal, your product may be best isolated by extraction rather than filtration. After acidification, extract the aqueous phase multiple times with an appropriate organic solvent like ethyl acetate or dichloromethane.[1][2] Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate to obtain your crude product.[1]

  • Incorrect pH: The pH of the solution may not be sufficiently acidic to fully protonate the carboxylate salt.

    • Solution: Ensure the pH is well below the pKa of your carboxylic acid. A general guideline is to adjust the pH to 1-2 using a strong acid like 1M or 2M HCl.[3] Always check the pH with pH paper or a calibrated pH meter.

Issue 2: The Product "Oils Out" Instead of Crystallizing During Recrystallization

Q: I'm attempting to recrystallize my crude pyrazole carboxylic acid, but it's separating as an oil instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the solid melts in the hot solvent or precipitates from the solution at a temperature above its melting point.[4] This is often due to a high concentration of impurities or an inappropriate choice of solvent.

Probable Causes & Solutions:

  • High Impurity Level: Impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.

    • Solution: First, try to remove the bulk of the impurities using a different technique. An acid-base extraction is highly effective for purifying carboxylic acids.[5][6] Dissolve the crude material in an organic solvent, extract with an aqueous base (e.g., sodium bicarbonate solution), separate the aqueous layer containing your deprotonated acid, wash the aqueous layer with a fresh portion of organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified acid.

  • Inappropriate Solvent System: The chosen recrystallization solvent may be too good a solvent, or the cooling process may be too rapid.

    • Solution 1: Adjust the Solvent System: If using a single solvent, try a less polar one or a mixed-solvent system. For a mixed-solvent system, dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol, methanol) and then add a "poor" hot solvent (e.g., water, hexane) dropwise until the solution becomes slightly turbid.[4][5] Then, allow it to cool slowly.

    • Solution 2: Slow Cooling: Ensure the solution cools to room temperature as slowly as possible, followed by further cooling in an ice bath. An insulated container can facilitate gradual cooling.[4]

    • Solution 3: Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[4]

Issue 3: Poor Separation or Tailing During Column Chromatography

Q: I'm trying to purify my pyrazole carboxylic acid using silica gel column chromatography, but I'm observing significant tailing and poor separation from impurities.

A: The acidic nature of both the silica gel stationary phase and the pyrazole carboxylic acid can lead to strong interactions, causing tailing. The basic nitrogen atoms in the pyrazole ring can also interact with the acidic silica.

Probable Causes & Solutions:

  • Strong Analyte-Stationary Phase Interaction: The carboxylic acid and pyrazole ring nitrogens are interacting too strongly with the acidic silanol groups on the silica surface.

    • Solution 1: Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to your eluent. Acetic acid or formic acid (typically 0.1-1%) can help by protonating any basic impurities and competing with your compound for binding sites on the silica, leading to sharper peaks.

    • Solution 2: Deactivate the Silica Gel: For pyrazoles that are particularly basic, deactivating the silica gel can be effective. This can be done by adding a small amount of a base like triethylamine (typically 0.1-1%) to the eluent.[5] However, be cautious as this may not be suitable if your compound is acid-sensitive.

    • Solution 3: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[5] Alternatively, reversed-phase (C18) silica can be a good option if your compound is stable under these conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general work-up procedure for isolating a pyrazole carboxylic acid from a reaction mixture?

A1: A typical and robust work-up involves an acid-base extraction. The general steps are as follows:

  • Quench the reaction mixture, often by pouring it into water or ice water.[2][7]

  • If the reaction was run in a water-miscible solvent, remove it under reduced pressure.

  • Add an organic solvent (e.g., ethyl acetate, chloroform) to dissolve the organic components.[1][2]

  • Extract the organic layer with a weak aqueous base, such as a saturated sodium bicarbonate solution.[1] Your pyrazole carboxylic acid will deprotonate and move into the aqueous layer, while neutral or basic impurities will remain in the organic layer.

  • Separate the layers and wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 1M HCl) to a pH of 1-2 to precipitate the pure pyrazole carboxylic acid.[3]

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.[2]

Q2: How do I choose the best solvent for recrystallizing my pyrazole carboxylic acid?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. The choice is highly dependent on the specific structure and polarity of your pyrazole derivative.[4]

  • Initial Screening: Start by testing the solubility of a small amount of your crude product in various common solvents at room temperature and upon heating. Good single solvents to try include ethanol, methanol, isopropanol, ethyl acetate, and water.[4]

  • Mixed-Solvent Systems: If a suitable single solvent cannot be found, a mixed-solvent system is often effective. Common pairs include ethanol/water, methanol/water, and hexane/ethyl acetate.[4][5] In this technique, the compound is dissolved in a minimal amount of the "good" solvent at its boiling point, and the "poor" solvent (anti-solvent) is added dropwise until persistent turbidity is observed. The solution is then allowed to cool slowly.

Q3: What are the best analytical techniques to confirm the purity of my final product?

A3: A combination of techniques should be used to confirm both the identity and purity of your pyrazole carboxylic acid:

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in your sample.[1][7] A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[1][2] The absence of impurity peaks in the spectra is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[2][8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A pure sample will show a single major peak.[2][9] The area of this peak relative to the total area of all peaks gives the percentage purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range often indicates the presence of impurities.[1]

Q4: My pyrazole carboxylic acid is an ester in the crude reaction mixture. What is the standard procedure for hydrolysis?

A4: The hydrolysis of a pyrazole carboxylic acid ester to the corresponding carboxylic acid is typically achieved through saponification.

  • Dissolve the crude ester in a suitable solvent, often a mixture of an alcohol (like methanol or ethanol) and water.[3]

  • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.[3]

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.[3]

  • After cooling, remove the alcohol under reduced pressure.

  • The remaining aqueous solution contains the carboxylate salt. Proceed with the standard acid-base work-up described in A1 by washing with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid.[3][7]

Visualizing the Workflow

Standard Work-Up and Purification Workflow

G cluster_0 Reaction Work-Up cluster_1 Impurity Removal cluster_2 Product Isolation cluster_3 Final Purification A Crude Reaction Mixture B Quench & Partition (Organic Solvent/Water) A->B C Extract with Aq. Base (e.g., NaHCO3) B->C D Separate Layers C->D E Organic Layer (Neutral/Basic Impurities) D->E Discard F Aqueous Layer (Product as Salt) D->F G Wash Aqueous Layer with Organic Solvent F->G H Acidify Aqueous Layer (e.g., HCl to pH 1-2) G->H I Precipitation H->I J Collect by Filtration & Wash with Water I->J K Crude Pyrazole Carboxylic Acid J->K L Recrystallization or Column Chromatography K->L M Pure Pyrazole Carboxylic Acid L->M

Caption: Acid-base extraction and purification workflow.

Troubleshooting "Oiling Out" During Recrystallization

G Start Crude Product Oils Out During Recrystallization Prob1 Probable Cause: High Impurity Level Start->Prob1 Prob2 Probable Cause: Inappropriate Solvent/ Cooling Rate Start->Prob2 Sol1 Solution: Perform Acid-Base Extraction First Prob1->Sol1 End Successful Crystallization Sol1->End Sol2a Adjust Solvent System (e.g., use mixed solvents) Prob2->Sol2a Sol2b Ensure Slow Cooling Prob2->Sol2b Sol2c Use a Seed Crystal Prob2->Sol2c Sol2a->End Sol2b->End Sol2c->End

Caption: Decision tree for troubleshooting "oiling out".

Purity Assessment Methods: A Comparison

MethodInformation ProvidedPhaseThroughputNotes
TLC Qualitative purity (number of components)Solid-LiquidHighExcellent for reaction monitoring and fraction screening.[1]
Melting Point Physical property indicative of puritySolidHighA narrow range suggests high purity.[1]
NMR Structural confirmation and purity estimationLiquidMediumCan detect and identify impurities if their signals do not overlap.[1][2]
HPLC Quantitative purity (%)LiquidMedium-LowHighly accurate for determining purity levels.[2][9]
Mass Spec Molecular weight confirmationGas/LiquidHighConfirms the identity of the main component.[2][8]

Detailed Experimental Protocol: Acid-Base Extraction and Purification

This protocol outlines a standard procedure for the isolation and purification of a solid pyrazole carboxylic acid from a crude reaction mixture.

Materials:

  • Crude pyrazole carboxylic acid

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Dissolution and Initial Extraction:

    • Dissolve the crude reaction product in a suitable volume of ethyl acetate (e.g., 10 mL per gram of crude material).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of saturated NaHCO₃ solution.

    • Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure that builds up.

    • Allow the layers to separate completely.

  • Separation of Layers:

    • Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your product as its sodium salt.

    • Drain the upper organic layer into a separate flask. This layer contains neutral and basic impurities.

    • Pour the aqueous layer back into the separatory funnel and re-extract the organic layer with another portion of saturated NaHCO₃ solution to ensure complete recovery of the acid.

    • Combine the aqueous extracts.

  • Removal of Neutral Impurities:

    • Wash the combined aqueous extracts with a fresh portion of ethyl acetate (approximately one-third of the total aqueous volume) to remove any dissolved neutral impurities.

    • Separate the layers and discard the organic wash.

  • Precipitation of the Product:

    • Place the flask containing the aqueous extracts in an ice-water bath and stir.

    • Slowly add 1M HCl dropwise while monitoring the pH. Continue adding acid until the pH of the solution is ~1-2.[3]

    • A solid precipitate of the pyrazole carboxylic acid should form.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

    • Continue to pull a vacuum for several minutes to partially dry the solid.

    • Transfer the solid to a watch glass or petri dish and dry to a constant weight, preferably in a vacuum oven.

  • Purity Confirmation:

    • Assess the purity of the dried product using TLC, melting point analysis, and NMR spectroscopy as described in the FAQ section. If further purification is needed, proceed with recrystallization.

References

Validation & Comparative

A Comparative Analysis of Anti-Inflammatory Activity: 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic Acid Derivatives versus Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Contenders

Celecoxib , marketed under the brand name Celebrex among others, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2] Its development was a landmark in pain and inflammation management, offering a gastrointestinal-sparing alternative to traditional non-selective NSAIDs.[3][4] It is widely prescribed for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[1][5]

The pyrazole ring is a core component of many biologically active compounds.[6] Specifically, derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid have been the subject of numerous studies for their analgesic and anti-inflammatory properties.[7][8] These investigations often aim to develop novel anti-inflammatory agents with improved efficacy and safety profiles, frequently using celecoxib as a benchmark.[9]

Mechanism of Action: The Central Role of COX-2 Inhibition

The primary mechanism underlying the anti-inflammatory effects of both celecoxib and the pyrazole derivatives discussed herein is the inhibition of the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform.[4][10]

Prostaglandins are key mediators of inflammation, pain, and fever.[11] Their synthesis is catalyzed by the COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[4] In contrast, COX-2 is typically absent in most tissues but is rapidly induced at sites of inflammation by various stimuli, leading to the production of pro-inflammatory prostaglandins.[4][11]

By selectively inhibiting COX-2, drugs like celecoxib can effectively reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4] The polar sulfonamide side chain of celecoxib is crucial for its selective binding to a hydrophilic side pocket present in the active site of COX-2.[1]

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib & Pyrazole Derivatives Celecoxib->COX1_COX2 Selective Inhibition of COX-2 Non_Selective_NSAIDs Non-Selective NSAIDs COX1 COX-1 Non_Selective_NSAIDs->COX1 Inhibition Gastric_Protection Gastric Protection & Platelet Aggregation COX1->Gastric_Protection COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compound - Assay Buffer Incubation Incubate COX-2 enzyme with test compound or vehicle. Reagents->Incubation Reaction Initiate reaction by adding arachidonic acid. Incubation->Reaction Termination Stop the reaction after a defined time. Reaction->Termination Measurement Measure the amount of prostaglandin produced (e.g., PGE2) using ELISA or LC-MS. Termination->Measurement Calculation Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Measurement->Calculation IC50 Determine the IC50 value by plotting inhibition percentage against the log of the compound concentration. Calculation->IC50 Paw_Edema_Workflow cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Animal_Acclimatization Acclimatize rats to laboratory conditions. Grouping Divide animals into groups: - Vehicle Control - Positive Control (e.g., Celecoxib) - Test Compound Group(s) Animal_Acclimatization->Grouping Dosing Administer the test compound, positive control, or vehicle orally or intraperitoneally. Grouping->Dosing Carrageenan_Injection Inject carrageenan solution subcutaneously into the plantar surface of the right hind paw. Dosing->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) using a plethysmometer. Carrageenan_Injection->Paw_Volume_Measurement Data_Calculation Calculate the percentage of paw edema and the percentage of inhibition for each group. Paw_Volume_Measurement->Data_Calculation Statistical_Analysis Perform statistical analysis to determine significance. Data_Calculation->Statistical_Analysis

References

comparative study of pyrazole carboxylic acid derivatives as kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Privileged Scaffold in Kinase-Targeted Drug Discovery

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. Their dysregulation is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. The development of small-molecule kinase inhibitors has revolutionized cancer therapy, and within this landscape, certain chemical structures have proven to be exceptionally effective. These are known as "privileged scaffolds"—molecular frameworks that can be decorated with various functional groups to achieve high-affinity and selective binding to the ATP pocket of different kinases.

Among these, the pyrazole ring system is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bonds with the kinase hinge region make it a highly versatile and successful scaffold.[1] This guide provides a comparative analysis of a specific, highly successful subclass: pyrazole carboxylic acid derivatives (primarily carboxamides). We will dissect the structure-activity relationships, compare the inhibitory profiles of key examples against their respective targets, and provide the detailed experimental context required for researchers to understand and apply these findings. We will explore five notable examples, each targeting a different critical kinase family:

  • Tozasertib (VX-680): An inhibitor of the Aurora kinases.

  • Ruxolitinib: An inhibitor of the Janus kinases (JAKs).

  • Crizotinib: A dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Met.

  • Afuresertib (GSK2110183): An inhibitor of the Akt (Protein Kinase B) family.

  • AT7519: An inhibitor of multiple Cyclin-Dependent Kinases (CDKs).

Through a detailed examination of these molecules, this guide will illuminate the power and versatility of the pyrazole carboxamide scaffold in generating potent and clinically relevant kinase inhibitors.

The Pyrazole Carboxamide Pharmacophore: A Structural Basis for Potency

The success of the pyrazole carboxamide scaffold lies in its ability to effectively mimic the adenine region of ATP, the natural substrate for kinases. These inhibitors are typically ATP-competitive, occupying the nucleotide-binding pocket and preventing the phosphorylation of downstream substrates. The core scaffold consistently engages in a conserved binding mode.

A generalized binding model highlights several key interactions:

  • Hinge Binding: The pyrazole ring's nitrogen atoms are perfectly positioned to act as both hydrogen bond donors and acceptors, forming one or more critical hydrogen bonds with the backbone amide groups of the kinase "hinge" region. This interaction is a primary anchor for the inhibitor.[1]

  • Hydrophobic Pockets: Substituents on the pyrazole ring and the appended aryl rings extend into adjacent hydrophobic pockets within the ATP-binding site, enhancing potency and influencing selectivity.

  • Solvent Front Exposure: The carboxamide moiety often projects towards the solvent-exposed region of the active site. This position is ideal for introducing substituents that can improve physicochemical properties like solubility and cell permeability without disrupting the core binding interactions.

cluster_0 ATP Binding Pocket hinge Kinase Hinge Region (Backbone Amides) pocket1 Hydrophobic Pocket I pocket2 Hydrophobic Pocket II solvent Solvent Front inhibitor Pyrazole Carboxamide Inhibitor inhibitor->hinge H-Bonds (Anchor) inhibitor->pocket1 Hydrophobic Interactions inhibitor->pocket2 Selectivity Determinants inhibitor->solvent Solubility/ Permeability

Caption: Generalized binding mode of a pyrazole carboxamide kinase inhibitor.

Comparative Analysis of Selected Pyrazole Carboxamide Inhibitors

To appreciate the scaffold's versatility, we will compare five inhibitors targeting distinct kinase families crucial to cancer pathology. The data presented here is aggregated from multiple sources; it is crucial to recognize that IC50 values can vary based on specific assay conditions (e.g., ATP concentration).

Data Summary
InhibitorPrimary Target(s)Target FamilyOn-Target Potency (Biochemical IC50/Ki)Cellular Potency (IC50)Key Disease Area
Tozasertib Aurora A, B, CSerine/Threonine KinaseKi: 0.6 nM (AurA), 18 nM (AurB), 4.6 nM (AurC)[2]25-150 nM (Anaplastic Thyroid Cancer cells)Leukemia, Solid Tumors
Ruxolitinib JAK1, JAK2Tyrosine KinaseIC50: 3.3 nM (JAK1), 2.8 nM (JAK2)[3]126 nM (Ba/F3-JAK2V617F cells)[3]Myeloproliferative Neoplasms
Crizotinib ALK, c-MetTyrosine KinaseIC50: 20 nM (ALK), 8 nM (c-Met)[3]24 nM (NPM-ALK phosphorylation)[3]Non-Small Cell Lung Cancer
Afuresertib Akt1, Akt2, Akt3Serine/Threonine KinaseKi: 0.08 nM (Akt1), 2 nM (Akt2), 2.6 nM (Akt3)[1]EC50 < 1 µM in 65% of hematological cell lines[4]Hematological Malignancies
AT7519 CDK1, 2, 4, 5, 9Serine/Threonine KinaseIC50: <10-210 nM across CDK panel[5]40-940 nM (various tumor cell lines)Solid Tumors, Leukemia
Tozasertib (VX-680): Targeting Mitotic Progression
  • Target & Pathway: Tozasertib is a pan-inhibitor of the Aurora kinases (A, B, and C), which are essential regulators of mitosis.[2] Aurora A governs centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome-microtubule attachment and cytokinesis.[6] Inhibition of these kinases leads to catastrophic mitotic failure, G2/M arrest, and ultimately, apoptosis, making them attractive cancer targets.

  • Inhibitory Profile & Selectivity: Tozasertib shows high affinity for all three Aurora isoforms, with a preference for Aurora A (Ki = 0.6 nM).[2] Importantly, it demonstrates high selectivity, showing little activity against a panel of over 190 other protein kinases, with notable exceptions being FLT-3 and Abl.[7]

  • Structural Basis (PDB: 2XMG): The co-crystal structure of a close analog of Tozasertib with Aurora A reveals the classic pyrazole binding mode. The pyrazole N-H and a pyrimidine amine form two crucial hydrogen bonds to the hinge residue Ala213. The rest of the molecule extends into the hydrophobic regions of the ATP pocket, defining its potency.

cluster_0 Mitosis G2 G2 Phase Prophase Prophase G2->Prophase Centrosome Maturation (Aurora A) Metaphase Metaphase Prophase->Metaphase Spindle Assembly (Aurora A) Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation (Aurora B) Cytokinesis Cytokinesis Anaphase->Cytokinesis Cytokinesis (Aurora B) Tozasertib Tozasertib Tozasertib->Prophase Tozasertib->Metaphase Tozasertib->Anaphase Tozasertib->Cytokinesis

Caption: Tozasertib inhibits Aurora kinases, disrupting multiple stages of mitosis.

Ruxolitinib: Modulating Cytokine Signaling
  • Target & Pathway: Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[3] The JAK-STAT pathway is the principal signaling cascade for numerous cytokines and growth factors that regulate hematopoiesis and immune responses.[8] In myeloproliferative neoplasms (MPNs), a mutation (V617F) in JAK2 leads to constitutive, cytokine-independent activation of the pathway, driving uncontrolled blood cell production. Ruxolitinib blocks this aberrant signaling.[8]

  • Inhibitory Profile & Selectivity: Ruxolitinib is highly potent against JAK1 (IC50 = 3.3 nM) and JAK2 (IC50 = 2.8 nM).[3] It displays significant selectivity over other JAK family members, with much lower potency against JAK3 (IC50 = 428 nM) and TYK2 (IC50 = 19 nM).[3] This selectivity is clinically important, as broader JAK inhibition can lead to more significant immunosuppressive side effects.

  • Structural Basis (PDB: 6VGL): The co-crystal structure of Ruxolitinib with the JAK2 kinase domain shows the pyrrolopyrimidine core forming a key hydrogen bond to the hinge residue Leu932.[7] The attached pyrazole ring slots into a hydrophobic pocket, while the propanenitrile group extends towards the solvent front. This structure provides a clear rationale for its high-affinity binding.[7]

cluster_0 JAK-STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (pSTAT) Nucleus Nucleus STAT->Nucleus dimerizes & translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits

Caption: Ruxolitinib inhibits JAK1/2, blocking downstream STAT signaling.

Crizotinib: A Dual Inhibitor for Oncogene-Addicted Cancers
  • Target & Pathway: Crizotinib is a dual inhibitor of the ALK and c-Met receptor tyrosine kinases.[3] In certain non-small cell lung cancers (NSCLC), a chromosomal rearrangement creates an EML4-ALK fusion gene, leading to a constitutively active kinase that drives tumorigenesis. Similarly, amplification or mutation of the c-Met gene can drive cancer growth. Crizotinib effectively shuts down these oncogenic drivers.[3]

  • Inhibitory Profile & Selectivity: Crizotinib is potent against both ALK (IC50 = 20 nM) and c-Met (IC50 = 8 nM).[3] Its selectivity profile has been extensively characterized, and while it inhibits other kinases at higher concentrations, its clinical efficacy is primarily driven by its potent activity against these two targets.

  • Structural Basis (PDB: 2XP2): The crystal structure of Crizotinib bound to ALK shows its aminopyridine ring forming two hydrogen bonds to the hinge region (Glu1197 and Met1199).[1][9] The pyrazole and dichlorophenyl groups occupy adjacent hydrophobic pockets, a binding mode that rationally explains its potent inhibition.[9]

Afuresertib (GSK2110183): Targeting a Central Survival Pathway
  • Target & Pathway: Afuresertib is a pan-Akt inhibitor, targeting all three isoforms (Akt1, Akt2, Akt3).[1] The PI3K/Akt/mTOR pathway is a central signaling node that regulates cell survival, proliferation, growth, and metabolism.[10] Hyperactivation of this pathway, a common event in cancer, promotes survival and resistance to therapy. Inhibiting Akt is therefore a key therapeutic strategy.[10]

  • Inhibitory Profile & Selectivity: Afuresertib is a highly potent inhibitor with Ki values of 0.08 nM, 2 nM, and 2.6 nM for Akt1, Akt2, and Akt3, respectively.[1] This potent, pan-isoform activity ensures a comprehensive shutdown of Akt-driven signaling.

  • Structural Basis (PDB: 4EKL): The co-crystal structure of Afuresertib with Akt1 reveals the pyrazole core nestled deep in the ATP-binding site, making a hydrogen bond with the hinge. The carboxamide and associated thiophene ring are positioned to make further interactions that enhance binding affinity.

cluster_0 PI3K-Akt Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates Downstream Downstream Targets (mTOR, GSK3β, etc.) Akt->Downstream phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response Afuresertib Afuresertib Afuresertib->Akt inhibits

Caption: Afuresertib inhibits Akt, a central node in cell survival signaling.

AT7519: A Multi-Pronged Attack on the Cell Cycle
  • Target & Pathway: AT7519 is a multi-targeted inhibitor of Cyclin-Dependent Kinases, with potent activity against CDK1, 2, 4, 5, and 9.[5] CDKs are the engine of the cell cycle, partnering with cyclin proteins to drive progression through G1, S, G2, and M phases.[11] By inhibiting multiple CDKs, AT7519 can induce cell cycle arrest at different checkpoints and also inhibit transcription (via CDK9), leading to apoptosis.[12]

  • Inhibitory Profile & Selectivity: AT7519 shows a broad CDK inhibition profile with IC50 values in the nanomolar range: CDK1 (210 nM), CDK2 (47 nM), CDK4 (100 nM), CDK5 (13 nM), and CDK9 (<10 nM).[5] It is largely inactive against non-CDK kinases, with the notable exception of GSK3β (IC50 = 89 nM).[13] This multi-CDK targeting profile provides a powerful anti-proliferative effect.

  • Structural Basis (PDB: 2VTQ): The structure of AT7519 in the CDK2 active site shows the pyrazole-carboxamide core making three hydrogen bonds to the hinge backbone (Glu81 and Leu83). This tripartite interaction provides a very stable anchor. The dichlorobenzoyl group occupies the hydrophobic pocket typically filled by the adenine of ATP, demonstrating a classic example of structure-based design.

Experimental Protocols: Methodologies for Comparative Analysis

To ensure scientific integrity and reproducibility, the data presented in this guide is derived from standardized biochemical and cellular assays. Below are representative, step-by-step protocols for the key assays used to characterize pyrazole carboxamide kinase inhibitors.

Workflow for Kinase Inhibitor Characterization

cluster_0 Inhibitor Discovery & Characterization Workflow start Compound Synthesis (Pyrazole Carboxamide Library) biochem Biochemical Assay (e.g., ADP-Glo) Determine IC50/Ki start->biochem cell_via Cell-Based Assay (e.g., MTT) Determine Anti-proliferative IC50 biochem->cell_via Potent Hits cell_target Target Engagement Assay (e.g., Western Blot) Confirm On-Target Effect cell_via->cell_target Cell-Active Hits lead_opt Lead Optimization (SAR Studies) cell_target->lead_opt Validated Hits

Caption: A typical workflow for characterizing novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent, homogeneous assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a gold-standard method for determining the biochemical IC50 of an inhibitor.

Causality: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and tolerance of high ATP concentrations (up to 1 mM), which is critical for accurately determining the potency of ATP-competitive inhibitors against kinases with varying ATP Km values.[5] The two-step process first terminates the kinase reaction and depletes unused ATP, ensuring that the subsequent luminescence signal is directly proportional only to the ADP produced.

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction in a total volume of 5 µL per well.

    • Add 1 µL of 5x Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add 1 µL of test compound (serially diluted in DMSO, then buffer) or DMSO vehicle control.

    • Add 1 µL of substrate/ATP mix (prepare at 5x the final desired concentration; ATP concentration should be at or near the Km for the specific kinase).

    • Add 2 µL of kinase enzyme (diluted in reaction buffer).

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and eliminates the remaining ATP.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.

  • Signal Measurement: Incubate for 30-60 minutes at room temperature. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate percent inhibition relative to DMSO controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Viability/Proliferation Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a kinase inhibitor.

Causality: The MTT assay is a robust, colorimetric method for assessing the anti-proliferative effects of a compound. It relies on the principle that metabolically active, viable cells can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide inhibitor in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 3: Target Engagement Assay (Western Blot for Phospho-Proteins)

This protocol is used to confirm that the inhibitor is hitting its intended target in a cellular context by measuring the phosphorylation status of the kinase itself or its direct downstream substrate.

Causality: Western blotting is a definitive method to demonstrate mechanism of action. A potent and selective inhibitor should decrease the phosphorylation of its target substrate in a dose-dependent manner. This protocol is designed to preserve the labile phosphate groups during sample preparation by including phosphatase inhibitors. Using 5% BSA for blocking instead of milk is crucial, as milk contains the phosphoprotein casein, which can cause high background with anti-phospho antibodies.

Methodology:

  • Cell Treatment & Lysis: Seed cells and treat with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours). After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg per lane). Add Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-STAT3 for Ruxolitinib-treated cells), diluted in 5% BSA/TBST.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) target protein or a housekeeping protein like GAPDH.

Conclusion and Future Perspectives

The pyrazole carboxylic acid/carboxamide scaffold has unequivocally demonstrated its value as a privileged structure in kinase inhibitor design. The five compounds analyzed in this guide—Tozasertib, Ruxolitinib, Crizotinib, Afuresertib, and AT7519—highlight its remarkable versatility. By modifying the substituents around a conserved core, medicinal chemists have successfully developed potent and selective inhibitors against diverse members of the human kinome, leading to multiple FDA-approved drugs and promising clinical candidates.

The structural insights gained from X-ray crystallography have been paramount, allowing for rational, structure-based design that optimizes interactions within the ATP-binding pocket. The ability of the pyrazole core to form robust hydrogen bonds with the kinase hinge remains the cornerstone of its success.

The future of pyrazole-based inhibitors will likely focus on several key areas:

  • Overcoming Resistance: As with all targeted therapies, acquired resistance is a major clinical challenge. Second and third-generation inhibitors will be designed to inhibit mutant forms of kinases that are resistant to current drugs.

  • Enhancing Selectivity: While many inhibitors are highly selective, off-target effects can still lead to toxicity. Future design efforts will continue to fine-tune selectivity profiles to create safer medicines.

  • Targeting Novel Kinases: With many kinases still underexplored, the pyrazole scaffold will undoubtedly be applied to develop probes and inhibitors for novel and challenging targets within the kinome.

References

A Comparative Guide to the Validation of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic Acid as a Putative Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid and its derivatives as anticancer agents. We will delve into the scientific rationale, comparative analysis with existing therapies, and detailed experimental protocols to rigorously assess its efficacy and mechanism of action.

The Growing Promise of Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1][2] In recent years, numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential, demonstrating the ability to interact with a variety of established and novel oncogenic targets.[3] These targets include critical regulators of cell proliferation and survival such as tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and even DNA itself.[1][3] This inherent versatility makes the pyrazole core a fertile ground for the development of next-generation, targeted cancer therapeutics.

This compound: A Candidate for Investigation

While direct, extensive studies on the anticancer properties of this compound are emerging, compelling evidence from its close derivatives suggests significant potential. Research on related pyrazole compounds has demonstrated potent cytotoxic effects against a range of cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic agents like doxorubicin and cisplatin.[1][4] For instance, derivatives of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid have been shown to induce cell cycle arrest at the G0/G1 phase, highlighting a specific mechanism of anti-proliferative action.[5] Furthermore, studies on 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have revealed p53-mediated apoptosis as a primary mode of cell death in colorectal carcinoma cells.[6]

This guide will therefore focus on a comprehensive validation strategy for this compound, drawing upon the established activities of its analogues and providing a roadmap for its independent evaluation.

Comparative Efficacy: Benchmarking Against Standard-of-Care

A critical step in validating a novel anticancer agent is to benchmark its performance against established therapies. The following table summarizes the reported in vitro cytotoxicity (IC50 values) of various pyrazole derivatives against different cancer cell lines, alongside common chemotherapeutic drugs for context. This data, gathered from multiple studies, underscores the potential of the pyrazole scaffold.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative 1 MCF-7 (Breast)5.21[1]
Pyrazole Derivative 2 HepG2 (Liver)2[1]
Pyrazole Derivative 3 HT29 (Colon)3.17[1]
4,4'-[(2-Hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) RKO (Colorectal)9.9[6]
Doxorubicin MCF-7 (Breast)0.95[1]
Cisplatin HepG2 (Liver)5.5[1]
5-Fluorouracil VariousVaries[7]

Elucidating the Mechanism of Action: A Multi-Faceted Approach

Understanding how a compound exerts its anticancer effects is paramount. Based on existing literature for related pyrazole structures, a key mechanism of action appears to be the induction of apoptosis and cell cycle arrest.[1][5][6]

Putative Signaling Pathway for Pyrazole-Induced Apoptosis

The following diagram illustrates a potential signaling cascade initiated by a pyrazole-based anticancer agent, leading to programmed cell death. This is a generalized pathway based on common apoptotic mechanisms that may be relevant for the compound of interest.

apoptosis_pathway cluster_stimulus Initial Stimulus cluster_cellular_response Cellular Response cluster_execution Execution Phase Pyrazole_Compound 3-methyl-1-phenyl-1H- pyrazole-5-carboxylic acid Target_Protein Oncogenic Target (e.g., EGFR, CDK) Pyrazole_Compound->Target_Protein Inhibition p53_Activation p53 Activation Target_Protein->p53_Activation Leads to Bax_Activation Bax Activation p53_Activation->Bax_Activation Induces Mitochondrial_Dysfunction Mitochondrial Membrane Permeabilization Bax_Activation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_9 Caspase-9 Activation Cytochrome_c_Release->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Putative signaling pathway for pyrazole-induced apoptosis.

Experimental Protocols for Validation

To rigorously validate the anticancer potential of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on established methodologies.

Experimental Workflow Overview

experimental_workflow Start Start Validation In_Vitro In Vitro Assays Start->In_Vitro Cell_Viability Cell Viability (MTT/XTT Assay) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V) In_Vitro->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) In_Vitro->Cell_Cycle In_Vivo In Vivo Studies (Xenograft Model) Cell_Viability->In_Vivo Apoptosis_Assay->In_Vivo Cell_Cycle->In_Vivo Tumor_Growth Tumor Growth Inhibition In_Vivo->Tumor_Growth Toxicity_Assessment Toxicity Assessment In_Vivo->Toxicity_Assessment End Validation Complete Tumor_Growth->End Toxicity_Assessment->End

Caption: Overall experimental workflow for validation.

In Vitro Cell Viability Assays (MTT/XTT)

These colorimetric assays are fundamental for determining a compound's cytotoxic or cytostatic effects by measuring the metabolic activity of viable cells.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[8] The amount of formazan is directly proportional to the number of living cells.[8]

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and treat the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V Staining

This assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10]

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[10] Propidium iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[12][13]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[12] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.

In Vivo Antitumor Efficacy in a Xenograft Model

Human tumor xenograft models in immunodeficient mice are a cornerstone of preclinical anticancer drug evaluation.

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice.[14] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2)/2.[15]

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule.

  • Data Collection: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.

Conclusion and Future Directions

The validation of this compound as an anticancer agent requires a systematic and rigorous approach. The experimental framework provided in this guide, from initial in vitro screening to in vivo efficacy studies, offers a comprehensive pathway for its evaluation. The promising data from related pyrazole derivatives provide a strong rationale for investigating this specific compound.[1][4][6] Future work should also focus on identifying the specific molecular targets of this compound and exploring its potential in combination with other anticancer therapies to enhance efficacy and overcome potential resistance mechanisms.

References

A Researcher's Guide to Bridging the In Vitro-In Vivo Gap for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a drug candidate from a laboratory benchtop to a clinical setting is fraught with challenges, chief among them being the translation of promising in vitro activity into tangible in vivo efficacy. The pyrazole scaffold, a cornerstone in medicinal chemistry, has given rise to numerous compounds with potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Famous examples include the anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, and various kinase inhibitors used in oncology.[4][5][6][7] However, the literature is replete with pyrazole derivatives that exhibit nanomolar potency in isolated enzyme or cell-based assays but fail to demonstrate the desired effect in animal models.[8]

This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies for pyrazole derivatives, offering field-proven insights into experimental design, data interpretation, and the critical steps that bridge the translational gap. We will use a case study approach focused on a hypothetical pyrazole derivative, PZ-BRAFi , designed as an inhibitor for the BRAFV600E kinase, a common mutation in melanoma.[9]

The Challenge of Translation: More Than Just Potency

A common pitfall in early-stage drug discovery is an overemphasis on raw potency (in vitro IC₅₀). A compound's success in vivo is a multifactorial equation where potency is just one variable. Pharmacokinetics (PK), pharmacodynamics (PD), absorption, distribution, metabolism, and excretion (ADME) properties ultimately dictate whether a sufficient concentration of the active compound can reach its target tissue and remain there long enough to exert a therapeutic effect. This guide will illustrate a logical, self-validating workflow that considers these factors from the outset.

Phase 1: Foundational In Vitro Characterization of PZ-BRAFi

The initial phase aims to confirm that the synthesized compound engages its intended target and elicits a biological response in a controlled cellular environment. For our case study, PZ-BRAFi, the target is the BRAFV600E kinase.

A. Biochemical Assay: Confirming Direct Target Engagement

The first crucial experiment is to verify that PZ-BRAFi directly interacts with and inhibits the BRAFV600E kinase. A biochemical kinase assay is the gold standard for this purpose.

Causality Behind Experimental Choices:

  • Why a Biochemical Assay First? This cell-free system isolates the kinase and the inhibitor, ensuring that any observed activity is due to direct interaction, free from confounding factors like cell membrane permeability or off-target cellular effects.

  • Choice of Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are preferred for their robustness, high-throughput capability, and reduced interference from compound autofluorescence.[10] Radiometric assays using ATP[γ-³²P] are also highly sensitive and quantitative but require specialized handling.[11][12]

  • ATP Concentration: It is critical to run the assay with an ATP concentration at or near its Michaelis-Menten constant (Kₘ).[13] This ensures that the inhibitor is competing with a physiologically relevant concentration of the natural substrate, making the resulting IC₅₀ value more meaningful for comparative analysis.[13]

Experimental Protocol: TR-FRET Kinase Activity Assay

  • Reagents: Recombinant human BRAFV600E enzyme, appropriate kinase buffer, ATP, a fluorescently labeled peptide substrate, and a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.[10]

  • Preparation: Serially dilute PZ-BRAFi in DMSO to create a 10-point concentration gradient. A known BRAF inhibitor like Vemurafenib serves as a positive control.[14]

  • Reaction: In a 384-well plate, combine the BRAFV600E enzyme with each concentration of the inhibitor (or control) and allow to incubate briefly.

  • Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding a development solution containing the terbium-labeled anti-phosphopeptide antibody.

  • Readout: After a 60-minute incubation, measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

B. Cellular Assay: Verifying On-Target Activity in a Biological System

After confirming biochemical potency, the next logical step is to assess whether PZ-BRAFi can inhibit BRAFV600E signaling within a living cancer cell, leading to a desired anti-proliferative effect.

Causality Behind Experimental Choices:

  • Why a Cellular Assay? This assay format introduces new biological barriers, including cell membrane permeability and intracellular target accessibility. Success here indicates that the compound is not only potent but also has the basic properties required to function in a cellular context.

  • Cell Line Selection: A self-validating protocol demands the use of at least two cell lines:

    • Positive Model: A melanoma cell line harboring the BRAFV600E mutation (e.g., A375, WM266.4), which is dependent on the BRAF pathway for survival.[15][16]

    • Negative Control: A cell line with wild-type BRAF (e.g., SK-MEL-2) to assess selectivity. A significant drop in potency against the wild-type line suggests on-target specificity.

  • Endpoint: A cell viability assay (e.g., CellTiter-Glo®) is a common choice, measuring ATP levels as an indicator of metabolic activity and cell health.

Experimental Protocol: Cell Viability Assay

  • Cell Plating: Seed A375 (BRAFV600E) and SK-MEL-2 (BRAFWT) cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of PZ-BRAFi (and Vemurafenib as a control) for 72 hours. This duration allows for effects on cell proliferation to become apparent.

  • Lysis & Detection: Add the CellTiter-Glo® reagent, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Measurement: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot against drug concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

In Vitro Data Summary

The results from these initial phases can be summarized for easy comparison.

CompoundBiochemical IC₅₀ (BRAF V600E)Cellular GI₅₀ (A375, V600E)Cellular GI₅₀ (SK-MEL-2, WT)Selectivity Index (WT/V600E)
PZ-BRAFi15 nM150 nM>10,000 nM>66
Vemurafenib31 nM100 nM>10,000 nM>100

Interpretation: PZ-BRAFi shows excellent biochemical potency and on-target cellular activity, with a strong selectivity for the mutant cell line. The 10-fold shift between the biochemical and cellular assays is common and acceptable, reflecting the additional biological hurdles present in a whole-cell environment.

Phase 2: In Vivo Validation in a Preclinical Model

With strong in vitro data, the pivotal question remains: will PZ-BRAFi work in a living organism? The standard approach for oncology is the patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model.[17][18][19]

A. The Xenograft Model: Mimicking a Human Tumor

Causality Behind Experimental Choices:

  • Why a Xenograft Model? Implanting human cancer cells into immunocompromised mice creates a tumor that can be used to evaluate a drug's ability to inhibit growth in a complex physiological system.[20] This model incorporates factors like drug distribution to the tumor tissue and metabolic processing by the host.

  • Model Selection: The A375 cell line, used in the in vitro assay, is a suitable choice for a CDX model. This maintains consistency and allows for direct comparison of in vitro and in vivo data.[15]

  • Ethical Considerations: All animal studies must be conducted under approved ethical protocols, with strict monitoring of animal health, body weight, and tumor burden to minimize suffering.

Experimental Workflow for Drug Discovery

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Biochem Biochemical Assay (Target Engagement, IC50) Cellular Cellular Assay (On-Target Effect, GI50) Biochem->Cellular Confirms Potency Xenograft Xenograft Model (Tumor Implantation) Cellular->Xenograft Warrants In Vivo Test Dosing Drug Administration (Dosing & PK/PD) Xenograft->Dosing Model Established Efficacy Efficacy Readout (Tumor Growth Inhibition) Dosing->Efficacy Therapeutic Window G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF Constitutively Active MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PZ_BRAFi PZ-BRAFi PZ_BRAFi->BRAF Inhibition

References

comparing the efficacy of different pyrazole-based COX-2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Pyrazole-Based COX-2 Inhibitors

Introduction: The Rationale for Selective COX-2 Inhibition

The management of pain and inflammation has long been dominated by nonsteroidal anti-inflammatory drugs (NSAIDs). Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[1] However, the discovery of two distinct COX isoforms, COX-1 and COX-2, revolutionized the field.

COX-1 is a constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastrointestinal lining and mediate platelet function.[2] In contrast, COX-2 is an inducible enzyme, rapidly upregulated at sites of inflammation. Traditional NSAIDs inhibit both isoforms, and their inhibition of COX-1 is responsible for the common and sometimes severe gastrointestinal side effects. This understanding spurred the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby offering an improved safety profile.[2][3]

The pyrazole ring is a foundational scaffold in medicinal chemistry and a core structural feature of many highly effective selective COX-2 inhibitors, including the well-known "coxib" class of drugs.[4][5][6] This guide provides a detailed comparison of the efficacy of prominent pyrazole-based COX-2 inhibitors, supported by experimental data and methodologies for their evaluation, aimed at researchers and drug development professionals.

Mechanism of Action: Exploiting Structural Divergence

The selectivity of pyrazole-based inhibitors for COX-2 is a feat of molecular design, exploiting a subtle but critical difference in the active sites of the two enzyme isoforms. The active site of COX-2 is approximately 20% larger than that of COX-1 due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine in COX-2. This creates a hydrophilic side pocket in the COX-2 active site. Pyrazole-based inhibitors possess a characteristic side group (often a sulfonamide or a similar moiety) that can fit snugly into this unique pocket, anchoring the drug and blocking the enzyme's function. This specific interaction is sterically hindered in the narrower COX-1 active site, forming the basis of their selectivity.

COX_Pathway cluster_0 COX-1 Pathway (Constitutive) cluster_1 COX-2 Pathway (Inducible) MA Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Stimuli (e.g., Cytokines) COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 Prostaglandin H Synthase PGs_1 Protective Prostaglandins (GI Mucosa, Platelet Aggregation) PGH2_1->PGs_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandin H Synthase PGs_2 Pro-inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->PGs_2 NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Coxibs Pyrazole-based COX-2 Inhibitors (e.g., Celecoxib) Coxibs->COX2 InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis p1 Prepare 96-well plate p2 Add Assay Buffer, Cofactor Solution, and Probe Solution to wells p1->p2 p3 Add test compounds (inhibitors) at various concentrations p2->p3 p4 Add purified COX-1 or COX-2 enzyme p3->p4 r1 Initiate reaction by adding Arachidonic Acid p4->r1 r2 Incubate at 25°C r1->r2 r3 Measure fluorescence kinetics (Ex: 535nm, Em: 587nm) over 10 min r2->r3 a1 Plot fluorescence vs. inhibitor concentration r3->a1 a2 Calculate percentage of inhibition a1->a2 a3 Determine IC50 values using non-linear regression a2->a3 InVivo_Workflow cluster_prep Animal Preparation & Dosing cluster_induction Induction of Inflammation cluster_measurement Measurement & Analysis p1 Acclimatize Wistar rats (150-200g) p2 Fast animals overnight with water ad libitum p1->p2 p3 Administer test compound (e.g., Celecoxib) or vehicle orally p2->p3 i1 Measure initial paw volume (plethysmometer) p3->i1 i2 Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw (1 hour post-drug administration) i1->i2 m1 Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan i2->m1 m2 Calculate the increase in paw volume (edema) m1->m2 m3 Calculate the percentage inhibition of edema for the treated group compared to the vehicle control group m2->m3

References

A Senior Application Scientist's Guide to Validating Antimicrobial Properties Against Resistant Strains

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the escalating threat of antimicrobial resistance (AMR) necessitates a rigorous and multifaceted approach to validating the efficacy of new therapeutic agents. This guide provides an in-depth technical comparison of essential methodologies for assessing antimicrobial activity against resistant bacterial strains. Moving beyond a simple recitation of protocols, we will delve into the causal logic behind experimental design, ensuring that each step contributes to a self-validating system of evidence. Our focus is on generating robust, reproducible data that can confidently guide preclinical and clinical development.

The Imperative of Robust Validation in the Era of Resistance

The emergence of multidrug-resistant (MDR), extensively drug-resistant (XDR), and pandrug-resistant (PDR) pathogens has rendered many conventional antibiotics ineffective. Consequently, the validation of novel antimicrobial candidates requires a nuanced understanding of resistance mechanisms and the selection of appropriate testing methodologies. This guide will focus on three core in vitro assays that form the foundation of antimicrobial activity assessment: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics.

Foundational Methodologies: A Comparative Analysis

Minimum Inhibitory Concentration (MIC): The Cornerstone of Susceptibility Testing

The MIC assay is the most fundamental and widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3] It serves as the initial screening tool to quantify the potency of a novel compound.

The choice of methodology for MIC determination is critical and should be guided by the specific research question and the characteristics of the test compound. The two most common methods are broth microdilution and agar dilution.

  • Broth Microdilution: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[1][4] Each well is then inoculated with a standardized bacterial suspension. The primary advantage of this method is its high-throughput nature, allowing for the simultaneous testing of multiple compounds and strains.

  • Agar Dilution: In this method, the antimicrobial agent is incorporated into the agar medium at various concentrations before it solidifies. The surface of the agar is then inoculated with the test organisms. While more labor-intensive than broth microdilution, agar dilution can be more suitable for testing fastidious organisms or compounds that may interact with the components of the broth medium.

A detailed protocol for performing a broth microdilution MIC assay is outlined below. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority on antimicrobial susceptibility testing.[5][6]

Materials:

  • Test antimicrobial agent

  • Resistant bacterial strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)

  • Positive control (growth control, no antimicrobial)

  • Negative control (sterility control, no bacteria)

  • Reference antibiotic with known MIC for the test strain (quality control)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension. The final volume in each well should be uniform.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[1][4]

The MIC value provides a quantitative measure of the antimicrobial's potency. When comparing a novel agent to existing antibiotics, it is crucial to test them concurrently against a panel of clinically relevant resistant strains.

Compound Strain A (e.g., MRSA) MIC (µg/mL)Strain B (e.g., VRE) MIC (µg/mL)Strain C (e.g., MDR P. aeruginosa) MIC (µg/mL)
Novel Compound X248
Vancomycin>2561>256
Linezolid12>256
Ciprofloxacin>64>6416

This table presents hypothetical data for illustrative purposes.

Minimum Bactericidal Concentration (MBC): Differentiating Static from Cidal Activity

While the MIC indicates the concentration required to inhibit growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The MBC assay addresses this by determining the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][8][9][10]

The MBC test is a direct extension of the MIC assay.[7] After determining the MIC, aliquots from the clear wells (at and above the MIC) are subcultured onto an antimicrobial-free agar medium. The absence of growth on the agar indicates that the bacteria were killed by the antimicrobial agent at that concentration.

Procedure:

  • Perform MIC Assay: Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations.

  • Subculturing: Aseptically transfer a fixed volume (e.g., 10 µL) from each selected well onto an appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[8][9][10]

The relationship between the MIC and MBC is a critical parameter. An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[9]

Compound Strain (e.g., MRSA) MIC (µg/mL)Strain (e.g., MRSA) MBC (µg/mL)MBC/MIC Ratio Interpretation
Novel Compound X242Bactericidal
Novel Compound Y23216Bacteriostatic
Vancomycin122Bactericidal

This table presents hypothetical data for illustrative purposes.

Time-Kill Kinetics Assay: Understanding the Dynamics of Antimicrobial Action

The time-kill kinetics assay provides a dynamic view of antimicrobial activity over time, offering insights into the rate and extent of bacterial killing.[11][12][13] This assay is particularly valuable for understanding whether an antimicrobial's effect is concentration-dependent or time-dependent.

In a time-kill assay, a standardized bacterial suspension is exposed to various concentrations of the antimicrobial agent (typically multiples of the MIC). At predefined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

Procedure:

  • Preparation: Prepare flasks containing a standardized bacterial inoculum in broth with the antimicrobial agent at different concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control (no antimicrobial).

  • Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At specified time intervals, withdraw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates.

  • Colony Counting: After incubation of the plates, count the colonies and calculate the CFU/mL for each time point and concentration.

The results are typically plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Illustrative Time-Kill Curve

Time_Kill_Curve cluster_0 Time-Kill Kinetics of Compound X against Strain A Time (hours) Time (hours) 0 0 Time (hours)->0 4 4 0->4 8 8 4->8 12 12 8->12 24 24 12->24 Log10 CFU/mL Log10 CFU/mL 9 9 Log10 CFU/mL->9 7 7 9->7 5 5 7->5 3 3 5->3 1 1 3->1 Growth Control Growth Control_4h Growth Control_4h Growth Control->Growth Control_4h 1x MIC 1x MIC_4h 1x MIC_4h 1x MIC->1x MIC_4h 4x MIC 4x MIC_4h 4x MIC_4h 4x MIC->4x MIC_4h Growth Control_8h Growth Control_8h Growth Control_4h->Growth Control_8h Growth Control_12h Growth Control_12h Growth Control_8h->Growth Control_12h Growth Control_24h Growth Control_24h Growth Control_12h->Growth Control_24h 1x MIC_8h 1x MIC_8h 1x MIC_4h->1x MIC_8h 1x MIC_12h 1x MIC_12h 1x MIC_8h->1x MIC_12h 1x MIC_24h 1x MIC_24h 1x MIC_12h->1x MIC_24h 4x MIC_8h 4x MIC_8h 4x MIC_4h->4x MIC_8h 4x MIC_12h 4x MIC_12h 4x MIC_8h->4x MIC_12h 4x MIC_24h 4x MIC_24h 4x MIC_12h->4x MIC_24h Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency and Cidal Activity cluster_2 Phase 3: Dynamic Activity Profile Strain_Selection Selection of Clinically Relevant Resistant Strains MIC_Screening High-Throughput MIC Screening (Broth Microdilution) Strain_Selection->MIC_Screening MIC_Confirmation MIC Confirmation (Agar/Broth Dilution) MIC_Screening->MIC_Confirmation Identify potent compounds MBC_Determination MBC Determination MIC_Confirmation->MBC_Determination Time_Kill_Assay Time-Kill Kinetics Assay MBC_Determination->Time_Kill_Assay Select bactericidal compounds

References

At a Glance: Comparison of Key Pyrazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and materials science, forming the core of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a versatile pharmacophore. Consequently, the efficient and selective synthesis of substituted pyrazoles is a critical task for organic chemists.

This guide provides a head-to-head comparison of the most prominent methods for pyrazole synthesis. We will move beyond a simple recitation of reaction schemes to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route for their target molecules.

MethodKey ReactantsGeneral Reaction ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid or base catalysis, often at elevated temperatures or room temperature.[3][4]59-98%[5]Readily available starting materials, straightforward procedure.Lack of regioselectivity with unsymmetrical dicarbonyls.[5][6]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineOften involves a two-step process: pyrazoline formation followed by oxidation.[1]66-88%[7]Wide availability of α,β-unsaturated carbonyls (chalcones).Requires an additional oxidation step, which can add complexity and lower overall yield.[1]
1,3-Dipolar Cycloaddition Diazo Compound, Alkyne/Alkyne SurrogateCan be thermal and catalyst-free, or catalyzed by Lewis acids (e.g., AgOAc, Cu(I)).[8][9]Good to excellent.[9]High atom economy, excellent regioselectivity, mild reaction conditions.[9][10]Requires synthesis of potentially unstable diazo compounds; safety precautions needed.
Multicomponent Synthesis (MCR) e.g., Aldehyde, Ketone, HydrazineOften catalyzed, can be performed in "green" solvents like water or under solvent-free conditions.[11]Good to excellent.[11]High atom economy, operational simplicity, access to complex molecules in one pot.[5][11]Optimization of reaction conditions for multiple components can be challenging.

The Classic Workhorse: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and widely used methods for pyrazole synthesis.[5][12] Its enduring popularity is a testament to the ready availability of starting materials and the operational simplicity of the reaction.

Mechanism and the Regioselectivity Problem

The reaction proceeds via a cyclocondensation mechanism.[4] Initially, one of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular attack by the second nitrogen atom on the remaining carbonyl group, followed by another dehydration step, yields the aromatic pyrazole ring.[4]

The primary challenge in the Knorr synthesis arises when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of two regioisomeric pyrazoles.[5][6]

Caption: Knorr synthesis mechanism showing the formation of two potential regioisomers.

Controlling Regioselectivity: A Scientist's Perspective

Controlling the regioselectivity is the key to unlocking the full potential of the Knorr synthesis. The outcome is governed by the relative electrophilicity of the two carbonyl carbons and the steric environment.

  • Electronic Effects: A more electrophilic carbonyl (e.g., a ketone vs. an ester) will typically react first. For instance, in the synthesis of the drug Edaravone from ethyl acetoacetate and phenylhydrazine, the reaction is highly regioselective because the ketone is significantly more reactive than the ester carbonyl.[13]

  • Solvent Effects: Recent studies have demonstrated that the choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve the regioselectivity in favor of one isomer.[14][15] These solvents can stabilize key intermediates through hydrogen bonding, thereby lowering the activation energy for one reaction pathway over the other.

Experimental Protocol: Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles[5]

This protocol highlights a highly regioselective Knorr synthesis performed at room temperature.

  • Reagent Preparation: In a 25 mL round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in N,N-dimethylacetamide (DMA, 5 mL).

  • Reactant Addition: Add the arylhydrazine hydrochloride (1.1 mmol) to the solution. Causality Note: Using the hydrochloride salt of the hydrazine can improve stability and handling. The DMA acts as both a solvent and a mild base to free the hydrazine for reaction.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired pyrazole. Yields for this method are reported to be high, ranging from 59% to 98%.[5]

The Atom-Economic Approach: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a powerful, atom-economic strategy for constructing five-membered heterocycles.[10] For pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile).

Mechanism and Inherent Selectivity

This reaction is a concerted pericyclic reaction that forms the pyrazole ring in a single step. The beauty of this method lies in its inherent regioselectivity, which is controlled by the electronic properties of the substituents on both the diazo compound and the alkyne. A significant advantage is that many of these reactions can be performed under thermal, catalyst-free conditions, often without any solvent, which aligns with the principles of green chemistry.[9][16]

Caption: Mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.

Scope and Modern Variations

While the classic approach uses stable α-diazocarbonyl compounds, modern variations have expanded the scope significantly.[10] For instance, diazo compounds can be generated in situ from N-tosylhydrazones, avoiding the need to isolate these potentially hazardous intermediates.[17] Furthermore, the reaction is not limited to alkynes; alkyne surrogates like electron-deficient alkenes can also be employed, which after cycloaddition and elimination, yield the aromatic pyrazole.[10]

Experimental Protocol: Catalyst-Free Synthesis of Pyrazoles[9]

This protocol exemplifies the simplicity and efficiency of the solvent-free cycloaddition method.

  • Reaction Setup: In a sealed tube, mix the α-diazocarbonyl compound (1.0 mmol) and the alkyne (1.1 mmol). Causality Note: A slight excess of the alkyne ensures complete consumption of the more valuable diazo compound. The reaction is performed neat to maximize concentration and adhere to green chemistry principles.

  • Heating: Heat the mixture at 80-100 °C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Monitoring: Monitor the disappearance of the diazo compound by TLC or ¹H NMR.

  • Purification: For many combinations of liquid reagents, the reaction proceeds to completion with such high purity that no workup is required.[9][16] The excess, more volatile alkyne can often be removed under vacuum, affording the pure pyrazole product. If necessary, purification can be achieved by column chromatography.

The Efficiency Experts: Multicomponent Syntheses (MCRs)

Multicomponent reactions are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates substantial portions of all reactants.[5] This approach is highly valued in drug discovery for its ability to rapidly generate libraries of complex molecules from simple building blocks.

Strategy and Advantages

MCRs for pyrazole synthesis often combine the core principles of the Knorr synthesis but in a one-pot fashion. For example, an aldehyde, a ketone, and a hydrazine can be combined to first form a pyrazoline intermediate, which is then oxidized in situ to the pyrazole.[11] The key advantages are:

  • Atom and Step Economy: MCRs reduce the number of synthetic steps and purification procedures, saving time, resources, and minimizing waste.[18]

  • Operational Simplicity: Combining all reactants in a single pot simplifies the experimental procedure.

  • Diversity Generation: By simply varying the individual components, a wide array of substituted pyrazoles can be synthesized, which is ideal for structure-activity relationship (SAR) studies.

Workflow Diagram: A Typical MCR for Pyrazole Synthesis

MCR_Workflow A Combine Aldehyde, Ketone, Hydrazine, and Catalyst in a flask B Heat mixture (e.g., microwave irradiation) A->B C Add Oxidizing Agent (if required for aromatization) B->C D Reaction Monitoring by TLC C->D E Aqueous Workup & Extraction D->E Reaction Complete F Purification (Crystallization or Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: A generalized experimental workflow for a multicomponent pyrazole synthesis.

Conclusion and Outlook

The choice of a synthetic method for a target pyrazole is a strategic decision that depends on several factors: the desired substitution pattern, the availability of starting materials, the required scale, and the importance of factors like regioselectivity and atom economy.

  • The Knorr synthesis remains a robust and reliable method, especially when regioselectivity is not a concern or can be controlled through substrate design or solvent choice.

  • The 1,3-dipolar cycloaddition offers a highly elegant and regioselective route, particularly valuable for constructing complex pyrazoles with excellent atom economy. Its adoption is primarily limited by the accessibility and handling of the required diazo precursors.

  • Multicomponent reactions represent the pinnacle of efficiency, allowing for the rapid, one-pot synthesis of diverse pyrazole libraries, making them exceptionally suited for medicinal chemistry and drug discovery campaigns.

As the demand for novel pyrazole-containing compounds continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus for the chemical research community.

References

A Senior Application Scientist's Guide to Assessing the Therapeutic Index of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Toxicity

In the landscape of drug discovery, the ultimate goal is to achieve selective toxicity: maximizing a compound's therapeutic effect while minimizing its harm to the patient. The Therapeutic Index (TI) is the quantitative measure of this selectivity and stands as a critical gatekeeper in the progression of any potential drug candidate.[1][2][3] It represents the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[4][5] A high TI indicates a wide safety margin, suggesting a compound is relatively safe, whereas a low TI signals a narrow window between efficacy and toxicity, demanding cautious dosing and monitoring.[1][2]

Pyrazole and its derivatives represent a "privileged scaffold" in medicinal chemistry.[6] This five-membered heterocyclic ring is a cornerstone in the design of numerous pharmaceuticals, demonstrating a vast range of pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties.[6][7][8] The versatility of the pyrazole core allows for extensive chemical modification, enabling chemists to fine-tune its interaction with biological targets. However, this chemical flexibility necessitates a robust and systematic approach to evaluating the TI for each novel analogue.

This guide provides a comprehensive framework for researchers and drug development professionals to assess the therapeutic index of novel pyrazole compounds, integrating both in vitro and in vivo methodologies to build a holistic safety and efficacy profile.

The Strategic Workflow: From Benchtop to Preclinical Models

The determination of a therapeutic index is not a single experiment but a phased approach that builds confidence in a compound's potential. The workflow begins with high-throughput in vitro assays to establish initial efficacy and cytotoxicity, followed by more complex and resource-intensive in vivo models that provide a more accurate reflection of a drug's behavior in a whole organism.[9][10]

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Decision Making vitro_efficacy Efficacy Screening (EC50 on Target Cells) vitro_TI Calculate In Vitro TI (CC50 / EC50) vitro_efficacy->vitro_TI vitro_toxicity Cytotoxicity Screening (CC50 on Non-Target Cells) vitro_toxicity->vitro_TI vivo_efficacy Efficacy Studies (ED50 in Animal Models) vitro_TI->vivo_efficacy Promising Candidate vivo_toxicity Toxicity Studies (TD50 in Animal Models) vitro_TI->vivo_toxicity Promising Candidate vivo_TI Calculate In Vivo TI (TD50 / ED50) vivo_efficacy->vivo_TI vivo_toxicity->vivo_TI decision Lead Candidate Selection vivo_TI->decision

Caption: High-level workflow for Therapeutic Index assessment.

Phase 1: In Vitro Assessment - Establishing the Foundation

The initial phase relies on cell-based assays to rapidly screen compounds and establish a preliminary therapeutic window. The core principle is to compare the concentration of a compound that elicits a therapeutic effect (e.g., killing cancer cells) with the concentration that causes harm to normal, healthy cells.

Pillar 1: Determining In Vitro Efficacy (EC50)

For a novel anti-cancer pyrazole compound, efficacy is defined by its ability to inhibit the proliferation of or kill cancer cells. The half-maximal effective concentration (EC50) is the concentration of the drug that produces 50% of the maximal response.

The MTT assay is a robust colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds and a standard-of-care control drug in culture medium. Replace the existing medium with the drug-containing medium. Include untreated cells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log concentration of the compound. Use non-linear regression to calculate the EC50 value.

Pillar 2: Determining In Vitro Cytotoxicity (CC50)

To assess toxicity, the same principles are applied, but the experiments are performed on non-cancerous, healthy cell lines (e.g., human fibroblasts, normal epithelial cells). The half-maximal cytotoxic concentration (CC50) is the concentration that kills 50% of the cells. For trustworthiness, we employ two mechanistically different assays.

This protocol is identical to the efficacy assay described above but uses a non-cancerous cell line to determine the compound's general cytotoxicity.

Causality: The LDH assay provides a self-validating counterpoint to the MTT assay. While MTT measures metabolic dysfunction, the LDH assay quantifies cell membrane damage by measuring the release of the stable cytosolic enzyme Lactate Dehydrogenase into the culture medium.[11][12] A compound could be metabolically toxic without immediately lysing the cell membrane, or vice-versa; using both assays provides a more complete picture.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, using a non-cancerous cell line. Prepare three control wells: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium only (background).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100 Plot the percentage of cytotoxicity versus the log concentration to determine the CC50.

G cluster_0 Efficacy Pathway cluster_1 Toxicity Pathway compound Novel Pyrazole Compound cancer_cells Cancer Cells compound->cancer_cells normal_cells Normal Cells compound->normal_cells mtt_efficacy MTT Assay cancer_cells->mtt_efficacy ec50 EC50 Value mtt_efficacy->ec50 ti_calc In Vitro TI (CC50 / EC50) ec50->ti_calc mtt_toxicity MTT Assay normal_cells->mtt_toxicity ldh_toxicity LDH Assay normal_cells->ldh_toxicity cc50 CC50 Value mtt_toxicity->cc50 ldh_toxicity->cc50 cc50->ti_calc

Caption: Parallel workflow for in vitro TI determination.

Interpreting In Vitro Data

The calculated In Vitro TI (CC50 / EC50) provides the first decision-making point. A higher TI value is desirable.

CompoundEC50 vs. Cancer Cells (µM)CC50 vs. Normal Cells (µM)In Vitro Therapeutic Index (TI)
PZ-1 (Novel) 0.575150
PZ-2 (Novel) 2.03015
Standard Drug 1.05050

In this hypothetical example, PZ-1 shows superior potency against cancer cells and lower toxicity to normal cells compared to the standard drug, resulting in a significantly higher TI. PZ-2, while effective, has a much narrower safety margin.

Phase 2: In Vivo Validation - From Cells to Organisms

While in vitro assays are essential for initial screening, they cannot predict a drug's behavior in a complex biological system.[10] In vivo models are indispensable for evaluating pharmacokinetics (ADME), metabolism, and the true therapeutic index in a whole organism.[9][13]

Pillar 1: Determining In Vivo Efficacy (ED50)

The most common preclinical model for anticancer drugs is the human tumor xenograft model.[9][14]

  • Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., athymic nude mice). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Randomization: Randomize mice into vehicle control and treatment groups (n=8-10 per group).

  • Compound Administration: Administer the pyrazole compounds and a standard drug via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 21 days). Use a range of doses to bracket the expected efficacious dose.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each dose group. The ED50 is the dose that causes a 50% reduction in tumor growth compared to the vehicle control group.

Pillar 2: Determining In Vivo Toxicity (TD50)

Toxicity in animal models is assessed through dose escalation studies to find the Maximum Tolerated Dose (MTD) or the dose that causes toxicity in 50% of the population (TD50).

  • Dose Administration: In healthy mice (or a satellite group from the efficacy study), administer escalating doses of the pyrazole compound.

  • Clinical Monitoring: Monitor the animals daily for signs of toxicity, including:

    • Body weight loss (>15-20% is a common humane endpoint).

    • Changes in behavior (lethargy, ruffled fur).

    • Signs of distress.

  • Data Analysis: The TD50 is defined as the dose that causes a specific toxic effect (e.g., a 10% body weight loss, significant elevation in liver enzymes) in 50% of the animals.

Calculating and Interpreting the In Vivo TI

The classic in vivo TI is calculated as TD50 / ED50 .[1][5] This value is a more clinically relevant predictor of a drug's safety margin.

CompoundED50 (mg/kg)TD50 (mg/kg)In Vivo Therapeutic Index (TI)
PZ-1 (Novel) 1012012
Standard Drug 201005

Here, PZ-1 continues to demonstrate a superior profile with a TI more than double that of the standard drug, making it a strong candidate for further development.

Conclusion: A Data-Driven Path to Lead Selection

The assessment of the therapeutic index is a multi-faceted, iterative process that forms the bedrock of preclinical drug development. By systematically integrating in vitro and in vivo data, researchers can build a robust safety and efficacy profile for novel pyrazole compounds. A compound with a high therapeutic index in both settings, like the hypothetical PZ-1, represents a promising lead candidate with a higher probability of success in clinical trials. This rigorous, evidence-based approach ensures that only the safest and most effective compounds advance, ultimately translating chemical innovation into therapeutic reality.

G start Candidate Compound ti_assessment In Vitro & In Vivo TI Assessment start->ti_assessment ti_value Calculated TI > Threshold? ti_assessment->ti_value optimize Lead Optimization (Advance to IND-enabling studies) ti_value->optimize Yes redesign Chemical Redesign (Improve Selectivity) ti_value->redesign No redesign->ti_assessment stop Terminate Project redesign->stop

Caption: Decision-making flowchart based on TI assessment.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each procedural choice, ensuring a culture of safety and regulatory compliance in the laboratory. The protocols described herein are grounded in established safety principles and regulatory standards to build a self-validating system of chemical waste management.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While this compound is a specific molecule, its hazard profile can be reliably inferred from its structural motifs—a pyrazole core, a carboxylic acid group, and a phenyl ring—and data from closely related analogues.[1][2] Pyrazole derivatives are widely used in medicinal chemistry for their diverse biological activities.[3][4]

The primary hazards associated with this class of compounds are related to irritation and acute toxicity.[1][5] The carboxylic acid functional group imparts acidic properties, which can cause irritation to skin and eyes, while the heterocyclic aromatic system can be bioactive if inhaled or ingested.[6][7]

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassGHS PictogramSignal WordHazard StatementRationale & Causality
Acute Toxicity, Oral
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Warning H302: Harmful if swallowed.[7]The pyrazole moiety and its derivatives can interfere with biological pathways if ingested.[3]
Skin Irritation
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Warning H315: Causes skin irritation.[1][6]The acidic nature of the carboxylic acid group and the chemical properties of the heterocyclic ring can irritate skin upon contact.
Serious Eye Irritation
alt text
Warning H319: Causes serious eye irritation.[7]As a solid powder and an acidic compound, it can cause significant mechanical and chemical irritation to the eyes.
Respiratory Irritation
alt text
Warning H335: May cause respiratory irritation.[6]Inhalation of the fine powder can irritate the respiratory tract.

The Regulatory Imperative: Compliance with EPA and RCRA

In the United States, the management and disposal of chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] A core principle of RCRA is the "cradle-to-grave" management system, which holds the generator of the waste legally responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[9]

It is crucial to recognize that laboratory personnel are considered hazardous waste generators and must adhere to these federal regulations, as well as any additional state or local rules.[9][10] This guide is based on federal standards; however, you must consult your institution's Environmental Health & Safety (EH&S) office for specific local requirements.

Prohibited Disposal Methods:

  • Sewer Disposal: It is strictly prohibited to dispose of hazardous chemical waste, including this compound, down the sink.[11][12]

  • Trash Disposal: Unused or contaminated chemicals cannot be disposed of in the regular trash.[13]

  • Evaporation: Allowing chemical waste to evaporate in a fume hood is not a permissible disposal method.[11]

On-Site Waste Management: A Step-by-Step Protocol

Proper management within the laboratory is the most critical phase for ensuring safety and compliance. This involves correct containment, labeling, and segregation of the waste stream.

Step 1: Container Selection

The integrity of the waste containment system is non-negotiable.

  • Material Compatibility: Use a container made of a material that is chemically resistant to organic acids. High-density polyethylene (HDPE) is an excellent choice. Avoid using metal containers, as acids can cause corrosion.[14]

  • Secure Closure: The container must have a leak-proof, screw-top cap.[13][14] This is critical to prevent spills and the release of vapors.

  • Condition: Ensure the container is in good condition, free from cracks or deterioration.[14]

Step 2: Waste Labeling

Proper labeling is a regulatory requirement and a vital safety communication tool.[15] From the moment the first drop of waste enters the container, it must be labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "Waste this compound." Avoid abbreviations or formulas.

  • A clear indication of the hazards (e.g., "Irritant," "Acutely Toxic").

  • The date on which waste was first added to the container.

Step 3: Segregation of Waste

Chemical incompatibility is a leading cause of laboratory accidents.[14] this compound, as a solid organic acid, must be segregated from:

  • Bases (e.g., sodium hydroxide, amines): To prevent a potentially vigorous acid-base neutralization reaction.

  • Strong Oxidizing Agents (e.g., nitrates, permanganates): To avoid a violent exothermic reaction.[14]

  • Water-Reactive Materials (e.g., sodium metal): To prevent uncontrolled reactions.[14]

Store the waste container in a designated, secondary containment bin to control any potential leaks.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the storage of hazardous waste.[14][15]

  • Location: The SAA must be at or near the point of waste generation.[15]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[15]

  • Container Management: Waste containers must be kept securely capped at all times, except when actively adding waste.[11][15]

  • Inspections: The SAA should be inspected weekly to check for leaks and proper labeling.[14]

Final Disposal Workflow

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service, typically coordinated through your institution's EH&S department.[16] The process generally involves high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[17][18]

The following workflow diagram illustrates the decision-making process for proper disposal.

G Start Waste Generated (e.g., Unused Reagent, Contaminated Labware) Identify Step 1: Identify as Hazardous Waste (Solid Organic Acid, Irritant, Toxic) Start->Identify Segregate Step 2: Segregate Waste Stream (Keep away from bases, oxidizers) Identify->Segregate Container Step 3: Select & Label Container (HDPE, Screw-Top, 'Hazardous Waste' Label) Segregate->Container Accumulate Step 4: Store in Satellite Accumulation Area (SAA) (At/near point of generation, capped) Container->Accumulate Full Is Container Full or Ready for Disposal? Accumulate->Full Full->Accumulate No Pickup Step 5: Contact EH&S for Pickup (Schedule removal by licensed professionals) Full->Pickup Yes End Proper Disposal at TSDF (Incineration) Pickup->End

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

Accidents can happen, and preparedness is key. For a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and nitrile gloves.

  • Prevent Dusting: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels directly on the dry powder.

  • Clean-Up: Carefully sweep up the material and place it into a designated hazardous waste container.[6]

  • Decontaminate: Wipe the area with soap and water.

  • Dispose: The cleanup materials are now considered hazardous waste and must be disposed of accordingly.[11]

For a large spill, or if you feel unsafe, evacuate the area immediately and contact your institution's emergency response team.

Waste Minimization: A Proactive Approach

The most effective disposal strategy is to minimize waste generation at the source.[15]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[15]

  • Scale Reduction: When possible, reduce the scale of experiments to generate less waste.[15]

  • Inventory Management: Maintain a current chemical inventory to avoid ordering duplicates and share surplus chemicals with other labs.[15]

By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also maintain environmental stewardship and full regulatory compliance.

References

Navigating the Safe Handling of 3-Methyl-1-Phenyl-1H-Pyrazole-5-Carboxylic Acid: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily endeavors. Among these, 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid and its derivatives are significant building blocks. Ensuring the safety of laboratory personnel during the handling of such compounds is not merely a procedural formality but a cornerstone of scientific integrity and operational excellence. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined herein are designed to be a self-validating system, grounded in authoritative safety data and best practices.

While a specific Safety Data Sheet (SDS) for this compound was not located, extensive data is available for the closely related compound, 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 10250-64-3).[1][2] The guidance provided in this document is principally derived from the known hazards of this and other structurally similar pyrazole carboxylic acids.[3][4][5][6][7]

Hazard Assessment: Understanding the Risks

Based on the available data for analogous compounds, this compound is anticipated to present the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2][8][9]

  • Skin Irritation: Causes skin irritation.[2][5][6][9][10][11]

  • Serious Eye Irritation: Causes serious eye irritation.[2][5][6][8][9][10][11]

  • Respiratory Irritation: May cause respiratory irritation.[2][5][6][9][10]

The compound is a solid, likely a powder, which necessitates careful handling to avoid the generation of dust.[2]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the final and critical barrier between the researcher and potential chemical exposure. The following is a comprehensive breakdown of the necessary PPE for handling this compound.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound powder, including weighing and transfer, should be conducted within a certified chemical fume hood.[1] This primary engineering control is essential to minimize the inhalation of airborne particles.

Essential Personal Protective Equipment

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (in a fume hood) Safety goggles with side shieldsChemical-resistant gloves (Nitrile)Laboratory coatNot required if handled in a fume hood
Solution Preparation (in a fume hood) Safety goggles with side shieldsChemical-resistant gloves (Nitrile)Laboratory coatNot required if handled in a fume hood
Large-Scale Handling or Potential for Dusting Face shield over safety gogglesChemical-resistant gloves (Nitrile)Chemical-resistant apron over a laboratory coatA NIOSH-approved respirator may be necessary if a fume hood is not available or if exposure limits are exceeded.[12]
Spill Cleanup Face shield over safety gogglesHeavy-duty chemical-resistant glovesChemical-resistant suit or apronNIOSH-approved respirator with particulate filter

Expert Insight: The causality behind these choices is rooted in a risk-based approach. For routine handling in a fume hood, the primary exposure risk is dermal and ocular contact from minor spills or splashes. As the scale of the operation or the potential for dust generation increases, so does the level of protection required, particularly for respiratory and full-body coverage.

Detailed PPE Specifications
  • Eye and Face Protection: At a minimum, chemical splash goggles are mandatory.[5] A face shield should be worn over goggles during procedures with a higher risk of splashing.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Gloves must be inspected for any signs of degradation before use and should be changed immediately if contaminated.[3][7] Always wash hands thoroughly after removing gloves.

  • Body Protection: A standard laboratory coat should be worn and kept fully buttoned.[2] For larger quantities, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: While a fume hood is the primary control, in situations where ventilation is inadequate or during a large spill, a NIOSH-approved respirator with a particulate filter is necessary.[12]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring reproducible, safe science.

Preparation and Weighing
  • Designate a Workspace: All handling of the solid compound must be performed in a designated area within a chemical fume hood.

  • Pre-weighing Checks: Ensure the fume hood is functioning correctly. Don personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the required amount of this compound. Use a spatula for transfers to minimize dust generation. Keep the container closed when not in use.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly.

Workflow for Safe Handling

The following diagram illustrates the decision-making process for ensuring safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.